molecular formula C26H40O5 B1674536 Latanoprost CAS No. 130209-82-4

Latanoprost

Numéro de catalogue: B1674536
Numéro CAS: 130209-82-4
Poids moléculaire: 432.6 g/mol
Clé InChI: GGXICVAJURFBLW-CEYXHVGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Latanoprost is a prostaglandin Falpha that is the isopropyl ester prodrug of this compound free acid. Used in the treatment of open-angle glaucoma and ocular hypertension. It has a role as an antiglaucoma drug, an antihypertensive agent, an EC 4.2.1.1 (carbonic anhydrase) inhibitor and a prodrug. It is a prostaglandins Falpha, a triol and an isopropyl ester. It is functionally related to a this compound free acid.
This compound is a prodrug analog of prostaglandin F2 alpha that is used to treat elevated intraocular pressure (IOP). It was initially approved by the FDA in 1998. This compound is the first topical prostaglandin F2 alpha analog used for glaucoma treatment. It has been found to be well-tolerated and its use does not normally result in systemic adverse effects like other drugs used to treat elevated intraocular pressure, such as [Timolol]. Another benefit this compound is that it can be administered once a day.
This compound is a Prostaglandin Analog.
This compound is a prostaglandin F2alpha analogue and a prostanoid selective FP receptor agonist with an ocular hypertensive effect. This compound increases uveoscleral outflow and thereby reduces intraocular pressure.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 4 approved and 2 investigational indications.
A prostaglandin F analog used to treat OCULAR HYPERTENSION in patients with GLAUCOMA.
See also: Cloprostenol (related);  Carboprost (related);  this compound;  netarsudil dimesylate (component of).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-CEYXHVGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041057
Record name Latanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.29e-02 g/L
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

130209-82-4, 155551-81-8
Record name Latanoprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130209-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latanoprost [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanoprost, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155551818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00654
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Latanoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Latanoprost
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z5B6HVF6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Latanoprost
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Latanoprost Signaling in Non-Ocular Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a synthetic analog of prostaglandin F2α (PGF2α), is a well-established therapeutic agent for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1][2][3] Its mechanism of action in ocular tissues is primarily attributed to the activation of the prostaglandin F (FP) receptor, which leads to increased uveoscleral outflow of aqueous humor.[1][3][4][5] Beyond its ophthalmic applications, this compound has garnered significant interest for its effects on various non-ocular cell types. Notably, it is recognized for inducing hypertrichosis, an increase in eyelash and hair growth, which has led to its off-label use in treating alopecia.[6][7][8] This guide provides a comprehensive technical overview of the known signaling pathways of this compound in non-ocular cells, including fibroblasts, keratinocytes, melanocytes, and adipocytes, with a focus on the molecular mechanisms that underpin its diverse physiological effects.

Core Signaling Pathways

This compound exerts its effects on non-ocular cells by binding to the FP receptor, a G-protein coupled receptor.[1] This interaction initiates a cascade of intracellular signaling events that can vary depending on the cell type. The primary signaling pathways implicated in this compound's non-ocular actions include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Rho/Rho-kinase (ROCK) pathways.

Fibroblast Signaling

In human Tenon's fibroblasts, this compound has been shown to induce cellular contraction and the release of pro-inflammatory cytokines and chemokines.[1][6][7][9] This is mediated through the activation of several interconnected signaling pathways.

G This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor PLC PLC FP_Receptor->PLC RhoA RhoA FP_Receptor->RhoA MAPK MAPK (ERK, p38, JNK) FP_Receptor->MAPK FAK FAK FP_Receptor->FAK IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 MLCK MLCK Ca2->MLCK ROCK ROCK RhoA->ROCK ROCK->MLCK MLC_P p-MLC MLCK->MLC_P Stress_Fibers Stress Fiber Formation MLC_P->Stress_Fibers Contraction Cellular Contraction Stress_Fibers->Contraction NFkB NF-κB MAPK->NFkB Cytokines IL-6, IL-8, MCP-1 Release NFkB->Cytokines

This compound Signaling in Fibroblasts
Keratinocyte Signaling

This compound's role in promoting hair growth is linked to its effects on keratinocytes, the primary cells of the epidermis and hair follicles. Studies on HaCaT cells, an immortalized human keratinocyte line, indicate that this compound, particularly when delivered via nanotransfersomes, can enhance cell proliferation through the MAPK signaling pathway.[2][5][6][10]

G Latanoprost_NT This compound (Nanotransfersome) FP_Receptor FP Receptor Latanoprost_NT->FP_Receptor MAPK_ERK MAPK/ERK Pathway FP_Receptor->MAPK_ERK Proliferation Keratinocyte Proliferation MAPK_ERK->Proliferation

This compound Signaling in Keratinocytes
Melanocyte Signaling

This compound is known to cause increased pigmentation in the iris and periorbital skin, which is attributed to its effects on melanocytes.[11] Research suggests that this compound stimulates melanogenesis by increasing the activity and transcription of tyrosinase, the rate-limiting enzyme in melanin synthesis.[4][12][13] Interestingly, this effect in iridial melanocytes appears to be dependent on interactions with adjacent fibroblasts, which express the FP receptor that melanocytes may lack.[4][8]

G cluster_fibroblast Fibroblast cluster_melanocyte Melanocyte This compound This compound FP_Receptor_Fibro FP Receptor This compound->FP_Receptor_Fibro Paracrine_Factor Paracrine Factor(s) FP_Receptor_Fibro->Paracrine_Factor Receptor_X Receptor X Paracrine_Factor->Receptor_X Tyrosinase_Activity Tyrosinase Activity (DOPA Oxidase) Receptor_X->Tyrosinase_Activity Melanin_Production Melanin Production Tyrosinase_Activity->Melanin_Production

Indirect this compound Signaling in Melanocytes
Adipocyte Signaling

This compound has been observed to have an inhibitory effect on adipogenesis, the process of preadipocyte differentiation into mature fat cells.[3][14][15] This is thought to be the mechanism behind the deepening of the upper eyelid sulcus seen in some glaucoma patients using this compound eye drops. The anti-adipogenic effect is mediated through the FP receptor.[15] Additionally, in diabetic mouse models, this compound has been shown to function as an indirect activator of AMP-activated protein kinase (AMPK) and a selective retinoid X receptor α (RXRα) antagonist, leading to improved glucose and lipid metabolism.[16][17]

G This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor AMPK AMPK (Indirect Activation) This compound->AMPK RXR_alpha RXRα (Antagonist) This compound->RXR_alpha Adipogenesis_Inhibition Inhibition of Adipogenesis FP_Receptor->Adipogenesis_Inhibition Metabolism Improved Glucose & Lipid Metabolism AMPK->Metabolism RXR_alpha->Metabolism

This compound Signaling in Adipocytes

Data Presentation

Quantitative Effects of this compound on Gene and Protein Expression
Cell TypeTargetEffectConcentrationFold Change/Percent ChangeCitation
Human Tenon's FibroblastsIL-6 ReleaseIncrease10 µMConcentration-dependent[9]
Human Tenon's FibroblastsIL-8 ReleaseIncrease10 µMConcentration-dependent[9]
Human Tenon's FibroblastsMCP-1 ReleaseIncrease10 µMConcentration-dependent[9]
Human Tenon's FibroblastsMMP-3 mRNAUpregulationNot specified-[18]
Human Tenon's FibroblastsTIMP-2 mRNAUpregulationNot specified-[18]
Human Trabecular Meshwork CellsMMP-1 mRNAIncrease0.03-30 µg/mLUp to ~54% increase[19]
Human Trabecular Meshwork CellsMMP-3 mRNAIncrease0.03-30 µg/mLUp to ~54% increase[19]
Human Ciliary Muscle CellsMMP-1 mRNAIncrease8-200 nM3- to 13-fold[1]
Human Ciliary Muscle CellsTIMP-1 ProteinIncrease1 nM - 10 µM5% to 42%[20]
MOLT-3 Cellsc-fos mRNAIncreaseNot specifiedSignificant increase[21]
MOLT-3 CellsMMP-9 mRNAIncreaseNot specifiedSignificant increase[21]
MOLT-3 CellsTIMP-4 mRNADecreaseNot specifiedSignificant decrease[21]
Quantitative Effects of this compound on Cellular Processes
Cell TypeProcessEffectConcentrationQuantitative MeasurementCitation
Human Tenon's FibroblastsCollagen Gel ContractionStimulation0.01-100 µMConcentration-dependent decrease in gel diameter[1]
HaCaT KeratinocytesCell ProliferationNo significant effect (free this compound)1 µM-[6]
HaCaT KeratinocytesCell ProliferationIncrease (nanotransfersome encapsulated)1-5 µM~6-10% increase[6]
Human Iridial MelanocytesDOPA Oxidase ActivityIncrease (in co-culture with fibroblasts)10⁻⁷ - 10⁻⁵ M25-30% increase[4][8]
3T3-L1 PreadipocytesAdipogenesisInhibition10-100 nMSignificant inhibition[15]
Cynomolgus Monkey Iridial MelanocytesEumelanin ContentIncreaseNot specified3- to 7-fold increase[9][12]

Experimental Protocols

Cell Culture and this compound Treatment

General Protocol for Adherent Cell Lines (e.g., Fibroblasts, Keratinocytes):

  • Culture cells in appropriate media (e.g., DMEM for HaCaT cells) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[22]

  • Seed cells in multi-well plates at a desired density (e.g., 7 x 10³ cells/well for a 96-well plate for proliferation assays).[6]

  • Once cells reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.[6][22]

  • Prepare stock solutions of this compound (free acid) in a suitable solvent like methyl acetate or DMSO. Dilute to the final desired concentrations in serum-free medium immediately before use.

  • Treat cells with varying concentrations of this compound or vehicle control for the specified duration (e.g., 5 minutes for phosphorylation studies, 24-72 hours for proliferation or gene expression analysis).[1][6]

Western Blot Analysis of MAPK/ERK and p38 Activation

Objective: To detect the phosphorylation status of key signaling proteins following this compound treatment.

  • Cell Lysis: After this compound treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[22]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[22]

  • SDS-PAGE: Load the denatured protein samples onto a 4-20% precast polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.[22]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[24][25]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, p38, or other target proteins (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[23]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[26]

  • Detection: After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[6]

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.

Real-Time RT-PCR for Gene Expression Analysis (e.g., MMPs)

Objective: To quantify changes in mRNA levels of target genes in response to this compound.

  • RNA Isolation: Following treatment of cells with this compound, isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.[2][10]

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase, oligo(dT) or random primers, and dNTPs.[1][27]

  • Real-Time PCR: Perform real-time PCR using a thermocycler with specific primers and probes (e.g., TaqMan) for the target genes (e.g., MMP-1, MMP-3) and a housekeeping gene (e.g., GAPDH) for normalization.[1][10]

    • Thermocycling Conditions (Example):

      • cDNA synthesis: 48°C for 30 minutes.

      • Denaturation: 95°C for 10 minutes.

      • Amplification (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.[10]

  • Data Analysis: Calculate the relative changes in gene expression using the comparative Ct (ΔΔCt) method.

Adipocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of preadipocytes.

  • Cell Culture: Culture preadipocytes (e.g., 3T3-L1 cells) in growth medium until confluent.[17]

  • Induction of Differentiation: Two days post-confluence, replace the growth medium with a differentiation medium containing a cocktail of inducers such as isobutylmethylxanthine (IBMX), dexamethasone, and insulin. Treat cells with various concentrations of this compound or vehicle control during the differentiation period.[17]

  • Maintenance: After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and continue the treatment with this compound. Change the medium every 2-3 days for a total of 10-14 days.[17]

  • Oil Red O Staining:

    • Wash the differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.[17][18]

    • Wash with water and then with 60% isopropanol.[17]

    • Stain the lipid droplets by incubating the cells with a freshly prepared Oil Red O working solution for 10-30 minutes.[17][18]

    • Wash extensively with water to remove excess stain.

  • Quantification:

    • Visually assess the degree of differentiation by microscopy.

    • For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.[11]

Conclusion

This compound's signaling in non-ocular cells is multifaceted, engaging several key intracellular pathways to elicit a range of physiological responses. In fibroblasts, it promotes contractility and a pro-inflammatory environment through MAPK, Rho/ROCK, and NF-κB signaling. In keratinocytes, the MAPK pathway is implicated in its proliferative effects, which are relevant to its use in hair growth treatments. The drug's influence on melanocytes, leading to increased pigmentation, appears to be an indirect mechanism involving paracrine signaling from fibroblasts, ultimately stimulating tyrosinase activity. Furthermore, this compound demonstrates anti-adipogenic properties by inhibiting preadipocyte differentiation via the FP receptor and modulates cellular metabolism through AMPK and RXRα pathways. This in-depth understanding of this compound's non-ocular signaling pathways provides a valuable foundation for researchers and drug development professionals exploring its therapeutic potential beyond ophthalmology. Further investigation is warranted to fully elucidate the intricate molecular mechanisms and to identify novel therapeutic applications for this versatile prostaglandin analog.

References

Latanoprost: A Deep Dive into the Research of a Prostaglandin F2α Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core research surrounding Latanoprost, a widely used prostaglandin F2α analog for the treatment of glaucoma and ocular hypertension. This document provides a comprehensive overview of its mechanism of action, associated signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Introduction

This compound is a synthetic prostaglandin F2α analog that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, this compound acid.[4] This guide will delve into the molecular and cellular mechanisms that underpin its therapeutic effects.

Pharmacological Profile

The therapeutic efficacy of this compound is rooted in its selective agonism at the prostaglandin F (FP) receptor.

Receptor Binding and Functional Potency

This compound acid exhibits a high affinity for the FP receptor. The following table summarizes key quantitative data regarding its interaction with prostaglandin receptors.

LigandReceptorAssay TypeValueReference
This compound acidFPRadioligand Binding (Ki)98 nM[5]
This compound acidFPPhosphoinositide Turnover (EC50)32-124 nM[5]

Mechanism of Action and Signaling Pathways

Upon binding to the FP receptor, a Gq protein-coupled receptor, this compound acid initiates a cascade of intracellular signaling events that ultimately lead to a reduction in IOP.[6]

Primary Signaling Cascade

The activation of the FP receptor by this compound acid primarily involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is a key initiator of the downstream effects of this compound.

This compound This compound Acid FP_Receptor FP Receptor (Gq-coupled) This compound->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates

Figure 1: this compound-initiated Gq-PLC signaling pathway.
Downstream Effector Pathways

The initial signaling cascade triggers further downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are crucial for the regulation of gene expression and cellular processes that contribute to the increased uveoscleral outflow.

Activation of the MAPK pathway, including ERK1/2, leads to the increased expression of transcription factors such as c-Fos. This, in turn, upregulates the expression of various Matrix Metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, and MMP-9, and modulates the expression of their endogenous inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs). This remodeling of the extracellular matrix in the ciliary muscle and uveoscleral pathway is believed to reduce hydraulic resistance and enhance aqueous humor outflow.

PKC PKC MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates c_Fos c-Fos Activation MAPK_Cascade->c_Fos Leads to MMP_TIMP_Expression Modulation of MMP & TIMP Gene Expression c_Fos->MMP_TIMP_Expression Regulates ECM_Remodeling Extracellular Matrix Remodeling MMP_TIMP_Expression->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Figure 2: Downstream MAPK pathway and its effect on uveoscleral outflow.

Research also indicates the involvement of the PI3K/Akt/mTOR signaling pathway in the cellular response to this compound. This pathway is known to play a role in cell growth, survival, and proliferation, and its activation by this compound may contribute to the observed changes in the ciliary muscle and other ocular tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Radioligand Binding Assay for FP Receptor

This protocol is for determining the binding affinity (Ki) of this compound acid for the prostaglandin F2α (FP) receptor.

Materials:

  • Cell membranes expressing the human FP receptor

  • [3H]-Prostaglandin F2α ([3H]PGF2α) as the radioligand

  • This compound acid (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of [3H]PGF2α (typically at or below its Kd value, e.g., 2-5 nM), and varying concentrations of this compound acid (e.g., from 10-10 M to 10-5 M) in a final volume of 200 µL of binding buffer.

  • Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound acid that inhibits 50% of the specific binding of [3H]PGF2α (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis P1 Prepare cell membranes with FP receptors A1 Incubate membranes, radioligand, and competitor P1->A1 P2 Prepare radioligand ([³H]PGF2α) and competitor (this compound acid) P2->A1 A2 Filter to separate bound and free radioligand A1->A2 A3 Wash filters A2->A3 D1 Scintillation counting A3->D1 D2 Calculate IC₅₀ and Kᵢ D1->D2

Figure 3: Workflow for a radioligand binding assay.
Phosphoinositide Turnover Assay

This protocol measures the functional potency (EC50) of this compound acid by quantifying its ability to stimulate the production of inositol phosphates.

Materials:

  • Cells expressing the human FP receptor (e.g., HEK293 cells)

  • [3H]-myo-inositol

  • This compound acid

  • Assay medium (e.g., DMEM)

  • Lithium chloride (LiCl) solution

  • Trichloroacetic acid (TCA)

  • Dowex AG1-X8 anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Stimulation: Treat the cells with varying concentrations of this compound acid for a specific time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding ice-cold TCA.

  • Extraction and Separation: Extract the inositol phosphates and separate them from other cellular components using anion-exchange chromatography with Dowex resin.

  • Quantification: Elute the [3H]-inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the concentration of this compound acid to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for MMP and TIMP Expression

This protocol is for quantifying the changes in mRNA expression of MMPs and TIMPs in ocular cells (e.g., human ciliary muscle cells) following treatment with this compound acid.

Materials:

  • Cultured human ciliary muscle cells

  • This compound acid

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for human MMP-1, MMP-2, MMP-3, MMP-9, TIMP-1, TIMP-2, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Primer Sequences (Example):

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
MMP-1TGA GGG GAC CCA TTT TGT GTGT AGG TGT AAT GGG GGT AGC
MMP-2TGA GGG GAC CCA TTT TGT GTGT AGG TGT AAT GGG GGT AGC
MMP-3TGA GGG GAC CCA TTT TGT GTGT AGG TGT AAT GGG GGT AGC
MMP-9TGA GGG GAC CCA TTT TGT GTGT AGG TGT AAT GGG GGT AGC
TIMP-1TGA GGG GAC CCA TTT TGT GTGT AGG TGT AAT GGG GGT AGC
TIMP-2TGA GGG GAC CCA TTT TGT GTGT AGG TGT AAT GGG GGT AGC
GAPDHTGA GGG GAC CCA TTT TGT GTGT AGG TGT AAT GGG GGT AGC
Note: Primer sequences should be validated for specificity and efficiency.

Procedure:

  • Cell Treatment: Treat cultured cells with this compound acid at various concentrations and for different time points.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes (MMPs and TIMPs) normalized to the expression of the housekeeping gene. The comparative CT (ΔΔCT) method is commonly used for this purpose.

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in reducing IOP in patients with open-angle glaucoma and ocular hypertension.[7][8][9]

Study / Meta-analysisDurationPatient PopulationMean IOP ReductionReference
Meta-analysis vs. Timolol3 MonthsOpen-Angle Glaucoma / Ocular Hypertension30.2% (this compound) vs. 26.9% (Timolol)[8]
Meta-analysis vs. BrimonidineUp to 12 MonthsOpen-Angle Glaucoma / Ocular Hypertension / Normal-Tension GlaucomaFavored this compound (WMD = 1.10 mmHg)[10]
Meta-analysis (Angle-Closure Glaucoma)VariousAngle-Closure GlaucomaMean: 7.9 mmHg (32.4%); Peak: 7.4 mmHg (29.8%); Trough: 7.9 mmHg (32.5%)[9]
Review of Clinical Trials1 to 12 MonthsGlaucoma / Ocular Hypertension22% to 39%[7]

Conclusion

This compound remains a cornerstone in the management of glaucoma and ocular hypertension. Its well-characterized mechanism of action, centered on the activation of the FP receptor and the subsequent increase in uveoscleral outflow via the modulation of MMPs, provides a solid foundation for its clinical use. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers and drug development professionals working in the field of ophthalmology and prostaglandin analog research. Further investigation into the intricate details of its downstream signaling pathways may yet uncover novel therapeutic targets and strategies for the treatment of glaucoma.

References

Latanoprost's Neuroprotective Effects on Retinal Ganglion Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma, primarily recognized for its efficacy in lowering intraocular pressure (IOP).[1][2][3] However, a growing body of evidence suggests that this compound also exerts direct neuroprotective effects on retinal ganglion cells (RGCs), independent of its IOP-lowering action.[4][5][6] This technical guide provides an in-depth overview of the current understanding of these neuroprotective mechanisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Quantitative Data on Neuroprotective Efficacy

This compound has been shown to enhance RGC survival in various in vitro and in vivo models of glaucomatous optic neuropathy. The following tables summarize the quantitative findings from key studies.

Table 1: Neuroprotective Effects of this compound on Retinal Ganglion Cells in an NMDA-Induced Excitotoxicity Model

Organism/Cell LineThis compound Concentration/DoseVehicle Control RGC SurvivalThis compound-Treated RGC SurvivalPercentage Increase in SurvivalReference
Sprague-Dawley Rats30 pmol (intravitreal)556 ± 122 cells/mm²846 ± 178 cells/mm²52.16%[7]
Sprague-Dawley Rats300 pmol (intravitreal)555.5 ± 122.0 cells/mm²829.9 ± 140.3 cells/mm²49.4%[8]

Table 2: Neuroprotective Effects of this compound on Retinal Ganglion Cells Following Optic Nerve Axotomy/Crush

Organism/Cell LineThis compound Concentration/DoseVehicle Control RGC SurvivalThis compound-Treated RGC SurvivalPercentage Increase in SurvivalReference
Sprague-Dawley Rats0.3 pmol (intravitreal)462 ± 75 cells/mm²815 ± 239 cells/mm²76.41%[7]
Sprague-Dawley Rats300 nmol/eye (intravitreal)461.5 ± 74.9 cells/mm²1160.1 ± 170.5 cells/mm²151.4%[8]
RatIntravitreal this compound Acid (200 pmol/eye)1478 ± 159 RGCs/mm²2272 ± 555 RGCs/mm²53.7%[1]
RatTopical this compoundTUNEL-positive cells significantly decreased (p=0.015)Not ApplicableNot Applicable[9]

Table 3: Neuroprotective Effects of this compound on Retinal Ganglion Cells in Hypoxia and Ischemia-Reperfusion Models

Organism/Cell LineThis compound Concentration/DoseEffectReference
Primary Cultured Rat RGCs100 nM this compound AcidSignificantly increased RGC survival in glutamate- and hypoxia-induced death[4]
New Zealand RabbitsTopical this compoundSignificantly fewer apoptotic cells in all retinal layers compared to NaCl-treated group (P<0.05)[10][11]
Primary Cultured Rat RGCs100 nM this compoundSuppressed the hypoxia-induced down-regulation of NF-κB p65 phosphorylation at serine 468 from 72.2% to 42.2%[12]

Table 4: Effects of this compound on RGC-5 Cell Line

ParameterThis compound ConcentrationObservationReference
Cell Viability0.1 µMIncreased by approximately 30.5% (P < 0.01)[13]
Neurite Outgrowth0.1 µMSignificant promotion of neurite outgrowth[13]
ApoptosisNot specifiedIncreased RGC-5 cell viability and reduced caspase-3 positive cells[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature investigating the neuroprotective effects of this compound.

In Vivo Models

1. NMDA-Induced Retinal Ganglion Cell Excitotoxicity

  • Animal Model: Adult Sprague-Dawley rats.[7][8]

  • Procedure:

    • RGCs are retrogradely labeled with Fluorogold by injection into the superior colliculus.

    • After a week to allow for dye transport, a baseline density of labeled RGCs is established.

    • Intravitreal injection of N-Methyl-D-Aspartate (NMDA) (e.g., 20 nmol/eye) is performed to induce excitotoxic RGC death.[8]

    • This compound or vehicle is administered intravitreally at various doses (e.g., 0.03 to 300 pmol/eye) 15 minutes prior to the NMDA injection.[7][8]

    • After a set period (e.g., 7 days), the animals are euthanized, and the retinas are flat-mounted.

    • Surviving Fluorogold-labeled RGCs are counted under a fluorescence microscope, and the cell density (cells/mm²) is calculated.

2. Optic Nerve Axotomy/Crush

  • Animal Model: Adult Sprague-Dawley rats.[7][8]

  • Procedure:

    • RGCs are retrogradely labeled with Fluorogold as described above.

    • The optic nerve is exposed intraorbitally and either transected or crushed with forceps for a specific duration.

    • This compound or vehicle is administered intravitreally at various doses 15 minutes before the axotomy.[8]

    • After a defined survival period (e.g., 10 days), the retinas are harvested and processed for RGC counting.[7]

3. Ischemia-Reperfusion Injury

  • Animal Model: New Zealand rabbits.[10][11]

  • Procedure:

    • Animals are pre-treated with topical this compound, bimatoprost, travoprost, or 0.9% NaCl for one week.[10][11]

    • Ischemia is induced by anterior chamber irrigation for 60 minutes.[10][11]

    • After 24 hours of reperfusion, the animals are sacrificed.[10][11]

    • Enucleated eyes are processed for light and electron microscopy, immunohistochemistry for apoptotic cells, and retinal morphometry.

    • Vitreous samples are analyzed for xanthine oxidase (XO) activity as a measure of oxidative stress.[10][11]

In Vitro Models

1. Primary Retinal Ganglion Cell Culture

  • Source: Retinas of 6-day-old Wistar rats.[4]

  • Procedure:

    • Purified RGCs are obtained using a two-step immunopanning procedure.[4]

    • Cells are cultivated for 72 hours.

    • Neuroprotective effects of prostaglandin analogues (1 nM, 10 nM, and 100 nM) are investigated by exposing the RGCs to either 25 µM glutamate for 72 hours or a 5% O₂ hypoxic condition for 24 hours.[4]

    • RGC viability is assessed and normalized to the control condition.

2. RGC-5 Cell Line Culture and Assays

  • Cell Line: RGC-5, a transformed rat retinal ganglion cell line.

  • Apoptosis Induction: Serum deprivation and exposure to exogenous glutamate.[9]

  • Assays:

    • Cell Viability: XTT assay is used to measure cell viability with and without this compound acid.[9]

    • Apoptosis Detection: Immunocytochemistry for activated caspase-3 and TUNEL staining are performed.[9]

    • Intracellular Calcium Imaging: Fluo-4 fluorescence is used to measure changes in intracellular calcium levels evoked by glutamate.[9]

    • Neurite Outgrowth: Differentiated RGC-5 cells are treated with this compound, and neurite length is measured using an ArrayScan HCS Reader and Neurite Outgrowth BioApplication.[13]

    • Western Blotting: Expression levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) are analyzed to investigate signaling pathways.[13]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are mediated by a complex interplay of signaling pathways.

FP Receptor-Mediated PI3K/Akt/mTOR Pathway

This compound acid, the active form of this compound, can promote neurite outgrowth in RGC-5 cells.[13] This effect is mediated through the prostaglandin F receptor (FP receptor) and subsequent activation of the PI3K/Akt/mTOR signaling pathway.[13] Inhibition of the FP receptor, PI3K, or mTOR blocks the neuroregenerative effects of this compound.[13]

G This compound This compound Acid FP_Receptor FP Receptor This compound->FP_Receptor PI3K PI3K FP_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neurite_Outgrowth Neurite Outgrowth mTOR->Neurite_Outgrowth Promotes AL8810 AL8810 (FP Receptor Inhibitor) AL8810->FP_Receptor LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K Rapamycin Rapamycin (mTOR Inhibitor) Rapamycin->mTOR

FP Receptor-Mediated PI3K/Akt/mTOR Signaling Pathway

OATP2B1/Klotho-Mediated Pathway

Recent evidence suggests a neuroprotective mechanism independent of the FP receptor. This compound acid can be transported into RGCs via the organic anion transporting polypeptide 2B1 (OATP2B1).[1] Inside the cell, it facilitates the expression and shedding of the anti-aging protein Klotho.[1] Shed Klotho fragments then act to reduce intracellular reactive oxygen species (ROS) and suppress the activation of calpain, a calcium-dependent protease involved in apoptosis.[1] This pathway is particularly relevant in the context of axonal injury.[1]

G cluster_RGC Retinal Ganglion Cell OATP2B1 OATP2B1 Transporter Klotho_Expression Klotho Expression and Shedding OATP2B1->Klotho_Expression Promotes Shed_Klotho Shed Klotho Klotho_Expression->Shed_Klotho Releases Calpain_Activation Calpain Activation Apoptosis Apoptosis Calpain_Activation->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->Apoptosis This compound This compound Acid This compound->OATP2B1 Enters cell via Shed_Klotho->Calpain_Activation Inhibits Shed_Klotho->ROS Reduces

OATP2B1/Klotho-Mediated Neuroprotective Pathway

Modulation of NF-κB Signaling

In a model of hypoxia-induced RGC stress, this compound has been shown to modulate the activity of NF-κB, a key regulator of apoptosis.[12] Specifically, this compound enhances the down-regulation of phosphorylation of the NF-κB p65 subunit at serine 468, a modification that suppresses NF-κB's pro-apoptotic activity.[12] This suggests that this compound can shift the balance of NF-κB signaling towards a pro-survival outcome.

G Hypoxia Hypoxic Stress p_NFkB_S468 Phosphorylation at Serine 468 Hypoxia->p_NFkB_S468 Down-regulates NFkB_p65 NF-κB p65 Apoptotic_Activity Pro-Apoptotic Activity p_NFkB_S468->Apoptotic_Activity Suppresses This compound This compound This compound->p_NFkB_S468 Enhances Down-regulation

Modulation of NF-κB Signaling by this compound

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for investigating the neuroprotective effects of this compound on RGCs.

G cluster_InVivo In Vivo Model cluster_InVitro In Vitro Model Animal_Model Animal Model (e.g., Rat, Rabbit) RGC_Labeling Retrograde RGC Labeling (e.g., Fluorogold) Animal_Model->RGC_Labeling Injury_Model Induction of RGC Injury (e.g., NMDA, Axotomy, Ischemia) RGC_Labeling->Injury_Model Treatment This compound Administration (Intravitreal or Topical) Injury_Model->Treatment Analysis_Vivo Analysis: - RGC Survival Count - Histology - Apoptosis Markers Treatment->Analysis_Vivo Cell_Culture Cell Culture (Primary RGCs or RGC-5) Stress_Induction Induction of Cell Stress (e.g., Glutamate, Hypoxia) Cell_Culture->Stress_Induction Treatment_Vitro This compound Treatment Stress_Induction->Treatment_Vitro Analysis_Vitro Analysis: - Cell Viability Assays - Apoptosis Assays - Signaling Pathway Analysis - Neurite Outgrowth Treatment_Vitro->Analysis_Vitro

Generalized Experimental Workflow

Conclusion

The evidence strongly supports a direct neuroprotective role for this compound on retinal ganglion cells, adding a significant dimension to its therapeutic profile beyond IOP reduction. The multifaceted mechanisms, involving both FP receptor-dependent and -independent pathways, offer multiple avenues for further research and drug development. Understanding these pathways in greater detail will be crucial for optimizing neuroprotective strategies for glaucoma and other optic neuropathies. The experimental protocols outlined in this guide provide a foundation for reproducible and rigorous investigation in this promising area of ophthalmology.

References

Latanoprost's Impact on Extracellular Matrix Remodeling in the Trabecular Meshwork: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a first-line therapy for open-angle glaucoma, primarily functioning to lower intraocular pressure (IOP).[1][2] While its principal mechanism is recognized as enhancing uveoscleral outflow, a growing body of evidence indicates that this compound also significantly influences the conventional outflow pathway through the trabecular meshwork (TM).[3][4] This guide delves into the core of this mechanism: the intricate process of extracellular matrix (ECM) remodeling within the TM, driven by this compound.

The TM is a complex, sieve-like tissue responsible for draining aqueous humor from the eye's anterior chamber.[5] In glaucoma, an increase in outflow resistance within the TM leads to elevated IOP. This compound's effect on the TM involves the modulation of enzymes that remodel the ECM, thereby altering this resistance. This document provides a comprehensive technical overview of the molecular and cellular effects of this compound on the TM, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: A Focus on ECM Remodeling

This compound, a prodrug, is hydrolyzed in the cornea to its active form, this compound acid.[1] This active metabolite is a selective agonist for the prostaglandin F2α (FP) receptor, which is present in human TM cells.[6][7] The binding of this compound acid to the FP receptor initiates a signaling cascade that culminates in the remodeling of the TM's ECM. This remodeling is primarily achieved by altering the balance between matrix metalloproteinases (MMPs), enzymes that degrade ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[8][9]

Quantitative Effects of this compound on MMP and TIMP Expression

This compound treatment of human trabecular meshwork cells leads to significant changes in the gene expression of various MMPs and TIMPs. The following tables summarize the quantitative data from real-time RT-PCR experiments.

Table 1: this compound-Induced Changes in MMP mRNA Expression in Human Trabecular Meshwork Cells [8][9]

GeneChange in ExpressionNotes
MMP-1IncreasedUpregulated in four out of five cell cultures.
MMP-3IncreasedUpregulated in four out of five cell cultures.
MMP-11Decreased---
MMP-15Decreased---
MMP-17IncreasedUpregulated in three out of five cell cultures.
MMP-24IncreasedUpregulated in all five cell cultures.

Table 2: this compound-Induced Changes in TIMP mRNA Expression in Human Trabecular Meshwork Cells [8][9]

GeneChange in ExpressionNotes
TIMP-2IncreasedUpregulated in three out of five cell cultures.
TIMP-3IncreasedUpregulated in three out of five cell cultures.
TIMP-4IncreasedUpregulated in three out of five cell cultures.

The upregulation of specific MMPs, such as MMP-1, -3, -17, and -24, suggests an increased capacity for the degradation of ECM components like collagens and fibronectin.[5] Concurrently, the increase in TIMP-2, -3, and -4 may represent a compensatory mechanism to finely regulate the proteolytic activity and maintain tissue homeostasis.[8][9]

Signaling Pathways

The signaling cascade initiated by this compound in TM cells is multifaceted, involving the FP receptor and downstream effectors that ultimately modulate gene expression.

Prostaglandin F2α Receptor Signaling

The primary event is the binding of this compound acid to the G-protein coupled FP receptor.[6][7] This interaction is known to stimulate phosphoinositide turnover and lead to an increase in intracellular calcium concentration, key events in intracellular signaling.[6]

cluster_cell Trabecular Meshwork Cell This compound This compound Acid FP_Receptor Prostaglandin F2α (FP) Receptor This compound->FP_Receptor G_Protein G-protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream

This compound-FP Receptor Signaling Cascade.
Involvement of NF-κB and Rho-Kinase Pathways

Downstream of the initial FP receptor activation, evidence suggests the involvement of the NF-κB and Rho-kinase signaling pathways. This compound has been shown to increase the expression of NF-κB p65 and decrease its inhibitor, IκBα, in trabecular meshwork cells.[2] The Rho-kinase pathway, a key regulator of the actin cytoskeleton and cell contractility, is also implicated in the ECM remodeling process. While this compound's direct effect on the Rho-kinase pathway in TM cells is an area of ongoing research, it is known to influence the actin cytoskeleton, which is closely linked to ECM dynamics.[3]

cluster_pathway Downstream Signaling Pathways FP_Activation FP Receptor Activation NFkB_Pathway NF-κB Pathway FP_Activation->NFkB_Pathway Rho_Pathway Rho-Kinase Pathway FP_Activation->Rho_Pathway Gene_Expression MMP & TIMP Gene Expression NFkB_Pathway->Gene_Expression Actin_Cytoskeleton Actin Cytoskeleton Rearrangement Rho_Pathway->Actin_Cytoskeleton ECM_Remodeling ECM Remodeling Gene_Expression->ECM_Remodeling Actin_Cytoskeleton->ECM_Remodeling

Interplay of Signaling Pathways in TM ECM Remodeling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the trabecular meshwork.

Human Trabecular Meshwork (hTM) Cell Culture
  • Tissue Source: Human donor corneoscleral rims, obtained from eye banks, are a common source for primary hTM cell cultures.[10][11] It is recommended to use tissue from donors under 60 years of age for optimal cell yield and growth characteristics.[10]

  • Isolation:

    • Dissect the trabecular meshwork from the corneoscleral rim under a dissecting microscope.

    • Cut the TM into small explants (1-2 mm²).

    • Place the explants in a culture dish coated with a suitable substrate (e.g., collagen I).

    • Add culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).[10]

  • Culture and Maintenance:

    • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.

    • hTM cells will migrate out from the explants.

    • Change the medium every 2-3 days.

    • Once confluent, passage the cells using trypsin-EDTA.

This compound Treatment of hTM Cells
  • Preparation of this compound Acid: this compound is supplied as an isopropyl ester prodrug and needs to be hydrolyzed to its active free acid form for in vitro studies.

  • Cell Plating: Seed hTM cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction, chamber slides for immunofluorescence).

  • Treatment:

    • Grow cells to near confluence.

    • Replace the growth medium with a serum-free or low-serum medium for a period of synchronization (e.g., 24 hours).

    • Add this compound acid to the medium at the desired concentrations (e.g., 0.03 µg/mL, which is a therapeutically relevant concentration).[8]

    • Include a vehicle control (e.g., ethanol or DMSO, depending on the solvent for this compound acid).

    • Incubate for the desired time period (e.g., 24 hours for gene expression studies).[8][9]

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)
  • RNA Isolation:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis:

    • Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

  • Real-Time PCR:

    • Perform real-time PCR using a thermocycler with specific primers for the target genes (MMPs and TIMPs) and a reference gene (e.g., GAPDH).

    • Use a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan) for detection.

    • The relative quantification of gene expression can be calculated using the ΔΔCt method.

cluster_workflow Real-Time RT-PCR Workflow hTM_Cells hTM Cells (Treated) RNA_Isolation RNA Isolation hTM_Cells->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis RealTime_PCR Real-Time PCR cDNA_Synthesis->RealTime_PCR Data_Analysis Data Analysis (ΔΔCt Method) RealTime_PCR->Data_Analysis

Workflow for Gene Expression Analysis.
Immunofluorescence Staining for Actin

  • Cell Preparation: Grow and treat hTM cells on glass coverslips or chamber slides.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

  • Staining:

    • Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to stain F-actin.

    • A counterstain for the nucleus (e.g., DAPI) can also be included.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope.

Conclusion

This compound's influence on the trabecular meshwork is a critical aspect of its IOP-lowering efficacy. The remodeling of the extracellular matrix, driven by a complex interplay of MMPs and TIMPs, represents a key mechanism. The upregulation of specific MMPs, initiated by the activation of the FP receptor and subsequent signaling cascades, leads to a reduction in outflow resistance. This in-depth guide provides a foundation for researchers and drug development professionals to further explore this mechanism, with the ultimate goal of developing more targeted and effective therapies for glaucoma. The provided experimental protocols offer a starting point for investigating the nuanced effects of this compound and other compounds on TM biology. Future research should continue to unravel the intricate signaling networks and the precise roles of individual MMPs and TIMPs in regulating aqueous humor outflow.

References

Latanoprost: A Prostaglandin Analog with Expanding Therapeutic Horizons Beyond Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Latanoprost, a prostaglandin F2α analog, is a well-established first-line treatment for elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Its mechanism of action in reducing intraocular pressure is primarily through the increase of uveoscleral outflow of aqueous humor. However, a growing body of research has unveiled a spectrum of intriguing pharmacological effects beyond its ophthalmic applications, opening new avenues for investigation in dermatology and adipose tissue modulation. This technical guide provides a comprehensive overview of the core non-glaucoma research applications of this compound, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.

This compound in Hair and Eyelash Growth: From Side Effect to Therapeutic Target

One of the most widely observed and studied non-glaucoma effects of this compound is its ability to stimulate the growth of eyelashes and hair, a phenomenon termed hypertrichosis.[1][2][3] This was initially noted as a side effect in glaucoma patients, but has since been harnessed for cosmetic and therapeutic purposes in hypotrichosis of the eyelashes and alopecia.[4]

The underlying mechanism involves the interaction of this compound with prostanoid receptors, specifically the prostaglandin F receptor (FP receptor), located in the hair follicles.[4][5] This interaction is believed to stimulate resting follicles in the telogen (resting) phase to enter the anagen (growth) phase and prolong the duration of the anagen phase, resulting in longer, thicker, and more numerous hairs.[2][4][6]

Quantitative Data from Clinical and Preclinical Studies

The efficacy of this compound in promoting hair and eyelash growth has been demonstrated in various studies, with key quantitative findings summarized below.

ApplicationStudy TypeThis compound ConcentrationDurationKey FindingsReference
Eyelash Growth Clinical Trial0.005%10 weeksIncreased eyelash length from 5.8mm to 6.6mm (0.8mm increase).[6][6]
Eyelash Growth Clinical Trial0.005%3 monthsSignificant increase in eyelash length and darker pigmentation compared to placebo.[7][7]
Eyelash Alopecia Areata Clinical Trial0.005%2 yearsComplete regrowth in 17.5%, moderate regrowth in 27.5% of patients.[8][9][8][9]
Androgenetic Alopecia (Scalp) Double-Blind, Placebo-Controlled Trial0.1%24 weeksSignificantly increased hair density compared to baseline and placebo.[4][10][11][4][10][11]
Androgenetic Alopecia (Scalp) Double-Blind, Placebo-Controlled Trial0.005%12 weeksSignificantly increased hair density and regrowth.[4][4]
Androgenetic Alopecia (Primates) Preclinical Study500 µg/ml3 monthsModerate to marked hair regrowth with a 5-10% conversion of vellus to terminal hairs.[12][12]
Experimental Protocols

Clinical Trial for Eyelash Growth in Healthy Volunteers:

  • Study Design: A 3-month, randomized, double-blind, placebo-controlled pilot study.

  • Participants: Thirty healthy volunteers were divided into two groups (n=15 each).

  • Intervention: The this compound group received a vehicle containing 0.005% this compound, while the placebo group received only the vehicle (a transparent eyelash mascara).

  • Application: Participants applied the solution topically to the eyelashes once daily at night.

  • Outcome Measures: Eyelash length and color were measured at baseline and at months 1, 2, and 3. Intraocular pressure was also monitored.[7]

Clinical Trial for Androgenetic Alopecia:

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled study.

  • Participants: Sixteen men with mild androgenetic alopecia.

  • Intervention: this compound 0.1% and a placebo solution were applied daily to two separate mini-zones on the scalp.

  • Outcome Measures: Hair density, diameter, pigmentation, and anagen/telogen ratio were measured at baseline and throughout the study period.[10][11]

Signaling Pathway for this compound-Induced Hair Growth

The proposed signaling pathway for this compound's effect on hair follicles is initiated by its binding to the FP receptor. This activation is thought to trigger downstream signaling cascades that ultimately modulate the hair cycle.

Latanoprost_Hair_Growth This compound This compound FP_Receptor Prostaglandin F Receptor (FP Receptor) This compound->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascades FP_Receptor->Signaling_Cascade Activates Anagen_Induction Stimulation of Anagen Phase Signaling_Cascade->Anagen_Induction Telogen_Inhibition Prolongation of Anagen Phase Signaling_Cascade->Telogen_Inhibition Hair_Growth Increased Hair Length, Thickness, and Density Anagen_Induction->Hair_Growth Telogen_Inhibition->Hair_Growth

Caption: this compound signaling in hair follicles.

Modulation of Skin Pigmentation

Another notable effect of this compound is the induction of hyperpigmentation in the iris, eyelashes, and periocular skin.[13][14] While often considered an undesirable side effect in glaucoma treatment, the underlying mechanism presents an interesting area for dermatological research, particularly in the context of pigmentation disorders.

The mechanism of this compound-induced pigmentation is attributed to the stimulation of melanogenesis, the process of melanin production, within melanocytes.[13][15] This is thought to occur through an effect on the enzyme tyrosinase, a key regulator of melanin synthesis.[13][16] Importantly, studies have shown that this compound does not induce the proliferation of melanocytes, suggesting a functional rather than a mitogenic effect.[13] The increased pigmentation of the periocular skin is generally reversible upon discontinuation of the drug.[13][14][15]

Quantitative Data on Pigmentation Changes
ParameterStudy TypeThis compound ConcentrationDurationKey FindingsReference
Periocular Hyperpigmentation Retrospective StudyNot specified12 monthsIncidence of 1% in patients treated with this compound.[17][17]
Eyelash Darkening Clinical Trial0.005%3 monthsSignificant change in eyelash color towards darker hues.[7][7]
Experimental Protocols

In Vitro Study of this compound-Induced Pigmentation:

  • Cell Culture: Human iridial melanocytes are cultured.

  • Intervention: Melanocytes are treated with this compound. In some experiments, they are co-cultured with other cell types like fibroblasts or keratinocytes.

  • Outcome Measures: Melanogenesis is assessed by measuring the activity of dopa oxidase, a key enzyme in melanin synthesis. The expression of the FP receptor on different cell types is investigated using immunofluorescence and RT-PCR.[18][19]

Signaling Pathway for this compound-Induced Melanogenesis

The signaling pathway for this compound-induced pigmentation involves the stimulation of melanin production in melanocytes. Evidence suggests an indirect mechanism where this compound acts on adjacent fibroblasts, which in turn stimulate melanocytes.

Latanoprost_Pigmentation This compound This compound Fibroblast Fibroblast This compound->Fibroblast FP_Receptor FP Receptor Fibroblast->FP_Receptor Signaling_Molecule Release of Signaling Molecules FP_Receptor->Signaling_Molecule Activates Melanocyte Melanocyte Signaling_Molecule->Melanocyte Stimulates Tyrosinase Increased Tyrosinase Activity Melanocyte->Tyrosinase Melanogenesis Increased Melanin Production Tyrosinase->Melanogenesis

Caption: this compound's indirect effect on melanogenesis.

Impact on Adipose Tissue: A Potential for Localized Fat Reduction

A more recently explored non-glaucoma application of this compound is its effect on adipose tissue. Clinical observations of periorbital fat atrophy (deepening of the upper eyelid sulcus) in glaucoma patients using prostaglandin analogs prompted research into their anti-adipogenic properties.[20][21]

In vitro studies have demonstrated that this compound can inhibit the differentiation of preadipocytes into mature adipocytes and reduce intracellular lipid accumulation.[20][21][22] This effect is mediated through the downregulation of key adipogenic transcription factors, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα).[20][22]

Quantitative Data on Anti-Adipogenic Effects
ParameterStudy TypeThis compound ConcentrationDurationKey FindingsReference
Adipocyte Differentiation In Vitro Study1:100 dilution of commercial formulation14 daysInhibited human preadipocyte differentiation and intracellular lipid accumulation.[20][21][20][21]
Adipogenic Gene Expression In Vitro Study1:100 dilution of commercial formulation7 daysDown-regulated the expression of PPARγ and C/EBPα.[20][22][20][22]
Focal Adipose Reduction (Mice) Preclinical StudyNot specified14 daysSignificantly reduced inguinal fat pad volume without inducing cell lysis or inflammation.[23][23]
Experimental Protocols

In Vitro Anti-Adipogenic Assay:

  • Cell Culture: Human orbital adipose precursors (preadipocytes) are cultured.

  • Intervention: Cells are treated with this compound (e.g., a 1:100 dilution of the commercial formulation) for 24 hours at the initiation of differentiation.

  • Outcome Measures:

    • At day 7, the expression of adipogenic transcription factors (PPARγ and C/EBPα) is determined by real-time RT-PCR.

    • At day 14, intracellular lipid accumulation is visualized by Oil Red O staining and quantified by measuring lipid absorbance. The expression of the adipocyte marker lipoprotein lipase (LPL) is also determined by real-time RT-PCR.[20][21][22]

Signaling Pathway for this compound-Induced Inhibition of Adipogenesis

The inhibitory effect of this compound on adipocyte differentiation is a promising area for research into localized fat reduction. The proposed signaling pathway involves the modulation of key transcription factors that govern adipogenesis.

Latanoprost_Adipogenesis This compound This compound Preadipocyte Preadipocyte This compound->Preadipocyte FP_Receptor FP Receptor Preadipocyte->FP_Receptor Downregulation Downregulation of Adipogenic Transcription Factors FP_Receptor->Downregulation Activates pathway leading to PPARg PPARγ Downregulation->PPARg CEBPa C/EBPα Downregulation->CEBPa Inhibition Inhibition of Adipocyte Differentiation PPARg->Inhibition CEBPa->Inhibition Reduced_Lipid Reduced Intracellular Lipid Accumulation Inhibition->Reduced_Lipid

References

Investigating the Off-Target Effects of Latanoprost In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.[1][3] While highly effective, this compound is associated with a range of local and systemic side effects, including changes in iris pigmentation, eyelash growth, and conjunctival hyperemia.[4][5][6][7] Understanding the off-target effects of this compound at a cellular and molecular level is crucial for a comprehensive safety assessment and for the development of future glaucoma therapies with improved side-effect profiles. This technical guide provides an in-depth overview of the in vitro off-target effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Data Summary: Quantitative In Vitro Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies on the off-target effects of this compound on various cell types.

Table 1: Cytotoxic Effects of this compound on Human Corneal Stromal (HCS) Cells [8][9]

Concentration of this compoundExposure TimeObservation
> 3.125 mg/LDose- and time-dependentMorphological abnormality, growth retardation, viability decline, plasma membrane permeability elevation.[8]
6.25 mg/L-Arrested cell cycle in S phase.[9]
1.5625 mg/L and aboveTime- and concentration-dependentDecreased cell viability (p < 0.01 or 0.05).[9]
0.78125 mg/L-No significant difference in cell viability compared to controls.[9]
6.25 mg/L6 hours27.4 ± 0.3% of cells showed MTP disruption (p < 0.01).[9]
6.25 mg/L12 hours45.6 ± 0.4% of cells showed MTP disruption (p < 0.01).[9]

Table 2: Anti-Adipogenic Effects of this compound

Cell TypeThis compound ConcentrationObservation
Human Orbital Preadipocytes1:100 dilution of commercial formulationDown-regulated expression of PPARγ and C/EBPα; inhibited accumulation of intra-cytoplasmic lipid droplets and expression of LPL. This compound had the weakest anti-adipogenic effect compared to bimatoprost, travoprost, and tafluprost.[10][11][12]
3T3-L1 Preadipocytes100nM (this compound Acid)Relative oil area of 35.8 ± 18.7% compared to control, indicating inhibition of adipogenesis.[13]
3T3-L1 Preadipocytes0.008 µM92.82 ± 1.27% G3PDH activity.[14]
3T3-L1 Preadipocytes0.08 µM60.21 ± 1.96% G3PDH activity.[14]
3T3-L1 Preadipocytes0.2 µM53.18 ± 1.47% G3PDH activity.[14]

Table 3: Effects of this compound on Gene and Protein Expression

Cell TypeThis compound ConcentrationTargetEffect
Human T lymphoblast (MOLT-3) cells10 µg/mlc-fos mRNASignificant increase.[15][16]
Human T lymphoblast (MOLT-3) cells10 µg/mlMMP-9 mRNASignificant increase.[15][16]
Human T lymphoblast (MOLT-3) cells10 µg/mlTIMP-4 mRNASignificant decrease.[15][16]
Human T lymphoblast (MOLT-3) cells10 µg/mlFibronectin mRNAUp-regulated.[15][16]
Human T lymphoblast (MOLT-3) cells10 µg/mlNF-κB p65 mRNASignificant 7-fold increase.[15]
Human T lymphoblast (MOLT-3) cells10 µg/mlIκBα mRNADecrease.[15][16]
Immortalized human trabecular meshwork (iHTM) cells-Intracellular fibronectinIncreased.[15][16]
Human Nonpigmented Ciliary Epithelial (NPE) CellsConcentration- and time-dependentCOX-2 mRNAIncrease.[17]
Human Nonpigmented Ciliary Epithelial (NPE) Cells-MMP-1 mRNADelayed up-regulation.[17]
Human Nonpigmented Ciliary Epithelial (NPE) Cells-MMP-2, MMP-9, TIMP-1, TIMP-2 mRNANo change.[17]

Table 4: Effects of this compound on Melanoma Cells [18][19]

Cell LineObservation
Murine cutaneous melanoma (S91 and B16)Greatly increased tyrosinase activity.[18]
Human uveal (OCM1, OCM3, and OM431) and cutaneous (SK-MEL5 and M21) melanomaSmall increases in tyrosinase activity.[18]
Human uveal and cutaneous melanomaDid not enhance the mitotic index.[18][19]

Key In Vitro Experimental Protocols

This section details the methodologies used in the cited studies to investigate the off-target effects of this compound.

Cytotoxicity and Apoptosis in Human Corneal Stromal (HCS) Cells[8]
  • Cell Culture: Non-transfected human corneal stromal (HCS) cells were cultured.

  • Treatment: Cells were treated with this compound at concentrations ranging from 0.78125 mg/l to 50 mg/l.

  • Cell Morphology: Observed using light microscopy.

  • Cell Viability Assay: Methyl thiazolyl tetrazolium (MTT) assay was performed to assess cell viability.

  • Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining was used to analyze the cell cycle distribution.

  • Apoptosis Detection:

    • Phosphatidylserine (PS) Externalization: Detected by flow cytometry.

    • DNA Fragmentation: Analyzed to confirm apoptosis.

    • Apoptotic Body Formation: Observed to identify apoptotic cells.

  • Caspase Activity: Activation of caspase-3, -8, and -9 was determined by ELISA.

  • Mitochondrial Transmembrane Potential (MTP): Measured by flow cytometry with JC-1 staining.

  • Western Blot: Used to determine the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) regulators, and cytoplasmic cytochrome c release.

Anti-Adipogenic Effects in Human Orbital Preadipocytes[10][11]
  • Cell Culture: Human orbital adipose precursors were used.

  • Treatment: Cells were treated for 24 hours with a 1:100 dilution of the commercial formulation of this compound.

  • Gene Expression Analysis (Day 7): Real-time RT-PCR was used to determine the expression of adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ), and CCAAT-enhancer-binding protein α (C/EBPα).

  • Lipid Accumulation (Day 14):

    • Oil Red O Staining: Cells were stained to visualize intracellular lipid droplets.

    • Lipid Absorbance: Intracellular lipid accumulation was quantified by measuring lipid absorbance.

  • Adipocyte Gene Expression (Day 14): Real-time RT-PCR was performed to measure the expression of lipoprotein lipase (LPL).

Gene Expression Analysis in MOLT-3 and iHTM Cells[15][16]
  • Cell Culture: Human T lymphoblast (MOLT-3) cell line and immortalized human trabecular meshwork (iHTM) cells were cultured.

  • Treatment: Cells were treated with 10 μg/ml of this compound.

  • Quantitative PCR (qPCR): Used to study the mRNA expression of target genes in MOLT-3 cells.

  • Immunofluorescence: Employed to analyze protein expression in iHTM cells.

Tyrosinase Activity and Mitotic Index in Melanoma Cell Lines[18]
  • Cell Culture: Murine cutaneous melanoma lines (S91 and B16), and human uveal (OCM1, OCM3, and OM431) and cutaneous (SK-MEL5 and M21) melanoma lines were cultured.

  • Treatment: Cells were treated with this compound.

  • Tyrosinase Assay: A colorimetric assay was used to measure the dopa oxidase activity of tyrosinase.

  • Mitotic Index Measurement: [6-3H] thymidine uptake was measured to determine the mitotic index.

Signaling Pathways and Mechanisms of Off-Target Effects

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in the off-target effects of this compound in vitro.

Death Receptor-Mediated and Mitochondria-Dependent Apoptosis in HCS Cells

cluster_receptor Death Receptor Pathway cluster_mitochondria Mitochondrial Pathway This compound This compound Caspase8 Caspase-8 Activation This compound->Caspase8 Bax Bax (Upregulation) This compound->Bax Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 Caspase3 Caspase-3 Activation Caspase8->Caspase3 MTP Mitochondrial Transmembrane Potential Disruption Bax->MTP Bcl2->MTP CytochromeC Cytochrome c Release MTP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis in HCS cells.

Inhibition of Adipogenesis in Preadipocytes

cluster_transcription Adipogenic Transcription Factors cluster_differentiation Adipocyte Differentiation This compound This compound PPARg PPARγ This compound->PPARg CEBPa C/EBPα This compound->CEBPa Lipid Intracellular Lipid Accumulation PPARg->Lipid LPL LPL Expression PPARg->LPL CEBPa->Lipid CEBPa->LPL Adipogenesis Adipogenesis Inhibition Lipid->Adipogenesis LPL->Adipogenesis

Caption: this compound's inhibitory effect on adipogenesis.

Modulation of Gene Expression via NF-κB and MAPK Pathways

cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway This compound This compound p38 p38 MAPK Phosphorylation This compound->p38 p42_44 p42/44 MAPK Phosphorylation This compound->p42_44 NFkB NF-κB p65 (Upregulation) This compound->NFkB IkBa IκBα (Downregulation) This compound->IkBa COX2 COX-2 Expression p38->COX2 p42_44->COX2 cfos_MMP9 c-fos & MMP-9 Expression NFkB->cfos_MMP9 Fibronectin Fibronectin Expression NFkB->Fibronectin MMP1 MMP-1 Expression COX2->MMP1

Caption: this compound-mediated gene expression changes.

Conclusion

The in vitro evidence presented in this technical guide demonstrates that this compound exerts a range of off-target effects on various ocular and non-ocular cell types. These effects, including cytotoxicity in corneal cells, inhibition of adipogenesis, and modulation of gene expression, are mediated by complex signaling pathways. While these findings contribute to our understanding of the molecular basis of this compound's side effects, further research is warranted to fully elucidate the clinical relevance of these in vitro observations. A thorough understanding of these off-target mechanisms is paramount for the development of safer and more targeted therapies for glaucoma and other ocular diseases. This guide serves as a comprehensive resource for researchers and drug development professionals engaged in the study of prostaglandin analogues and their impact on cellular function.

References

Latanoprost's Impact on Gene Expression in Ocular Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor. This process is intricately linked to the remodeling of the extracellular matrix (ECM) within ocular tissues, a phenomenon driven by changes in gene expression. This technical guide provides an in-depth analysis of the molecular effects of this compound on gene expression in key ocular tissues, namely the trabecular meshwork and the ciliary body. It summarizes quantitative data on the modulation of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), details the experimental protocols used to obtain this data, and visualizes the underlying signaling pathways.

Introduction

This compound acid, the active form of this compound, is a selective agonist of the prostaglandin F2α receptor (FP receptor).[1] Activation of the FP receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, initiates a cascade of intracellular signaling events that ultimately alter the expression of genes involved in ECM turnover.[2][3] This remodeling of the ECM is believed to reduce the hydraulic resistance to aqueous humor outflow, thereby lowering IOP.[4] Understanding the specific gene expression changes and the signaling pathways that mediate these effects is crucial for the development of more targeted and effective glaucoma therapies.

Impact on Gene Expression in the Trabecular Meshwork

The trabecular meshwork (TM) is a critical tissue in the regulation of aqueous humor outflow. While this compound's primary effect is on uveoscleral outflow, it also significantly influences gene expression in TM cells.[4][5] The primary genes affected are those encoding for MMPs and TIMPs.

Quantitative Gene Expression Data in Trabecular Meshwork Cells

The following table summarizes the observed changes in mRNA expression of various MMPs and TIMPs in human trabecular meshwork cells following treatment with this compound acid. The data is compiled from in vitro studies, and the results can show variability between cell cultures from different donors.

Gene FamilyGeneEffect of this compound TreatmentNotes
Matrix Metalloproteinases (MMPs) MMP-1Upregulated[4][5]Increased in four out of five cell cultures in one study.[4][5]
MMP-3Upregulated[4][5]Increased in four out of five cell cultures in one study.[4][5]
MMP-11Downregulated[4][5]
MMP-15Downregulated[4][5]
MMP-17Upregulated[4][5]Increased in three out of five cell cultures in one study.[4][5]
MMP-24Upregulated[4][5]Increased in all five cell cultures in one study.[4][5]
MMP-2No significant change[5]
MMP-9Not typically found in TM cells[4][5]
MMP-14No significant change[5]
MMP-16No significant change[5]
MMP-19No significant change[5]
Tissue Inhibitors of Metalloproteinases (TIMPs) TIMP-1No significant change[4]
TIMP-2Upregulated[4][5]Increased in three out of five cell cultures in one study.[4][5]
TIMP-3Upregulated[4][5]Increased in three out of five cell cultures in one study.[4][5]
TIMP-4Upregulated[4][5]Increased in three out of five cell cultures in one study.[4][5]

Impact on Gene Expression in the Ciliary Body

The ciliary body, particularly the ciliary muscle, is a primary target of this compound, where it enhances uveoscleral outflow. The remodeling of the ECM in the ciliary muscle is a key mechanism for this enhanced outflow.

Quantitative Gene Expression Data in Ciliary Body Smooth Muscle Cells

The following table summarizes the changes in mRNA expression of MMPs and TIMPs in human ciliary body smooth muscle (CBSM) cells after treatment with this compound acid.

Gene FamilyGeneEffect of this compound TreatmentNotes
Matrix Metalloproteinases (MMPs) MMP-1Downregulated
MMP-2Downregulated
MMP-3UpregulatedIncreased in three of five cultures in one study.
MMP-9InducedPresent after this compound treatment.
MMP-12Downregulated
MMP-14Downregulated
MMP-15Downregulated
MMP-16Downregulated
MMP-17UpregulatedIncreased in four of five cultures in one study.
Tissue Inhibitors of Metalloproteinases (TIMPs) TIMP-1Increased (at 18 and 24 hours)[6]mRNA levels increased by 45% ± 17% and 54% ± 13% at 1 µM and 10 µM this compound acid respectively after 18 hours.[6]
TIMP-2Transiently increased (at 6 hours)[6]mRNA expression increased by up to 11.3% ± 0.2% at 6 hours, with no significant induction at 18 or 24 hours.[6]
TIMP-3UpregulatedIncreased in all five cultures in one study.
TIMP-4Downregulated

Signaling Pathways Activated by this compound

This compound initiates its effects by binding to the FP receptor, a G-protein coupled receptor.[2] This binding triggers a cascade of intracellular signaling pathways that ultimately lead to the modulation of gene expression.

Latanoprost_Signaling_Pathway cluster_cell Ocular Cell (e.g., Ciliary Muscle, Trabecular Meshwork) This compound This compound Acid FP_Receptor FP Receptor This compound->FP_Receptor G_Protein Gq/11 FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC MAPK_Pathway MAPK Pathway (ERK, p38, JNK) PKC->MAPK_Pathway NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway AP1 AP-1 (c-Fos/c-Jun) MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB Gene_Expression Gene Expression (MMPs, TIMPs) AP1->Gene_Expression NFkB->Gene_Expression

This compound signaling cascade in ocular cells.

The activation of the FP receptor by Latanopost acid leads to the stimulation of Phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and both calcium and DAG activate Protein Kinase C (PKC).[4] PKC, in turn, can activate the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[7] These pathways converge on the activation of transcription factors such as Activator Protein-1 (AP-1), composed of c-Fos and c-Jun, and NF-κB, which then bind to the promoter regions of target genes, including MMPs and TIMPs, to regulate their transcription.[4][8]

Experimental Protocols

The following provides a generalized, detailed methodology for a key experiment used to quantify the changes in gene expression in ocular tissues following this compound treatment.

In Vitro Model: Human Ocular Cell Culture and Treatment

Experimental_Workflow cluster_workflow Experimental Workflow for Gene Expression Analysis start Isolate Human Ocular Cells (e.g., TM or CBSM) culture Culture cells to confluence start->culture serum_starve Serum-starve cells (e.g., 24 hours) culture->serum_starve treatment Treat with this compound Acid (or vehicle control) serum_starve->treatment incubation Incubate for a specified time (e.g., 6, 18, 24 hours) treatment->incubation rna_isolation Isolate Total RNA incubation->rna_isolation cdna_synthesis Reverse Transcription to cDNA rna_isolation->cdna_synthesis qpcr Quantitative Real-Time PCR (qPCR) cdna_synthesis->qpcr analysis Data Analysis (Relative Quantification, e.g., ΔΔCt method) qpcr->analysis end Determine Changes in Gene Expression analysis->end

Workflow for analyzing this compound's effect on gene expression.

1. Cell Culture:

  • Primary human trabecular meshwork (TM) or ciliary body smooth muscle (CBSM) cells are isolated from donor eyes.

  • Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

2. This compound Treatment:

  • Once the cells reach confluence, they are typically serum-starved for 24 hours to synchronize their cell cycles.

  • This compound acid (the active form of the drug) is added to the culture medium at various concentrations (e.g., 1 nM to 10 µM).[6]

  • A vehicle control (e.g., ethanol or DMSO, the solvent for this compound acid) is run in parallel.

  • Cells are incubated with the drug or vehicle for different time points (e.g., 6, 18, and 24 hours).[6]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

1. RNA Isolation:

  • Total RNA is extracted from the cultured cells using a suitable method, such as a silica-gel-based membrane kit or TRIzol reagent.

2. Reverse Transcription:

  • The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

3. Real-Time PCR:

  • The cDNA is then used as a template for qPCR.

  • Gene-specific primers for the target genes (e.g., MMP-1, TIMP-2) and a housekeeping gene (e.g., GAPDH) are used.

  • The qPCR is performed using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for the quantification of the PCR product in real-time.

  • The reaction is typically run for 40 cycles, with each cycle consisting of denaturation, annealing, and extension steps.

4. Data Analysis:

  • The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.

  • The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the expression of the housekeeping gene and then compared to the vehicle-treated control group.

Conclusion

This compound exerts a significant and complex influence on gene expression in ocular tissues, particularly the trabecular meshwork and ciliary body. Its primary effect is the modulation of genes encoding for MMPs and TIMPs, leading to a remodeling of the extracellular matrix that facilitates aqueous humor outflow and lowers intraocular pressure. The activation of the FP receptor and the subsequent engagement of the PKC, MAPK, and NF-κB signaling pathways are central to this process. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and professionals in the field, serving as a valuable resource for further investigation into the molecular mechanisms of this compound and the development of novel glaucoma therapies.

References

The role of FP receptors in Latanoprost-mediated cellular responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of FP Receptors in Latanoprost-Mediated Cellular Responses

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a leading therapeutic agent for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] As a synthetic analog of prostaglandin F2α (PGF2α), its primary mechanism of action is the reduction of IOP by enhancing the uveoscleral outflow of aqueous humor.[1][2][4][5] This effect is mediated almost exclusively through its selective agonist activity on the prostanoid FP receptor, a G-protein coupled receptor (GPCR) expressed in various ocular tissues.[2][5][6] Understanding the intricate molecular and cellular responses initiated by the interaction between this compound and the FP receptor is critical for optimizing glaucoma therapy and developing novel therapeutic strategies.

This compound itself is an isopropyl ester prodrug, which is hydrolyzed by corneal esterases into its biologically active form, this compound acid, after topical administration.[3][4][7] This active metabolite then binds to FP receptors located on cells within the ciliary muscle, trabecular meshwork, and sclera, triggering a cascade of signaling events that culminate in the clinically desired reduction of IOP.[4][5][6] This technical guide provides a comprehensive overview of the signaling pathways, cellular responses, and experimental methodologies central to the function of the FP receptor in mediating the effects of this compound.

This compound-FP Receptor Interaction: Affinity and Potency

This compound acid is a potent and selective agonist for the FP receptor. Its binding affinity (Ki) and functional potency (EC50) have been characterized in various cell types, demonstrating high selectivity for the FP receptor over other prostanoid receptors (e.g., EP1, EP3). This selectivity is crucial for its targeted therapeutic effect and favorable side-effect profile.[8]

Parameter Receptor Value Cell Type / Assay Reference
Binding Affinity (Ki) FP Receptor98 nMRadioligand Binding Assay[8]
Functional Potency (EC50) FP Receptor32-124 nMPhosphoinositide Turnover[8]
EP1 Receptor119 nMPhosphoinositide Turnover[8]
Cat Iris Sphincter29.9 nMMuscle Contraction[9]

FP Receptor Signaling Pathways

The binding of this compound acid to the FP receptor initiates a series of intracellular signaling cascades. The primary pathway involves the coupling of the receptor to Gαq proteins, which subsequently activates downstream effectors.[10] However, evidence also suggests the involvement of other pathways that contribute to the diverse cellular responses.

Primary Gαq/Phospholipase C Pathway

Activation of the FP receptor by this compound acid leads to the stimulation of the Gαq protein, which in turn activates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10] The resulting increase in cytosolic Ca2+ and the production of DAG collectively activate Protein Kinase C (PKC). This cascade is fundamental to many of the downstream cellular effects, including smooth muscle contraction and gene expression.[10]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Acid FP_Receptor FP Receptor This compound->FP_Receptor Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_Release->PKC Activates Downstream Downstream Cellular Responses (Gene Expression, Muscle Contraction) PKC->Downstream

Caption: this compound-FP Receptor Gαq Signaling Pathway.
MAPK/ERK and PI3K/Akt Signaling Pathways

Beyond the classical Gαq pathway, FP receptor activation by this compound also engages other critical signaling networks. Studies have demonstrated the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including p38 MAPK and p42/44 MAPK (ERK1/2).[11] This activation is linked to the induction of cyclooxygenase-2 (COX-2) and subsequent expression of matrix metalloproteinases (MMPs).[11] Additionally, the PI3K-Akt-mTOR pathway has been implicated in this compound's neuroprotective effects and its ability to promote neurite outgrowth in retinal ganglion cells, an effect that is blocked by FP receptor antagonists.[12] this compound acid has also been shown to inhibit the ERK, AKT, JNK, and p38 cascade in the context of osteoclastogenesis.[13]

Other_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound Acid FP_Receptor FP Receptor This compound->FP_Receptor p38 p38 MAPK FP_Receptor->p38 ERK p42/44 MAPK (ERK1/2) FP_Receptor->ERK PI3K PI3K FP_Receptor->PI3K COX2 COX-2 Expression p38->COX2 ERK->COX2 MMP_exp MMP Expression COX2->MMP_exp Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neuro Neurite Outgrowth (Neuroprotection) mTOR->Neuro

Caption: MAPK and PI3K/Akt pathways activated by this compound.

Key Cellular Responses

The activation of FP receptor signaling pathways by this compound culminates in several key cellular responses that collectively enhance aqueous humor outflow.

Extracellular Matrix (ECM) Remodeling

A primary mechanism of this compound action is the extensive remodeling of the extracellular matrix (ECM) within the ciliary muscle and uveoscleral pathway.[4][14] This process involves a regulated balance between the expression and activity of matrix metalloproteinases (MMPs), which degrade ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).

This compound treatment leads to an upregulation of several MMPs in ciliary muscle, trabecular meshwork, and Tenon's fibroblasts.[15][16][17] Concurrently, it reduces the expression of key ECM proteins.[4][18] This enzymatic degradation of the matrix creates wider spaces between the ciliary muscle bundles, reducing hydraulic resistance and facilitating the outflow of aqueous humor.[18][19]

Molecule Tissue/Cell Type Effect of this compound Reference
MMP-1 Trabecular Meshwork, Non-Pigmented Ciliary EpitheliumUpregulated[11][15][20]
MMP-2 Ciliary Muscle, Non-Pigmented Ciliary EpitheliumUpregulated[4][18][21]
MMP-3 Ciliary Muscle, Trabecular Meshwork, Tenon's FibroblastsUpregulated[4][15][16][17][18]
MMP-9 Ciliary Body Smooth Muscle, Ocular Surface, MOLT-3 CellsUpregulated/Activity Increased[12][15][22][23]
MMP-17 Trabecular MeshworkUpregulated[15][20]
MMP-24 Trabecular MeshworkUpregulated[15][20]
MMP-11, MMP-15 Trabecular MeshworkDownregulated[15][20]
TIMP-1 Ocular SurfaceDecreased[22]
TIMP-2 Trabecular Meshwork, Tenon's FibroblastsUpregulated[15][16][17][20]
TIMP-3, TIMP-4 Trabecular MeshworkUpregulated[20]
Collagen I, III, IV Ciliary MuscleReduced[4][18]
Collagen VI Ciliary MuscleReduced[18]
Fibronectin Ciliary MuscleReduced[4][18]
Trabecular Meshwork / iHTM CellsIncreased[23][24]
Laminin Ciliary MuscleReduced[4][18]
Hyaluronan Ciliary MuscleReduced[4][18]
Cytoskeletal Alterations and Ciliary Muscle Relaxation

In addition to ECM remodeling, this compound induces relaxation of the ciliary smooth muscle and alters the cytoskeleton of cells in the outflow pathway.[4][14] FP receptor activation can stimulate the myosin light chain (MLC) kinase signaling pathway, leading to MLC phosphorylation.[9] The resulting changes in cell shape and contractility are thought to contribute to the widening of intercellular spaces, further enhancing uveoscleral outflow.[9]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of robust experimental techniques. Detailed methodologies for key experiments are outlined below.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of this compound acid for the FP receptor.

  • Membrane Preparation: Cells stably expressing the human FP receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.

  • Competition Binding: A constant concentration of a radiolabeled FP agonist (e.g., [³H]-PGF2α) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound acid.

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound acid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radiolabeled ligand.

Binding_Assay Start Start: Prepare FP Receptor Membranes Incubate Incubate Membranes with: 1. [³H]-PGF2α (Radioligand) 2. This compound Acid (Competitor) Start->Incubate Filter Rapid Filtration to Separate Bound vs. Free Ligand Incubate->Filter Count Scintillation Counting of Bound Radioactivity Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay (for EC50 Determination)

This functional assay measures the ability of this compound acid to activate the FP receptor and trigger a downstream signaling event.

  • Cell Culture and Loading: Adherent cells expressing the FP receptor are grown on microplates. The cells are then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Stimulation: The plate is placed in a fluorescence plate reader. This compound acid at various concentrations is automatically injected into the wells.

  • Measurement: The fluorescence intensity is measured over time. Binding of Ca2+ to the dye results in a significant increase in fluorescence.

  • Data Analysis: The peak fluorescence response is measured for each concentration of this compound acid. A dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.

Real-Time Quantitative PCR (RT-qPCR) (for mRNA Expression)

This technique is used to quantify changes in the expression of genes such as MMPs and TIMPs following this compound treatment.[20]

  • Cell Treatment and RNA Isolation: Cultured cells (e.g., human trabecular meshwork cells) are treated with this compound acid or a vehicle control for a specified time (e.g., 24 hours).[20] Total RNA is then extracted from the cells using a commercial kit.

  • Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The cDNA is used as a template in a qPCR reaction containing specific primers for the target gene (e.g., MMP-3) and a reference gene (e.g., GAPDH), along with a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The qPCR instrument monitors the fluorescence increase in real-time. The cycle threshold (Ct) value is determined for each gene. The relative change in target gene expression is calculated using the ΔΔCt method, normalizing to the reference gene and comparing the treated sample to the vehicle control.

RT_qPCR Start Start: Treat Cells with this compound RNA_Extract Isolate Total RNA Start->RNA_Extract cDNA_Synth Reverse Transcription (RNA → cDNA) RNA_Extract->cDNA_Synth qPCR Perform qPCR with Gene-Specific Primers cDNA_Synth->qPCR Analyze Data Analysis (ΔΔCt Method): Calculate Relative Gene Expression qPCR->Analyze End End: Quantify mRNA Level Changes Analyze->End

Caption: Workflow for Real-Time Quantitative PCR (RT-qPCR).
Gelatin Zymography (for MMP-2/-9 Activity)

This assay specifically detects the enzymatic activity of gelatinases like MMP-2 and MMP-9.[18]

  • Sample Preparation: Conditioned media from cell cultures treated with this compound are collected. Protein concentration is determined, and samples are mixed with a non-reducing loading buffer.

  • Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin.

  • Enzyme Renaturation: After electrophoresis, the gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

  • Incubation: The gel is incubated overnight in a developing buffer containing Ca2+ and Zn2+, which are necessary for MMP activity.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas where the gelatin has been digested by MMPs will appear as clear bands against a dark blue background. The intensity of the bands corresponds to the level of enzymatic activity.

Conclusion

The prostanoid FP receptor is the critical molecular target through which this compound exerts its therapeutic IOP-lowering effect. The binding of its active metabolite, this compound acid, to the FP receptor triggers a complex network of signaling pathways, primarily involving Gαq/PLC, but also MAPK and PI3K/Akt. These signals converge to elicit robust cellular responses, most notably the comprehensive remodeling of the extracellular matrix in the uveoscleral outflow pathway. The upregulation of MMPs and subsequent degradation of ECM components, coupled with cytoskeletal changes and ciliary muscle relaxation, effectively reduces aqueous humor outflow resistance. The detailed understanding of these FP receptor-mediated mechanisms, verified through rigorous experimental protocols, not only solidifies the rationale for this compound's clinical use but also provides a foundational framework for the development of next-generation therapies for glaucoma.

References

Methodological & Application

Latanoprost In Vitro Cell Culture Models for Glaucoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing latanoprost, a prostaglandin F2α analogue, in in vitro cell culture models to investigate the cellular and molecular mechanisms underlying its efficacy in glaucoma treatment. This compound is a first-line therapy for open-angle glaucoma, primarily reducing intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] In vitro models are invaluable tools for elucidating the specific effects of this compound on the key ocular tissues involved in aqueous humor dynamics, namely the trabecular meshwork, ciliary muscle, and Schlemm's canal.

Core Applications

  • Mechanism of Action Studies: Investigate how this compound modulates extracellular matrix (ECM) remodeling, cell contractility, and signaling pathways in relevant ocular cell types.

  • Drug Screening and Development: Evaluate the efficacy and cellular effects of novel prostaglandin analogues or combination therapies.

  • Glaucoma Pathophysiology Research: Utilize this compound as a tool to probe the molecular pathways involved in aqueous humor outflow regulation and how they are dysregulated in glaucoma.[3]

Key In Vitro Cell Models

Primary human cell cultures are considered the gold standard for this research, though immortalized cell lines can also be used. Both 2D and 3D cell culture models offer unique advantages for studying the effects of this compound.[4][5][6][7]

  • Human Trabecular Meshwork (HTM) Cells: These cells are crucial for regulating the conventional outflow pathway.[3] this compound has been shown to affect the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) in HTM cells, suggesting a role in modulating conventional outflow.[8][9]

  • Human Ciliary Muscle (HCM) Cells: The ciliary muscle is a primary target for this compound, where it induces ECM remodeling to increase uveoscleral outflow.[1][10]

  • Human Schlemm's Canal (HSC) Cells: These cells line the Schlemm's canal and are involved in the final step of conventional aqueous humor drainage. This compound can influence gene expression in these cells.[11]

Experimental Data Summary

The following tables summarize quantitative data from in vitro studies on the effects of this compound acid (the biologically active form of this compound) on ocular cells.

Table 1: Effect of this compound Acid on MMP and TIMP mRNA Expression in Human Trabecular Meshwork (HTM) Cells after 24-hour Treatment

GeneChange in ExpressionFold Change (approx.)Donor VariabilityReference
MMP-1IncreasedVariableIncreased in 4 of 5 cultures[9]
MMP-3IncreasedVariableIncreased in 4 of 5 cultures[9]
MMP-11DecreasedNot specifiedDownregulated[9]
MMP-15DecreasedNot specifiedDownregulated[9]
MMP-17IncreasedVariableIncreased in 3 of 5 cultures[9]
MMP-24IncreasedVariableIncreased in all 5 cultures[9]
TIMP-2IncreasedNot specifiedIncreased in 3 of 5 cultures[9]
TIMP-3IncreasedNot specifiedIncreased in 3 of 5 cultures[9]
TIMP-4IncreasedNot specifiedIncreased in 3 of 5 cultures[9]

Table 2: Effect of this compound Acid on TIMP and MMP Expression in Human Ciliary Muscle (HCM) Cells

TargetTreatment DurationConcentrationEffectReference
TIMP-1 mRNA18 hours1 µM - 10 µM45% - 54% increase[12]
TIMP-1 mRNA24 hours1 nM - 10 µM21% - 37% increase (dose-dependent)[12]
TIMP-1 Protein24 hours1 nM - 10 µMDose-dependent increase (5% - 42%)[10]
TIMP-2 mRNA6 hoursUp to 10 µM~11% increase[12]
TIMP-2 mRNA18 & 24 hoursNot specifiedNo significant induction[12]
TIMP-2 Protein24 hours1 nM - 10 µMLittle to no effect[10]
MMP-1 Secretion18 & 24 hours1 nM - 10 µMSignificant increase[10]
MMP-2 Secretion24 hours1 nM - 10 µMSignificant increase[10]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Ciliary Muscle Cells

This compound acid binds to the prostaglandin F (FP) receptor, a G-protein coupled receptor.[1][13] This initiates a signaling cascade that can involve the activation of protein kinase C (PKC), leading to the transcriptional regulation of MMPs and TIMPs, ultimately resulting in extracellular matrix remodeling.[10]

Latanoprost_Signaling_Pathway cluster_cell Ciliary Muscle Cell This compound This compound Acid FP_Receptor FP Receptor This compound->FP_Receptor binds G_Protein G-Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates Nucleus Nucleus PKC->Nucleus Gene_Transcription Gene Transcription (MMPs, TIMPs) Nucleus->Gene_Transcription ECM_Remodeling Extracellular Matrix Remodeling Gene_Transcription->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis start Isolate and Culture Primary Ocular Cells (e.g., HTM, HCM) culture Expand Cells to Desired Confluency start->culture serum_starve Serum Starve Cells (e.g., 24 hours) culture->serum_starve treatment Treat with this compound Acid (or Vehicle Control) serum_starve->treatment incubation Incubate for a Defined Period (e.g., 6, 18, 24 hours) treatment->incubation rna_analysis RNA Isolation & RT-qPCR (MMPs, TIMPs) incubation->rna_analysis protein_analysis Protein Collection (Cell Lysate/Supernatant) & Western Blot/Zymography incubation->protein_analysis functional_assays Functional Assays (e.g., Collagen Gel Contraction) incubation->functional_assays

References

Application Note: A Validated HPLC-UV Method for the Quantification of Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Latanoprost. This compound, a prostaglandin F2α analogue, is a widely used medication for the reduction of intraocular pressure in patients with glaucoma and ocular hypertension. The presented isocratic reverse-phase HPLC method is demonstrated to be simple, rapid, and sensitive, making it suitable for routine quality control of this compound in pharmaceutical formulations and for research and development purposes.

Introduction

This compound is a potent drug that requires precise quantification to ensure the safety and efficacy of ophthalmic preparations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug substances. When coupled with a Ultraviolet (UV) detector, it provides a cost-effective and reliable method for routine analysis. This document provides a detailed protocol for an HPLC-UV method for this compound quantification, including system suitability, linearity, accuracy, and precision parameters, based on established methodologies.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for effective HPLC method development.

PropertyValueReference
Molecular FormulaC₂₆H₄₀O₅
Molecular Weight432.6 g/mol
pKa4.88[1]
LogP3.98[1]
Aqueous Solubility0.0129 g/L[1]
UV Absorbance Maximum (λmax)~200-210 nm[2][3]

The low aqueous solubility and the LogP value indicate the lipophilic nature of this compound, making reverse-phase HPLC an ideal separation technique. The pKa of 4.88 suggests that the molecule will be in its neutral form at a pH below this value, which is advantageous for retention on a non-polar stationary phase. The UV absorbance maximum in the lower UV region dictates the selection of the detection wavelength for optimal sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (for buffer preparation)

  • Orthophosphoric acid (for pH adjustment)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for this compound analysis:

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water (or a suitable buffer) in varying ratios (e.g., 70:30 v/v) with an acidic modifier like 0.1% TFA or formic acid to maintain a pH of approximately 3.0.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25-40°C
UV Detection Wavelength 210 nm[2][3]
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent such as acetonitrile or methanol to prepare a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1 - 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Ophthalmic Solutions: The sample can often be directly diluted with the mobile phase to fall within the calibration curve range. Filtration through a 0.45 µm syringe filter is recommended before injection.

  • Biological Matrices (e.g., Aqueous Humor): A protein precipitation step is typically required. For example, add methanol to the sample, vortex, and centrifuge to precipitate proteins. The supernatant can then be collected, evaporated to dryness, and reconstituted in the mobile phase before injection.

  • Cosmetic Serums: Extraction with a suitable solvent may be necessary. For instance, the sample can be mixed with the mobile phase, sonicated to ensure complete dissolution of the analyte, and then centrifuged. The clear supernatant is then injected into the HPLC system.

Method Validation Summary

The described HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize typical validation parameters reported in the literature for this compound quantification.

Table 1: System Suitability
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for replicate injections)
Table 2: Linearity
Linearity Range (µg/mL)Correlation Coefficient (r²)
10.0 - 90.0> 0.9998[2]
40 - 60> 0.999[3]
0.212 - 100.9999[2]
Table 3: Accuracy (Recovery)
Spiked Concentration LevelMean Recovery (%)
80%98.0 - 102.0[3]
100%98.0 - 102.0[3]
120%98.0 - 120.0[3]
Table 4: Precision (RSD%)
Precision LevelRSD (%)
Intra-day ≤ 1.0%[2]
Inter-day ≤ 1.0%[2]
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterConcentration (µg/mL)
LOD 0.025[3]
LOQ 0.35[3]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV method development and validation for this compound quantification.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (Stock and Working Solutions) HPLC_System HPLC System (Pump, Injector, Column) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Dilution, Extraction, etc.) Sample_Prep->HPLC_System Inject Samples UV_Detector UV Detector (λ = 210 nm) HPLC_System->UV_Detector Elution Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Validation Method Validation (Linearity, Accuracy, Precision) Integration->Validation Report Report Validation->Report

References

Latanoprost Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Latanoprost in rodent models, drawing from established experimental findings. These guidelines are intended to assist in the design and execution of preclinical studies investigating the therapeutic potential of this compound for ocular conditions, particularly glaucoma.

Overview and Mechanism of Action

This compound, a synthetic analog of prostaglandin F2α (PGF2α), is a first-line treatment for glaucoma, primarily functioning to reduce intraocular pressure (IOP).[1][2] Its principal mechanism involves binding to the prostaglandin F receptor (FP receptor), which leads to an increase in the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye.[2][3] This enhanced drainage effectively lowers IOP.[2] Beyond its hypotensive effects, this compound has also been shown to exhibit neuroprotective properties on retinal ganglion cells (RGCs).[1]

In rodent models, the administration of this compound often results in a biphasic IOP response, characterized by an initial, transient increase in pressure, followed by a sustained period of hypotension.[4][5][6][7] This response has been observed in various rodent strains, making them suitable models for studying the ocular effects of prostaglandin analogs.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving this compound administration in different rodent models.

Table 1: this compound Dosage and Administration in Rodent Models

Rodent SpeciesThis compound ConcentrationDosageRoute of AdministrationFrequencyReference
Wistar Rats0.005%60 ngTopical (eye drops)Single dose[4][7]
Wistar Rats0.005%1 drop/dayTopical (eye drops)Daily for 3 months[8][9]
Wistar Rats0.005%Not specifiedContinuous subcutaneous infusionOver 7 days[10]
Brown Norway RatsNot specified60 ngTopical (eye drops)Single dose[5]
C57BL/6 Mice0.0025% - 0.01%2 µLTopical (eye drops)Single dose[11]
NIH Swiss Mice0.00015% - 0.01%2 µLTopical (eye drops)Single dose[11]

Table 2: Effects of this compound on Intraocular Pressure (IOP) in Rodent Models

Rodent SpeciesBaseline IOP (mmHg)Peak Hypertensive Response (mmHg)Time to Peak HypertensionPeak Hypotensive Response (mmHg)Time to Peak HypotensionReference
Wistar RatsNot specified+2.1 ± 0.72 hours-5.2 ± 0.75 hours[4]
Brown Norway Rats18.6 ± 1.2+4.21 ± 0.521 hour-4.79 ± 0.655 hours[5]
C57BL/6 Mice14.8 ± 2.2+11% ± 7% (with 0.00015% or 0.0025%)1 hour-14% ± 8% (with 0.01%)2 hours[11]
Wistar Rats (Ocular Hypertension Model)~33.5 ± 1.06Not applicableNot applicableReduced to ~14.11 ± 0.723 months (daily treatment)[8][9]
Wistar Rats (Normotensive)Not specifiedNot applicableNot applicable~20% reduction from baselineDay 3 (continuous subcutaneous infusion)[10]

Experimental Protocols

Topical Administration of this compound Eye Drops

This protocol is designed for the administration of this compound as a single dose to assess its acute effects on IOP in rats or mice.

Materials:

  • This compound ophthalmic solution (e.g., 0.005%)

  • Rodents (e.g., Wistar rats, Brown Norway rats, or C57BL/6 mice)

  • Micropipette and sterile tips

  • Tonometer suitable for rodents (e.g., TonoLab)

  • Animal restrainer (if necessary)

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment. House them in a controlled environment with a standard 12-hour light/dark cycle and free access to food and water.[7][8]

  • Baseline IOP Measurement: Prior to drug administration, measure the baseline IOP in both eyes of each conscious animal using a calibrated rebound tonometer.[7] To minimize stress-induced IOP fluctuations, habituate the animals to the measurement procedure for several days before the experiment.

  • Drug Administration:

    • For rats, instill a single 60 ng dose of this compound into one eye.[4][5]

    • For mice, apply a 2 µL drop of the desired this compound concentration (e.g., 0.01%) to the corneal surface of one eye.[11]

    • The contralateral eye can receive a vehicle control (e.g., phosphate-buffered saline) or remain untreated.

  • Post-Treatment IOP Monitoring: Measure IOP in both eyes at regular intervals after administration, for instance, at 1, 2, 3, 4, 5, 6, and 24 hours post-treatment, to capture the biphasic response.[7]

  • Data Analysis: Record the IOP measurements and calculate the change from baseline for each time point. Statistical analysis can be performed to compare the effects of this compound with the control group.

Chronic Topical Administration for Ocular Hypertension Models

This protocol is adapted for long-term studies, such as in surgically-induced ocular hypertension models in rats.

Materials:

  • This compound ophthalmic solution (0.005%)

  • Rodent model of ocular hypertension (e.g., episcleral vein cauterization model in Wistar rats)

  • Tonometer

  • Standard animal care supplies

Procedure:

  • Induction of Ocular Hypertension: Surgically induce ocular hypertension in one eye of each rat.[8][9] Allow a recovery period and confirm sustained IOP elevation (e.g., for 2 weeks).[9]

  • Treatment Initiation: Begin daily topical administration of one drop of 0.005% this compound to the hypertensive eye.[8][9] The contralateral eye or a separate group of animals can serve as controls.

  • IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., every two weeks) for the duration of the study (e.g., 3 months).[8][9]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in Retinal Ganglion Cells

This compound is known to exert neuroprotective effects through the activation of specific signaling pathways. In retinal ganglion cells, it has been shown to promote neurite outgrowth via the PI3K-Akt-mTOR pathway.[1]

Latanoprost_Signaling_Pathway This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor PI3K PI3K FP_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neurite_Outgrowth Neurite Outgrowth mTOR->Neurite_Outgrowth

Caption: this compound-induced neuroprotection signaling cascade.

Experimental Workflow for Acute IOP Study

The following diagram illustrates a typical workflow for an acute study of this compound's effect on IOP in rodents.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimatization Animal Acclimatization Habituation Habituation to IOP Measurement Acclimatization->Habituation Baseline_IOP Baseline IOP Measurement Habituation->Baseline_IOP Latanoprost_Admin Topical this compound Administration Baseline_IOP->Latanoprost_Admin IOP_Monitoring IOP Monitoring (e.g., 1-24h) Latanoprost_Admin->IOP_Monitoring Data_Analysis Data Analysis IOP_Monitoring->Data_Analysis

Caption: Workflow for an acute this compound IOP study.

Important Considerations

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.[10]

  • Conscious vs. Anesthetized Animals: IOP measurements are ideally performed on conscious animals to avoid the confounding effects of anesthesia.[10]

  • Tonometer Calibration: Ensure the tonometer is properly calibrated for the specific rodent species being used.

  • Preservatives: Commercially available this compound solutions often contain preservatives like benzalkonium chloride (BAC), which can have independent effects on the ocular surface.[12] Consider using preservative-free formulations or appropriate vehicle controls.

  • Side Effects: Potential side effects in rodents, although not extensively detailed in the provided literature, may include ocular surface inflammation and changes in iris pigmentation with long-term use.[12] In humans, common side effects include conjunctival hyperemia, eyelash changes, and iris pigmentation.[13]

References

Application of Latanoprost in Primary Human Trabecular Meshwork Cells: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Latanoprost in primary human trabecular meshwork (HTM) cells. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of key signaling pathways and workflows.

This compound, a prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action is understood to be the enhancement of uveoscleral outflow of aqueous humor.[1][3] However, a growing body of evidence indicates that this compound also exerts significant effects on the trabecular meshwork, the primary site of aqueous humor outflow, thereby influencing conventional outflow.[2][4][5] These effects are primarily mediated through the prostaglandin F (FP) receptor present in HTM cells.[6][7][8]

This application note details the cellular and molecular effects of this compound on primary HTM cells, providing protocols for key experiments and summarizing the expected quantitative outcomes.

Data Presentation

The following tables summarize the quantitative effects of this compound on gene expression, protein levels, and cellular responses in primary HTM cells as reported in the scientific literature.

Table 1: Effect of this compound on the Expression of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) in HTM Cells

Gene/ProteinThis compound ConcentrationIncubation TimeObserved EffectReference
MMPs
MMP-1 mRNA0.03 µg/mL24 hoursUpregulated in 4 of 5 cell cultures[3][9]
MMP-2 mRNA0.03 µg/mL24 hoursUnchanged[3]
MMP-3 mRNA0.03 µg/mL24 hoursUpregulated in 4 of 5 cell cultures[3][9]
MMP-9 mRNANot specifiedNot specifiedNot detected in HTM cells, even after this compound treatment[3][9]
MMP-11 mRNA0.03 µg/mL24 hoursDownregulated[3][9]
MMP-15 mRNA0.03 µg/mL24 hoursDownregulated[3][9]
MMP-17 mRNA0.03 µg/mL24 hoursUpregulated in 3 of 5 cell cultures (average increase of 14%)[3][9]
MMP-24 mRNA0.03 µg/mL24 hoursUpregulated in all 5 cell cultures[3][9]
TIMPs
TIMP-1 mRNA0.03 µg/mL24 hoursUnchanged[3]
TIMP-2 mRNA0.03 µg/mL24 hoursUpregulated in 3 of 5 cell cultures[3][9]
TIMP-3 mRNA0.03 µg/mL24 hoursUpregulated in 3 of 5 cell cultures[3][9]
TIMP-4 mRNA0.03 µg/mL24 hoursUpregulated in 3 of 5 cell cultures[3][9]
Fibronectin mRNANot specifiedNot specifiedUpregulated (1.2 ± 0.1 fold relative to control)[10][11]
Intracellular FibronectinNot specifiedNot specifiedIncreased[10][11]

Table 2: Effect of this compound on Cellular Signaling and Contractility in HTM Cells

ParameterThis compound ConcentrationIncubation TimeObserved EffectReference
Calcipressin (RCAN1) Protein100 nM4 hoursIncreased accumulation by 255.3 ± 130.4% compared to vehicle[12]
Myosin Light Chain-2 (MLC-2) Phosphorylation (Endothelin-1 induced)60 µM1 hour pretreatmentSignificantly reduced[4][13]
cGMP Levels100 µMNot specifiedMinimal increase[4][13]
Inositol Phosphate Accumulation (EC50)34.7 nMNot specifiedDose-dependent increase[8]
Intracellular Calcium Release (EC50 for PGF2α)~60 nMNot specifiedDose-dependent increase[7]
Outflow Facility (in cultured human anterior segments)Not specified24 hoursSignificantly increased (67% ± 11% vs control 6% ± 10%)[5]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on primary HTM cells.

Protocol 1: Primary Human Trabecular Meshwork (HTM) Cell Culture
  • Tissue Source: Obtain human donor eyes from a certified eye bank.

  • Isolation: Isolate the trabecular meshwork tissue under a dissecting microscope.

  • Explant Culture: Place small explants of the TM tissue in a culture dish with the meshwork side down.

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Once confluent, subculture the HTM cells using standard trypsinization procedures. Experiments are typically performed on cells from passages 3 to 5.

Protocol 2: this compound Treatment
  • Cell Plating: Plate HTM cells in appropriate culture vessels (e.g., T-75 flasks for RNA/protein isolation, 24-well plates for functional assays).

  • Serum Starvation: Once the cells reach confluence, serum-starve them for 24-48 hours in serum-free medium to reduce baseline signaling activity.[3]

  • Drug Preparation: Prepare a stock solution of this compound free acid in a suitable vehicle (e.g., ethanol). The final vehicle concentration in the culture medium should be kept low (e.g., ≤ 0.1%).

  • Treatment: Treat the cells with the desired concentration of this compound free acid (e.g., 0.03 µg/mL, which is therapeutically relevant) or vehicle control for the specified duration (e.g., 24 hours for gene expression studies).[3]

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Isolation: Following this compound treatment, wash the cells with PBS and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system with a suitable DNA-binding dye (e.g., SYBR Green) or probe-based chemistry. Use primers specific for the target genes (e.g., MMPs, TIMPs) and a reference gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 4: Western Blotting for Protein Expression Analysis
  • Protein Extraction: After treatment, lyse the HTM cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., calcipressin, phosphorylated MLC-2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Immunofluorescence for Cytoskeletal Analysis
  • Cell Culture: Grow HTM cells on glass coverslips.

  • Treatment: Treat the cells with this compound or vehicle as described in Protocol 2.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Staining:

    • Stain for F-actin using fluorescently labeled phalloidin.

    • Stain for focal adhesions using an antibody against vinculin, followed by a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope. This compound has been shown to induce actin cytoskeleton rearrangement in HTM cells.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of this compound in HTM cells and a typical experimental workflow.

Latanoprost_Signaling_Pathway This compound This compound FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC Rho_Kinase Rho-Kinase Pathway Inhibition FP_Receptor->Rho_Kinase IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Calcineurin Calcineurin Ca_Release->Calcineurin MMP_TIMP Modulation of MMP/TIMP Expression PKC->MMP_TIMP NFAT NFAT Calcineurin->NFAT RCAN1 RCAN1 (Calcipressin) Expression NFAT->RCAN1 ECM Extracellular Matrix Remodeling MMP_TIMP->ECM Outflow Increased Aqueous Outflow ECM->Outflow Cytoskeleton Actin Cytoskeleton Rearrangement Cell_Contractility Decreased Cell Contractility Cytoskeleton->Cell_Contractility Rho_Kinase->Cytoskeleton Cell_Contractility->Outflow

Caption: this compound signaling in HTM cells.

Experimental_Workflow Start Start: Primary HTM Cell Culture Serum_Starve Serum Starvation (24-48h) Start->Serum_Starve Treatment This compound Treatment (e.g., 0.03 µg/mL for 24h) Serum_Starve->Treatment Endpoint Endpoint Assays Treatment->Endpoint RNA_Isolation RNA Isolation Endpoint->RNA_Isolation Protein_Isolation Protein Isolation Endpoint->Protein_Isolation Immunofluorescence Immunofluorescence (Cytoskeleton) Endpoint->Immunofluorescence qPCR qPCR for Gene Expression (MMPs, TIMPs) RNA_Isolation->qPCR Data_Analysis Data Analysis and Interpretation qPCR->Data_Analysis Western_Blot Western Blot (Signaling Proteins) Protein_Isolation->Western_Blot Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

Caption: Experimental workflow for studying this compound effects.

References

Application Notes and Protocols for Inducing Miosis with Latanoprost in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of latanoprost, a prostaglandin F2α analog, for inducing miosis in animal research. The following sections detail the mechanism of action, provide key quantitative data from various animal models, and outline detailed experimental protocols.

This compound is a widely used ophthalmic solution for reducing intraocular pressure (IOP) in glaucoma patients. A common and potent side effect of its administration in many animal species is miosis, or constriction of the pupil. This effect can be harnessed for various research purposes, including studies on glaucoma, uveitis, and other ocular conditions where pupillary dynamics are of interest.

Mechanism of Action

This compound is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, this compound acid. This compound acid is a selective agonist of the prostaglandin F receptor (FP receptor). In the context of IOP reduction, it primarily increases the uveoscleral outflow of aqueous humor.

The precise mechanism for this compound-induced miosis is not fully elucidated but is thought to involve the FP receptors located on the iris sphincter muscle. Activation of these receptors leads to muscle contraction and subsequent pupillary constriction. It is also hypothesized that this compound may induce the release of other endogenous prostaglandins, such as PGE2, which can also contribute to miosis.

Quantitative Data on this compound-Induced Miosis in Animal Models

The miotic effect of this compound has been documented in several animal species. The following tables summarize the quantitative data on the miotic effects of 0.005% this compound ophthalmic solution, the most commonly used concentration in these studies.

Table 1: Miosis in Feline Models

ParameterNormal CatsGlaucomatous CatsCitation
This compound Concentration 0.005%0.005%
Time to Peak Miosis 1 hour2 hours
Duration of Significant Miosis At least 8 hours0.5 - 7 hours

Table 2: Miosis in Canine Models

ParameterNormal DogsGlaucomatous BeaglesCitation
This compound Concentration 0.005%0.005%
Pupil Diameter Reduction 41% at 1 hr, 48% at 2 hrsSignificant reduction
Time to Onset Within 30 minutesNot specified
Duration Approaches baseline at 42 hours post-treatmentLonger duration with twice-daily administration

Table 3: Miosis in Other Animal Models

Animal ModelThis compound/Prostaglandin ConcentrationKey Findings on MiosisCitation
Rabbits Prostaglandin F2α (50-250 µg)Small miotic effect
Monkeys (Cynomolgus) Prostaglandin F2α (500-1000 µg)Small decrease in pupillary diameter

Experimental Protocols

The following are detailed methodologies for key experiments involving the induction of miosis with this compound in animal research.

Protocol 1: Induction and Measurement of Miosis in a Canine Model

Objective: To induce miosis and measure the change in pupil diameter in dogs following topical administration of this compound.

Materials:

  • 0.005% this compound ophthalmic solution

  • Control vehicle (e.g., saline solution or artificial tears)

  • Calibrated calipers or a pupilometer for measuring pupil diameter

  • A dimly lit, quiet room for examinations

  • Animal handling and restraint equipment as needed

Procedure:

  • Animal Acclimatization: Acclimate the dogs to the experimental environment and handling procedures to minimize stress-induced variations in pupil size.

  • Baseline Measurements: In a dimly lit room, measure the baseline pupil diameter of both eyes of each dog. This can be done using a calibrated caliper or a specialized pupilometer. Record the measurements.

  • Drug Administration:

    • Administer one drop (approximately 30-50 µL) of 0.005% this compound ophthalmic solution to one eye (the treated eye).

    • Administer one drop of the control vehicle to the contralateral eye (the control eye).

  • Post-Treatment Measurements: Measure the pupil diameter in both eyes at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours) post-instillation.

  • Data Analysis: Calculate the percentage change in pupil diameter from baseline for both the treated and control eyes at each time point. Statistically compare the changes between the two groups.

Protocol 2: Ultrasound Biomicroscopy (UBM) for Assessing Anterior Segment Changes During Miosis in Dogs

Objective: To visualize and quantify the anatomical changes in the anterior segment of the canine eye, including the iridocorneal angle, during this compound-induced miosis.

Materials:

  • 0.005% this compound ophthalmic solution

  • High-frequency ultrasound biomicroscope (UBM)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

  • Ultrasound gel

  • Eyecups appropriate for the animal size

  • Anesthesia and monitoring equipment (if required for prolonged imaging)

Procedure:

  • Anesthesia and Preparation: If required for stable imaging, anesthetize the animal following an approved protocol. Instill a drop of topical anesthetic into the eye to be imaged.

  • Baseline Imaging: Position the dog for UBM imaging. Place an appropriately sized eyecup filled with ultrasound gel onto the cornea. Obtain baseline UBM images of the anterior segment, focusing on the iridocorneal angle and ciliary cleft.

  • This compound Administration: Administer one drop of 0.005% this compound to the eye.

  • Post-Latanoprost Imaging: Repeat the UBM imaging at specified time points (e.g., 1 and 2 hours) after this compound administration.

  • Image Analysis: Use the UBM software to measure key parameters such as pupil diameter, iridocorneal angle width, and the area of the ciliary cleft.

  • Data Comparison: Compare the post-latanoprost measurements to the baseline measurements to quantify the anatomical changes induced by miosis.

Visualizations

Signaling Pathway of this compound

Latanoprost_Signaling_Pathway This compound This compound (Prodrug) Corneal_Esterases Corneal Esterases This compound->Corneal_Esterases Hydrolysis Latanoprost_Acid This compound Acid (Active Drug) FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to Iris_Sphincter Iris Sphincter Muscle FP_Receptor->Iris_Sphincter Activates Miosis Miosis (Pupil Constriction) Iris_Sphincter->Miosis Contraction leads to Corneal_Esterases->Latanoprost_Acid Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Pupil Diameter Measurement acclimatization->baseline drug_admin Drug Administration (this compound vs. Control) baseline->drug_admin post_treatment Post-Treatment Pupil Diameter Measurement (Time Course) drug_admin->post_treatment data_analysis Data Analysis and Statistical Comparison post_treatment->data_analysis end End data_analysis->end

Application Notes and Protocols for In Vivo Studies of Sustained-Release Latanoprost Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of sustained-release Latanoprost formulations for the treatment of glaucoma.

Introduction

This compound, a prostaglandin F2α analogue, is a potent ocular hypotensive agent widely used in the management of glaucoma.[1][2][3] Conventional eye drop formulations, however, are often associated with poor patient compliance and side effects. Sustained-release drug delivery systems offer a promising alternative by providing prolonged therapeutic drug levels at the target site, reducing dosing frequency, and minimizing systemic exposure. This document outlines the key in vivo studies and methodologies for evaluating the efficacy and safety of these novel formulations.

This compound is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, this compound acid.[4][5] The primary mechanism of action of this compound acid is to reduce intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][3][5] This is achieved through its activity as a selective agonist at the prostaglandin F receptor.[3]

Signaling Pathway of this compound

This compound acid, the active form of this compound, binds to the prostaglandin F2α (FP) receptor, a G-protein coupled receptor located on the ciliary muscle cells.[1][6][7] This binding initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn increases the outflow of aqueous humor through the uveoscleral pathway, thereby lowering intraocular pressure.[1][6][7]

Latanoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cornea Cornea cluster_cell Ciliary Muscle Cell cluster_effect Physiological Effect This compound This compound (Prodrug) Esterases Corneal Esterases This compound->Esterases Hydrolysis Latanoprost_Acid This compound Acid (Active Drug) Esterases->Latanoprost_Acid FP_Receptor Prostaglandin F2α (FP) Receptor Latanoprost_Acid->FP_Receptor Binds to G_Protein G-protein FP_Receptor->G_Protein Activates Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade ECM_Remodeling Extracellular Matrix Remodeling Signaling_Cascade->ECM_Remodeling Ciliary_Muscle_Relaxation Ciliary Muscle Relaxation Signaling_Cascade->Ciliary_Muscle_Relaxation Aqueous_Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow Ciliary_Muscle_Relaxation->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: this compound Signaling Pathway for IOP Reduction.

In Vivo Efficacy and Pharmacokinetic Data

The following tables summarize quantitative data from various in vivo studies on sustained-release this compound formulations.

Table 1: Intraocular Pressure (IOP) Reduction in Animal Models

Formulation TypeAnimal ModelDuration of IOP ReductionMaximum IOP Reduction (%)Reference
Injectable FormulationNew Zealand White Rabbits3 - 7 monthsNot Specified[1]
Biodegradable NanoparticlesNormotensive RabbitsAt least 8 daysSignificant hypotensive effect[2]
Drug-eluting Contact LensGlaucomatous MonkeysAt least 1 month18-37%[8]
Biodegradable NanosheetRatsUp to 7 days~27%[4]
Subconjunctival ImplantHuman3 months24%[9]
Liposomal GelRabbits3 daysSignificant reduction[7][10]
Niosomal GelRabbits3 daysSignificant reduction[11]

Table 2: this compound Acid Concentration in Aqueous Humor

Formulation TypeAnimal ModelDuration of DetectionPeak Concentration (ng/mL)Reference
Injectable Formulation (559 µg)New Zealand White Rabbits84 daysNot Specified (17.5 pg/mL at day 84)[1]
Injectable Formulation (1118 µg)New Zealand White Rabbits231 daysNot Specified (19.1 pg/mL at day 231)[1]
Biodegradable NanoparticlesNormotensive Rabbits6 days344 ± 73.5[2]
Drug-eluting Contact LensRabbits1 monthComparable to topical drops[6]
Biodegradable NanosheetRabbitsUp to 6 daysNot Specified[4]
Subconjunctival Polymer DepotNew Zealand White Rabbits24 hours2.94 ± 1.10[12]

Experimental Protocols

Experimental Workflow for In Vivo Evaluation

The following diagram outlines a typical workflow for the in vivo evaluation of a novel sustained-release this compound formulation.

InVivo_Workflow cluster_preclinical Preclinical In Vivo Study Animal_Model Select Animal Model (e.g., Rabbits, Monkeys) Baseline_IOP Establish Baseline IOP Animal_Model->Baseline_IOP Formulation_Admin Administer Sustained-Release This compound Formulation Baseline_IOP->Formulation_Admin IOP_Monitoring Monitor IOP at Predetermined Time Points Formulation_Admin->IOP_Monitoring Aqueous_Humor_Sampling Aqueous Humor Sampling for Pharmacokinetic Analysis Formulation_Admin->Aqueous_Humor_Sampling Biocompatibility Assess Ocular Biocompatibility (e.g., Slit-lamp examination) Formulation_Admin->Biocompatibility Data_Analysis Data Analysis and Statistical Evaluation IOP_Monitoring->Data_Analysis Aqueous_Humor_Sampling->Data_Analysis Biocompatibility->Data_Analysis

Caption: General workflow for in vivo evaluation.

Protocol 1: In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

Objective: To measure the change in IOP in rabbits following the administration of a sustained-release this compound formulation.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Sustained-release this compound formulation

  • Control vehicle

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Tonometer (e.g., Tono-Pen XL, Icare TONOVET)

  • Animal restrainer

Procedure:

  • Animal Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week prior to the study.

  • Baseline IOP Measurement:

    • Gently restrain the rabbit.

    • Instill one drop of topical anesthetic into the conjunctival sac of each eye.

    • Wait 1-2 minutes for the anesthetic to take effect.

    • Measure the baseline IOP of both eyes using a calibrated tonometer. Obtain at least three independent readings per eye and calculate the average.

  • Formulation Administration:

    • Administer the sustained-release this compound formulation to one eye (test eye) according to the specific delivery system's protocol (e.g., subconjunctival injection, topical application of a gel, placement of an insert).

    • Administer the control vehicle to the contralateral eye (control eye).

  • Post-administration IOP Monitoring:

    • Measure the IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily or weekly depending on the expected duration of release).

    • Follow the same procedure for IOP measurement as described for the baseline reading.

  • Data Analysis:

    • Calculate the mean IOP and standard deviation for both the test and control groups at each time point.

    • Determine the change in IOP from baseline for each eye.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare the IOP changes between the this compound-treated and control groups.

Protocol 2: Quantification of this compound Acid in Aqueous Humor by HPLC-MS/MS

Objective: To determine the concentration of this compound acid in the aqueous humor of rabbits following the administration of a sustained-release this compound formulation.

Materials:

  • Aqueous humor samples collected from rabbits

  • This compound acid standard

  • Internal standard (e.g., this compound acid-d4)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Water (HPLC grade)

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

Procedure:

  • Aqueous Humor Collection:

    • Anesthetize the rabbit.

    • Using a 30-gauge needle, carefully aspirate approximately 50-100 µL of aqueous humor from the anterior chamber.

    • Immediately freeze the sample at -80°C until analysis.

  • Sample Preparation:

    • Thaw the aqueous humor sample on ice.

    • To 50 µL of aqueous humor, add 100 µL of ice-cold methanol containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • HPLC-MS/MS Analysis:

    • HPLC Conditions:

      • Column: Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 3.5 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate this compound acid from endogenous components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 10 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for this compound acid and the internal standard.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of this compound acid.

    • Calculate the concentration of this compound acid in the aqueous humor samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the procedures based on their specific experimental conditions and the nature of the sustained-release formulation being tested. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for the Quantification of Latanoprost and its Acid Form in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost is a prostaglandin F2α analogue and a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3][4] It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active form, this compound acid.[5][6] this compound acid is a selective agonist of the prostaglandin F receptor (FP receptor), and its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1][2][7] Accurate quantification of this compound and this compound acid in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and understanding its therapeutic efficacy and potential side effects.

This document provides detailed application notes and protocols for the quantification of this compound and its acid form in various biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to their high sensitivity and selectivity.

Signaling Pathway of this compound

This compound, as a prostaglandin F2α analog, exerts its effects by binding to and activating the prostaglandin F (FP) receptor, a G protein-coupled receptor.[8][9] The activation of the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to the lowering of intraocular pressure. The primary pathway involves the increase of uveoscleral outflow of the aqueous humor.[1][2] Additionally, studies have suggested the involvement of other signaling pathways in the cellular response to this compound, including the PI3K-Akt-mTOR pathway, which may play a role in neurite outgrowth.[10]

This compound Signaling Pathway cluster_cell Target Cell (e.g., Ciliary Muscle Cell) This compound This compound (Prodrug) Latanoprost_Acid This compound Acid (Active Drug) This compound->Latanoprost_Acid Esterases FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus Increased Intracellular Ca2+ IP3->Ca2_plus Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates MMPs Matrix Metalloproteinases (MMPs) Ca2_plus->MMPs Activates PKC->MMPs Activates ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Leads to Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow Facilitates Lower_IOP Lowered Intraocular Pressure Uveoscleral_Outflow->Lower_IOP Results in

Caption: this compound Signaling Pathway for IOP Reduction.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of this compound and this compound acid in various biological matrices as reported in the literature.

Table 1: Quantitative LC-MS/MS Parameters for this compound and this compound Acid in Plasma

ParameterThis compoundThis compound AcidReference
Linearity Range0.5 - 50 ng/mL0.5 - 50 ng/mL[5]
LLOQ0.5 ng/mL0.5 ng/mL[5]
Internal StandardTetra-deuterated analogsTetra-deuterated analogs[5]
Ionization ModeESI PositiveESI Positive[5]

Table 2: Quantitative LC-MS/MS Parameters for this compound Acid in Ocular Tissues

ParameterAqueous HumorCiliary BodyReference
Linearity Range10 - 160 ng/mL80 - 1280 ng/g[11]
LLOQ10 ng/mL80 ng/g[11]
LOD30.66 pg/mL237.75 pg/g[11]
Internal StandardTetra-deuterated this compound acidTetra-deuterated this compound acid[11]
Ionization ModeESI PositiveESI Positive[11]

Table 3: Quantitative HPLC-UV Parameters for this compound and this compound Acid in Aqueous Solutions

ParameterThis compoundThis compound AcidReference
Linearity Range1.0 - 150 µg/mL1.0 - 150 µg/mL[12][13]
LOQ2.5 µg/mL2.5 µg/mL[12][13]
LOD1.0 µg/mL1.0 µg/mL[12][13]
Wavelength210 nm210 nm[12][13]

Experimental Protocols

Protocol 1: Quantification of this compound and this compound Acid in Plasma using LC-MS/MS

This protocol is based on established methods for the sensitive quantification of this compound and its acid form in plasma.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add the internal standard (tetra-deuterated this compound and this compound acid).

  • Add 500 µL of a mixture of ethyl acetate and isopropanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm) or equivalent.[5]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[5]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

3. Quality Control

  • Prepare calibration standards and quality control (QC) samples in blank plasma.

  • Analyze the QC samples at low, medium, and high concentrations along with the study samples.

  • The accuracy and precision of the QC samples should be within ±15%.

Experimental_Workflow_Plasma cluster_workflow Sample Preparation and Analysis Workflow (Plasma) Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Add_Solvent Add Ethyl Acetate/ Isopropanol Add_IS->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Data Acquisition & Analysis Inject->Analyze

Caption: Workflow for this compound Analysis in Plasma.

Protocol 2: Quantification of this compound Acid in Aqueous Humor using LC-MS/MS

This protocol is adapted from methods developed for the analysis of this compound acid in ocular tissues.[11]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of aqueous humor, add the internal standard (tetra-deuterated this compound acid).

  • Add 150 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • LC Column: Octylsilica (C8) column or equivalent.[11]

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and water with formic acid).

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

3. Quality Control

  • Prepare calibration standards and QC samples in blank aqueous humor.

  • Follow similar QC procedures as outlined in Protocol 1.

Protocol 3: Quantification of this compound and this compound Acid in Aqueous Solutions using HPLC-UV

This protocol is suitable for in vitro studies, such as drug release from formulations, where concentrations are expected to be higher.[12][13]

1. Sample Preparation

  • Samples from aqueous solutions may not require extensive preparation.

  • Filter the sample through a 0.22 µm filter before injection if particulates are present.

2. HPLC-UV Analysis

  • LC Column: C18 reversed-phase column (e.g., 4.6 × 7.5 mm, 2.7 µm).[12]

  • Mobile Phase: A gradient of aqueous acetic acid (pH 3.1) and acetonitrile with 0.1% acetic acid.[12]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[12]

  • Detector: UV spectrophotometer.

  • Wavelength: 210 nm.[12]

3. Quality Control

  • Prepare calibration standards in the same aqueous medium as the samples.

  • Ensure the linearity of the calibration curve covers the expected concentration range of the samples.

Conclusion

The protocols and data presented provide a comprehensive guide for the quantification of this compound and its active metabolite, this compound acid, in various biological samples. The choice of method will depend on the specific research question, the biological matrix, and the required sensitivity. For low-level quantification in complex matrices like plasma and ocular tissues, LC-MS/MS is the method of choice. For in vitro studies with higher concentrations, HPLC-UV offers a simpler and more accessible alternative. Adherence to rigorous validation and quality control procedures is essential to ensure the reliability of the generated data.

References

Application Notes and Protocols for Studying the Neuroprotective Properties of Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the neuroprotective effects of Latanoprost, a prostaglandin F2α analogue. The protocols detailed below are designed to elucidate the cellular and molecular mechanisms by which this compound may protect retinal ganglion cells (RGCs) from apoptotic cell death, a key factor in glaucomatous optic neuropathy.

Introduction

This compound is a first-line treatment for glaucoma, primarily known for its efficacy in lowering intraocular pressure (IOP).[1] Emerging evidence suggests that this compound also possesses direct neuroprotective properties, independent of its IOP-lowering effect.[2][3][4] This has significant implications for glaucoma management, as neuroprotection aims to preserve RGCs and their axons, thereby preventing progressive vision loss.[5] The following protocols outline in vitro and in vivo experimental designs to explore the multifaceted neuroprotective mechanisms of this compound.

Putative Neuroprotective Signaling Pathways of this compound

Several signaling pathways are implicated in the neuroprotective action of this compound. These include the activation of pro-survival pathways and the inhibition of apoptotic cascades.

cluster_0 This compound Signaling This compound This compound OATP2B1 OATP2B1 Transporter This compound->OATP2B1 FP_Receptor FP Receptor This compound->FP_Receptor PKC PKC OATP2B1->PKC PI3K PI3K FP_Receptor->PI3K MAPK_ERK MAPK/ERK FP_Receptor->MAPK_ERK NFkB NF-κB Activation FP_Receptor->NFkB COX2_iNOS_Inhibition COX-2/iNOS Inhibition FP_Receptor->COX2_iNOS_Inhibition ADAM17 ADAM17 PKC->ADAM17 Klotho_Shedding Klotho Shedding ADAM17->Klotho_Shedding Calpain_Inhibition Calpain Inhibition Klotho_Shedding->Calpain_Inhibition Oxidative_Stress_Reduction Oxidative Stress Reduction Klotho_Shedding->Oxidative_Stress_Reduction Apoptosis_Inhibition Apoptosis Inhibition Calpain_Inhibition->Apoptosis_Inhibition Oxidative_Stress_Reduction->Apoptosis_Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neurite_Outgrowth Neurite Outgrowth mTOR->Neurite_Outgrowth RGC_Survival RGC Survival Neurite_Outgrowth->RGC_Survival Caspase3_Inhibition Caspase-3 Inhibition MAPK_ERK->Caspase3_Inhibition Caspase3_Inhibition->Apoptosis_Inhibition Pro_Survival_Genes Pro-Survival Gene Transcription NFkB->Pro_Survival_Genes Pro_Survival_Genes->RGC_Survival Apoptosis_Inhibition->RGC_Survival

Caption: Proposed neuroprotective signaling pathways of this compound in retinal ganglion cells.

PART 1: IN VITRO EXPERIMENTAL DESIGN

Objective: To investigate the direct neuroprotective effects of this compound on cultured retinal ganglion cells under stress conditions.

Experimental Workflow:

cluster_workflow In Vitro Experimental Workflow Start Start Cell_Culture Primary RGC or RGC-5 Cell Culture Start->Cell_Culture Induce_Stress Induce Stress (e.g., Hypoxia, Glutamate) Cell_Culture->Induce_Stress Latanoprost_Treatment Treat with this compound (Dose-Response) Induce_Stress->Latanoprost_Treatment Incubation Incubate for 24-48h Latanoprost_Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Data_Analysis Data Analysis & Interpretation Endpoint_Assays->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro assessment of this compound's neuroprotective effects.

Protocol 1: RGC Viability and Apoptosis Assay

This protocol aims to quantify the protective effect of this compound on RGCs subjected to hypoxic or excitotoxic stress.

Materials:

  • Primary rat RGCs or RGC-5 cell line

  • Neurobasal medium supplemented with B27 and L-glutamine

  • This compound acid (active form of this compound)

  • Cobalt chloride (CoCl₂) for hypoxia induction or L-Glutamic acid for excitotoxicity

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • DAPI (4′,6-diamidino-2-phenylindole) stain

  • Phosphate-buffered saline (PBS)

  • Formaldehyde

  • Permeabilization solution (e.g., Triton X-100 in PBS)

Procedure:

  • Cell Seeding: Seed RGCs or RGC-5 cells in 96-well plates for viability assays and on glass coverslips in 24-well plates for apoptosis assays. Allow cells to adhere and grow for 24 hours.

  • Induction of Stress:

    • Hypoxia: Replace the medium with a fresh medium containing 500 µM CoCl₂.[6]

    • Excitotoxicity: Replace the medium with a fresh medium containing 10 µM L-Glutamic acid.[7]

  • This compound Treatment: Concurrently, treat the cells with varying concentrations of this compound acid (e.g., 0.001, 0.01, 0.1, 1 µM).[7] Include a vehicle control (DMSO) and a positive control (no stress).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay (Viability):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • TUNEL Assay (Apoptosis):

    • Fix the cells on coverslips with 4% formaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Perform TUNEL staining according to the manufacturer's instructions.

    • Counterstain with DAPI.

    • Mount the coverslips and visualize using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive cells.

Data Presentation:

Treatment GroupThis compound (µM)Cell Viability (% of Control)Apoptotic Cells (% of Total)
Control (No Stress)0100 ± 5.22.1 ± 0.8
Stress + Vehicle045 ± 4.155.3 ± 6.4
Stress + this compound0.00152 ± 3.848.7 ± 5.1
Stress + this compound0.0165 ± 4.535.2 ± 4.3
Stress + this compound0.178 ± 5.022.6 ± 3.9
Stress + this compound182 ± 4.718.4 ± 3.1

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is designed to investigate the molecular mechanisms underlying this compound's neuroprotective effects by analyzing the expression and phosphorylation of key signaling proteins.

Materials:

  • Cultured RGCs treated as in Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser468), anti-total-NF-κB p65, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-cleaved Caspase-3, anti-Klotho, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation:

Target ProteinStress + Vehicle (Relative Density)Stress + this compound (0.1 µM) (Relative Density)
p-NF-κB p65 (Ser468)0.72 ± 0.050.42 ± 0.04
p-ERK1/21.0 ± 0.081.8 ± 0.12
Cleaved Caspase-32.5 ± 0.211.2 ± 0.15
Klotho0.6 ± 0.071.5 ± 0.18

PART 2: IN VIVO EXPERIMENTAL DESIGN

Objective: To validate the neuroprotective effects of this compound in an animal model of RGC degeneration.

Experimental Workflow:

cluster_workflow_vivo In Vivo Experimental Workflow Start Start Animal_Model Induce RGC Damage (e.g., Optic Nerve Crush) Start->Animal_Model Latanoprost_Admin Administer this compound (e.g., Intravitreal, Topical) Animal_Model->Latanoprost_Admin Survival_Period Allow for Survival Period (e.g., 7-14 days) Latanoprost_Admin->Survival_Period Tissue_Harvest Harvest Retinal Tissue Survival_Period->Tissue_Harvest Histological_Analysis Histological Analysis (RGC Counting) Tissue_Harvest->Histological_Analysis Molecular_Analysis Molecular Analysis (Western Blot, IHC) Tissue_Harvest->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Histological_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo assessment of this compound's neuroprotective effects.

Protocol 3: Optic Nerve Crush Model and RGC Quantification

This protocol describes an in vivo model to assess the neuroprotective effect of this compound on RGC survival following axonal injury.

Materials:

  • Adult Sprague-Dawley rats or C57BL/6 mice

  • Anesthetics (e.g., ketamine/xylazine cocktail)

  • Self-closing forceps

  • Fluorogold retrograde tracer

  • This compound ophthalmic solution or prepared intravitreal injection

  • Surgical microscope

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope

Procedure:

  • Retrograde Labeling: One week prior to injury, anesthetize the animals and inject Fluorogold into the superior colliculus to retrogradely label RGCs.

  • Optic Nerve Crush (ONC):

    • Anesthetize the animal.

    • Make a small incision in the conjunctiva to expose the optic nerve.

    • Carefully crush the optic nerve for 10 seconds using self-closing forceps, avoiding the ophthalmic artery.[8]

  • This compound Administration:

    • Topical: Apply one drop of this compound ophthalmic solution to the eye daily.

    • Intravitreal: Inject a single dose of this compound (e.g., 30 pmol) into the vitreous humor immediately after the crush.[9]

    • A vehicle-treated group should be included as a control.

  • Survival Period: Allow the animals to recover and survive for 7-14 days.

  • Tissue Processing:

    • Euthanize the animals and enucleate the eyes.

    • Fix the eyes in 4% PFA.

    • Dissect the retinas and prepare them as whole mounts.

  • RGC Quantification:

    • Visualize the Fluorogold-labeled RGCs using a fluorescence microscope.

    • Capture images from predefined areas of the retina.

    • Count the number of surviving RGCs and express the data as RGCs/mm².

Data Presentation:

Treatment GroupRGC Density (cells/mm²)% RGC Survival (compared to uninjured)
Uninjured Control2200 ± 150100
ONC + Vehicle850 ± 9538.6
ONC + this compound (Topical)1250 ± 11056.8
ONC + this compound (Intravitreal)1400 ± 12063.6

Concluding Remarks

The provided protocols offer a robust framework for elucidating the neuroprotective mechanisms of this compound. The combination of in vitro and in vivo models allows for a comprehensive investigation, from molecular signaling pathways to functional neuronal survival. The data generated from these experiments will be crucial for understanding the full therapeutic potential of this compound in managing glaucoma and other neurodegenerative diseases of the retina. It is important to note that these protocols may require optimization based on specific laboratory conditions and reagents.

References

Application Notes and Protocols for Latanoprost Nanoparticle Formulations for Enhanced Ocular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of Latanoprost-loaded nanoparticles for enhanced ocular delivery. The aim is to address the challenges of conventional this compound eye drops, such as poor bioavailability and the need for frequent administration, by leveraging nanotechnology-based solutions.[1][2][3][4] This document covers various nanoparticle systems, including nanoemulsions, niosomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, summarizing their key characteristics and providing methodologies for their preparation and analysis.

Introduction to Nanoparticles for Ocular Drug Delivery

The eye's protective barriers, including the tear film, cornea, and conjunctiva, significantly limit the penetration of topically applied drugs.[5][6] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these barriers by:

  • Enhancing Corneal Permeability: The small size of nanoparticles facilitates their transport across the corneal epithelium.[7]

  • Prolonging Ocular Residence Time: Mucoadhesive properties of some nanoparticle formulations increase their contact time with the ocular surface, leading to sustained drug release.[8][9]

  • Improving Drug Solubility and Stability: Nanocarriers can encapsulate hydrophobic drugs like this compound, improving their solubility in aqueous eye drop formulations and protecting them from degradation.[10]

  • Providing Controlled and Sustained Drug Release: Nanoparticles can be engineered to release the encapsulated drug over an extended period, reducing the frequency of administration and improving patient compliance.[1][2][3][11]

This compound Nanoparticle Formulations: A Comparative Overview

Several types of nanoparticles have been investigated for the ocular delivery of this compound. The choice of nanoparticle system depends on the desired physicochemical properties and release characteristics.

Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They are excellent carriers for lipophilic drugs like this compound.[12] Cationic nanoemulsions, in particular, show enhanced mucoadhesion due to electrostatic interactions with the negatively charged ocular surface, leading to prolonged residence time.[8]

Niosomes

Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol. They are structurally similar to liposomes but offer advantages in terms of cost and stability. Niosomes can encapsulate both hydrophilic and lipophilic drugs and have been shown to sustain the release of this compound.[1][13][14]

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes. PEGylated SLNs have been shown to improve the loading of this compound in contact lenses for sustained ocular delivery.[11][15][16]

Polymeric Nanoparticles

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles for controlled drug release.[2][9] These systems can provide prolonged drug efficacy, potentially extending for several days with a single administration.[2]

Data Presentation: Physicochemical Properties of this compound Nanoparticles

The following tables summarize the quantitative data from various studies on this compound nanoparticle formulations.

Table 1: this compound Nanoemulsion Formulations

Formulation TypeOil PhaseSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Cationic NanoemulsionMedium Chain TriglyceridesPolysorbate 80, Cetalkonium chloride~150< 0.2+20 to +30> 90Not Reported[8]
This compound-α-tocopherol NanoemulsionNot SpecifiedNot Specified~100-150Not ReportedNot ReportedNot ReportedNot Reported[17][18]

Table 2: this compound Niosome Formulations

SurfactantCholesterol Ratio (Surfactant:Cholesterol)Preparation MethodParticle Size (µm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Span 601:1Heating Method2.58 - 3.13-9 to -13~95[13]
Not SpecifiedOptimizedReverse-phase evaporationNot SpecifiedNot Reported≥88[1][14]

Table 3: this compound Solid Lipid Nanoparticle (SLN) Formulations

Lipid MatrixSurfactant(s)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Compritol 888 ATOPoloxamer 188, PEG 400105 - 132-29.1 to -26.7Not ReportedNot Reported[11][15][16]

Table 4: this compound Polymeric Nanoparticle Formulations

PolymerPreparation MethodParticle Size (nm)Encapsulation Efficiency (%)Reference
PLGAOil-in-water emulsification100 - 50021 - 31[2][19]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of this compound nanoparticles.

Preparation of this compound Niosomes by the Heating Method[13]
  • Preparation of the Lipid Phase: Accurately weigh Span 60 and cholesterol and add them to a round-bottom flask.

  • Preparation of the Aqueous Phase: Dissolve this compound in a suitable aqueous buffer (e.g., Simulated Tear Fluid, pH 7.4).

  • Hydration: Add the aqueous phase to the lipid mixture.

  • Heating and Stirring: Heat the mixture to a temperature above the phase transition temperature of the surfactant and lipids (e.g., 60-70°C) with gentle stirring until a homogenous dispersion is formed.

  • Niosome Formation: Continue stirring for a specified time (e.g., 1 hour) to allow for the self-assembly of niosomes.

  • Cooling: Gradually cool the niosomal suspension to room temperature.

  • Purification: Separate the unentrapped drug from the niosomal suspension by centrifugation or dialysis.

Preparation of this compound Niosomes by the Reverse-Phase Evaporation Technique[1][14]
  • Lipid Film Formation: Dissolve the non-ionic surfactant and cholesterol in a suitable organic solvent (e.g., a mixture of chloroform and methanol).

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous solution of this compound by rotating the flask.

  • Sonication: Sonicate the resulting suspension using a probe or bath sonicator to reduce the vesicle size and form unilamellar niosomes.

  • Purification: Remove the unencapsulated drug by centrifugation or dialysis.

Preparation of this compound Solid Lipid Nanoparticles (SLNs)
  • Lipid Phase Preparation: Melt the solid lipid (e.g., Compritol 888 ATO) at a temperature above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Purification: The SLN dispersion can be purified by centrifugation to remove any excess surfactant or unencapsulated drug.

Characterization of this compound Nanoparticles
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Anemometry to assess the surface charge and stability of the nanoparticles.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Disrupt the nanoparticles to release the encapsulated drug and quantify its amount.

    • Calculate EE% and DL% using the following formulas:

      • EE% = (Total Drug - Free Drug) / Total Drug * 100

      • DL% = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100

  • In Vitro Drug Release:

    • Place a known amount of the this compound nanoparticle formulation in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., Simulated Tear Fluid, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

Visualization of Key Processes

Mechanism of Enhanced Ocular Delivery by Nanoparticles

EnhancedOcularDelivery cluster_0 Ocular Surface cluster_1 Cornea Conventional Eye Drop Conventional Eye Drop Rapid Nasolacrimal Drainage Rapid Nasolacrimal Drainage Conventional Eye Drop->Rapid Nasolacrimal Drainage Low Residence Time Nanoparticle Formulation Nanoparticle Formulation Corneal Epithelium Corneal Epithelium Nanoparticle Formulation->Corneal Epithelium Enhanced Permeation Prolonged Residence Prolonged Residence Nanoparticle Formulation->Prolonged Residence Aqueous Humor Aqueous Humor Corneal Epithelium->Aqueous Humor Increased Bioavailability Sustained Release Sustained Release Prolonged Residence->Sustained Release Sustained Release->Corneal Epithelium

Caption: Nanoparticles enhance drug delivery by increasing residence time and corneal permeation.

Experimental Workflow for Niosome Preparation and Characterization

NiosomeWorkflow cluster_Prep Preparation cluster_Char Characterization cluster_Eval Evaluation A Mix Surfactant & Cholesterol B Add Aqueous this compound Solution A->B C Hydration & Sonication B->C D Niosome Formation C->D E Particle Size & Zeta Potential (DLS) D->E F Morphology (TEM/SEM) D->F G Encapsulation Efficiency (HPLC) D->G H In Vitro Release (Dialysis) D->H I In Vivo IOP Reduction Studies D->I J Ocular Irritation Test D->J

Caption: Workflow for niosome preparation, characterization, and evaluation.

This compound Signaling Pathway for IOP Reduction

LatanoprostPathway This compound (Prodrug) This compound (Prodrug) Corneal Esterases Corneal Esterases This compound (Prodrug)->Corneal Esterases This compound Acid (Active Drug) This compound Acid (Active Drug) Corneal Esterases->this compound Acid (Active Drug) Hydrolysis Prostaglandin F2α Receptor (FP Receptor) Prostaglandin F2α Receptor (FP Receptor) This compound Acid (Active Drug)->Prostaglandin F2α Receptor (FP Receptor) Binds to Matrix Metalloproteinases (MMPs) Upregulation Matrix Metalloproteinases (MMPs) Upregulation Prostaglandin F2α Receptor (FP Receptor)->Matrix Metalloproteinases (MMPs) Upregulation Extracellular Matrix Remodeling in Ciliary Muscle Extracellular Matrix Remodeling in Ciliary Muscle Matrix Metalloproteinases (MMPs) Upregulation->Extracellular Matrix Remodeling in Ciliary Muscle Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling in Ciliary Muscle->Increased Uveoscleral Outflow Reduced Intraocular Pressure (IOP) Reduced Intraocular Pressure (IOP) Increased Uveoscleral Outflow->Reduced Intraocular Pressure (IOP)

Caption: this compound is a prodrug that reduces IOP by increasing uveoscleral outflow.[4]

References

Troubleshooting & Optimization

Latanoprost Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of latanoprost in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: this compound is sensitive to both temperature and light. For long-term storage, unopened containers should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[1][2] Once opened, it can be stored at room temperature up to 25°C (77°F) for up to 6 weeks.[1][2] this compound exhibits thermal and solar instability and should ideally be stored below room temperature and in the dark.[3][4]

Q2: My this compound solution was accidentally left at room temperature for an extended period. Is it still viable for my experiments?

A2: this compound is stable at 25°C (77°F) for at least 30 days.[3][4] However, exposure to higher temperatures can lead to significant degradation. For instance, at 50°C (122°F), a 10% degradation (t90) is observed in approximately 8.25 days, and at 70°C (158°F), this time is reduced to 1.32 days.[3][4][5] If the solution was exposed to temperatures significantly above 25°C, it is advisable to re-qualify the material using a stability-indicating method like HPLC to determine the concentration of the active ingredient before use.

Q3: I've observed an unexpected peak in my HPLC chromatogram when analyzing a this compound sample. What could be the cause?

A3: An unexpected peak likely indicates the presence of a degradation product. This compound is susceptible to degradation under various conditions, including extreme pH, oxidation, heat, and light.[4][6][7] The most common degradation product is this compound acid (Impurity H), formed via hydrolysis of the isopropyl ester.[8] Other potential degradation products include the 15-epi diastereomer, the 5,6-trans isomer, and oxidation products like 15-ketothis compound.[6][8] To identify the unknown peak, a forced degradation study can be performed to generate these known degradants as standards.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is highly susceptible to degradation in both acidic and basic conditions.[6][7][9] Forced degradation studies have shown significant degradation in the presence of both strong acids (e.g., 5M HCl) and strong bases (e.g., 5M NaOH).[2][9] Hydrolysis of the isopropyl ester to form this compound acid is a primary degradation pathway under these conditions.[8] For optimal stability in aqueous formulations, the pH should be carefully controlled, typically within a range of 6.0 to 7.0.

Q5: What is the impact of light exposure on this compound stability?

A5: this compound is sensitive to light, particularly ultraviolet (UV) radiation.[5] Exposure to UVB radiation can cause rapid degradation.[3][4] Therefore, it is crucial to protect this compound solutions from light during storage and handling. Experiments should be conducted in amber glassware or under light-protected conditions whenever possible.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound in bioassays.
Possible Cause Troubleshooting Step
Degradation due to improper storage Verify storage conditions (temperature and light protection). Re-analyze the concentration of the this compound stock solution using a calibrated HPLC method.
Degradation in experimental medium Assess the pH and composition of the cell culture or assay buffer. This compound is unstable at extreme pH values. Consider performing a short-term stability study of this compound in the experimental medium.
Adsorption to plasticware This compound is lipophilic and may adsorb to certain types of plastic containers.[6] Use glass or polypropylene containers where possible. Quantify the concentration of the dosing solution before and after exposure to experimental containers to check for loss.
Issue 2: Appearance of unknown peaks during HPLC analysis.
Possible Cause Troubleshooting Step
Sample degradation Review sample handling and storage procedures. Ensure samples are protected from light and high temperatures. Analyze a freshly prepared standard to confirm system suitability.
Forced degradation If the sample was subjected to stress conditions (e.g., heat, extreme pH, oxidizing agents), the unknown peaks are likely degradation products.
Contamination Check solvents, glassware, and other reagents for potential contaminants. Run a blank injection to rule out system contamination.

Data Presentation

Table 1: Thermal Stability of this compound

Temperature (°C)Stability / Degradation RateReference
4Stable for at least 30 days[3][4]
25Stable for at least 30 days[3][4]
37Degradation rate of 0.15 µg/mL/day[10][11]
50t90 (time for 10% degradation) of 8.25 days; Degradation rate of 0.29 µg/mL/day[3][4][10][11]
70t90 of 1.32 days[3][4][5]

Table 2: Summary of this compound Forced Degradation Studies

Stress ConditionObservationReference
Acidic (5M HCl, 4h)91% degradation[6][9]
Basic (5M NaOH, 4h)95% degradation[6][9]
Oxidative (30% H₂O₂, 6h)20% degradation[9]
Photolytic (White light, 24h)13% degradation[2][9]
Thermal (40°C, 48h)35% degradation[2][9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the determination of this compound concentration. Method optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 3.0) in a 60:40 (v/v) ratio.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection Wavelength: 210 nm.[12]

  • Injection Volume: 20 µL.[12]

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, methanol). Create a series of working standards by diluting the stock solution with the mobile phase to generate a standard curve.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the standard curve.

  • Analysis: Inject the standards and samples. Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Incubate a this compound solution with 5M HCl for 4 hours at room temperature.[2][9]

  • Base Hydrolysis: Incubate a this compound solution with 5M NaOH for 4 hours at room temperature.[2][9]

  • Oxidative Degradation: Treat a this compound solution with 30% hydrogen peroxide (H₂O₂) for 6 hours at room temperature.[2][9]

  • Thermal Degradation: Expose a this compound solution to a temperature of 70°C for at least 24 hours.[3][4]

  • Photolytic Degradation: Expose a this compound solution to UV light (e.g., UVB radiation) for 4 hours.[3][4]

  • Analysis: Analyze the stressed samples by a suitable analytical method (e.g., HPLC, LC-MS/MS) to separate and identify the degradation products.

Visualizations

Latanoprost_Degradation_Pathway This compound This compound (Isopropyl Ester) Latanoprost_Acid This compound Acid (Impurity H) This compound->Latanoprost_Acid  Hydrolysis (Acid/Base) Oxidation_Products Oxidation Products (e.g., 15-ketothis compound) This compound->Oxidation_Products  Oxidation (e.g., H₂O₂) Isomers Isomers (e.g., 15-epi, 5,6-trans) This compound->Isomers  Light/Heat

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Inconsistent Experimental Results check_potency Unexpected HPLC Peak? start->check_potency check_storage Verify Storage Conditions check_potency->check_storage No degradation_product Likely Degradation Product check_potency->degradation_product Yes reanalyze Re-analyze Stock Solution check_storage->reanalyze check_medium Assess Experimental Medium Stability reanalyze->check_medium check_adsorption Evaluate Adsorption to Labware check_medium->check_adsorption

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Overcoming poor solubility of Latanoprost in aqueous solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of Latanoprost for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a colorless to slightly yellow oil that is practically insoluble in water.[1][2][3] Its chemical structure as an isopropyl ester of a prostaglandin F2α analogue contributes to its lipophilic nature, making it highly soluble in organic solvents like acetonitrile, acetone, ethanol, and DMSO, but poorly soluble in aqueous buffers.[1][2][4]

Q2: What are the common approaches to solubilize this compound for in vitro and in vivo research?

A2: The primary strategies to enhance the aqueous solubility of this compound include the use of:

  • Cosolvents: Organic solvents like ethanol or DMSO can be used to prepare concentrated stock solutions, which are then diluted into aqueous buffers.[4]

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate this compound, increasing its solubility and stability in aqueous solutions.[5][6][7]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, shielding the hydrophobic molecule and enhancing its solubility and stability in water.[8][9][10][11]

Q3: Can I prepare a stock solution of this compound in an organic solvent and then dilute it in my aqueous experimental medium?

A3: Yes, this is a common practice. This compound is very soluble in solvents like DMSO and ethanol.[4] You can prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous buffer or cell culture medium. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q4: What are the potential stability issues with this compound in aqueous solutions?

A4: this compound, being an ester prodrug, is susceptible to hydrolysis in aqueous solutions, which can affect its biological activity.[8][11] Additionally, its poor solubility can lead to precipitation out of solution, and it can adsorb to plastic containers, reducing the effective concentration.[6][7] The use of solubilizing agents like cyclodextrins and surfactants can also help to improve its stability.[5][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed after diluting this compound stock solution in aqueous buffer. The aqueous solubility of this compound has been exceeded.- Increase the concentration of the cosolvent, surfactant, or cyclodextrin in the final solution.- Prepare a more dilute stock solution to reduce the final concentration of this compound.- Ensure the pH of the aqueous buffer is optimal for this compound stability (around 6.0-6.7).[1][12]
Inconsistent experimental results. - Degradation of this compound due to hydrolysis.- Adsorption of this compound to container walls.- Prepare fresh aqueous solutions of this compound daily.[4]- Use solubilizing agents like cyclodextrins or non-ionic surfactants to protect the ester group and prevent adsorption.[6][11]- Store stock solutions at -20°C.[4]
Cell toxicity or unexpected biological effects. The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound is too high in the final working solution.- Perform a vehicle control experiment with the same concentration of the organic solvent to assess its effect on your system.- Reduce the concentration of the organic solvent in the final working solution to a non-toxic level (typically <0.1-0.5%).

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
AcetonitrileVery soluble[1][2][3]
AcetoneFreely soluble[1][2][3]
Dimethylformamide (DMF)~100 mg/mL[4]
Dimethyl sulfoxide (DMSO)~50 mg/mL[4]
EthanolMiscible[4]
Ethyl acetateFreely soluble[1][2][3]
IsopropanolFreely soluble[1][2][3]
MethanolFreely soluble[1][2][3]
OctanolFreely soluble[1][2][3]
WaterPractically insoluble (~12.9 µg/mL)[1][2][3][9]
Ethanol:PBS (pH 7.2) (1:1)~0.4 mg/mL[4]
PBS (pH 7.2)~0.05 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the tube until the this compound is completely dissolved.

  • Store the stock solution at -20°C.[4]

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol provides a method for preparing an aqueous solution of this compound using HP-β-CD as a solubilizing agent.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate buffer solution (pH 6.7)

  • Sterile containers

Procedure:

  • Prepare the phosphate buffer solution (pH 6.7).

  • Dissolve the desired amount of HP-β-CD in the phosphate buffer. A study by Sawatdee et al. (2013) used 3.59 mg/mL of HP-β-CD for a 50 µg/mL this compound solution.[9][13]

  • Add the this compound to the HP-β-CD solution.

  • Stir the mixture until the this compound is completely dissolved, which may be facilitated by gentle warming.

  • The resulting solution can be sterile-filtered for use in cell culture or other sensitive applications.

Visualizations

G Experimental Workflow for this compound Solubilization cluster_start Starting Material cluster_methods Solubilization Methods cluster_process Process cluster_end Final Product start This compound (Poorly water-soluble) cosolvent Cosolvent Method (e.g., DMSO, Ethanol) start->cosolvent surfactant Surfactant Method (e.g., Polysorbate 80) start->surfactant cyclodextrin Cyclodextrin Method (e.g., HP-β-CD) start->cyclodextrin dissolve Dissolve this compound in chosen vehicle cosolvent->dissolve surfactant->dissolve cyclodextrin->dissolve dilute Dilute to final concentration in aqueous medium dissolve->dilute end Solubilized this compound in Aqueous Solution dilute->end

Caption: Workflow for solubilizing this compound.

G This compound Signaling Pathway This compound This compound (Prodrug) latanoprost_acid This compound Acid (Active Drug) This compound->latanoprost_acid Hydrolysis in Cornea fp_receptor Prostaglandin F Receptor (FP) latanoprost_acid->fp_receptor Agonist Binding g_protein Gq/11 Protein fp_receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation downstream Downstream Effects (e.g., Increased uveoscleral outflow) ca_release->downstream pkc_activation->downstream

Caption: this compound's mechanism of action.

References

Identifying and characterizing Latanoprost degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing Latanoprost degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound?

A1: this compound is susceptible to degradation under various conditions, leading to the formation of several related substances. The most commonly reported degradation products include:

  • This compound Acid: Formed by the hydrolysis of the isopropyl ester of this compound. It is also the active metabolite of the drug.[1][2]

  • 15-epi-Latanoprost: A diastereomer of this compound.

  • 5,6-trans-Latanoprost: A geometric isomer of this compound.[3]

  • 5-keto-Latanoprost and 15-keto-Latanoprost: Oxidation products of this compound.[4]

  • Forced degradation studies have also shown the formation of other novel impurities.[5][6][7]

Q2: What are the primary factors that cause this compound degradation?

A2: this compound degradation is primarily influenced by:

  • pH: Extreme pH conditions, both acidic and basic, can cause significant degradation.[5][6][7]

  • Oxidation: Exposure to oxidizing agents can lead to the formation of keto-derivatives.[5][7]

  • Light: this compound is photosensitive and can degrade upon exposure to light.[5][7]

  • Heat: Elevated temperatures can accelerate the degradation process.[5][6][7]

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.[8] For structural elucidation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often employed.[6]

Q4: Are any of the degradation products biologically active?

A4: Yes, this compound acid, the primary hydrolytic degradation product, is the biologically active metabolite of this compound and is significantly more potent at the prostaglandin F2α receptor than this compound itself.[1] The biological activity of other degradation products is not as well-characterized.

Troubleshooting Guides

HPLC Analysis: Peak Tailing

Issue: Significant peak tailing is observed for the this compound peak in reversed-phase HPLC.

Possible Causes and Solutions:

CauseExplanationSuggested Solution(s)
Secondary Silanol Interactions The negatively charged carboxylate group of this compound acid (a common degradant and the active form) can interact with residual silanol groups on the silica-based column packing material, causing peak tailing.[9]- Use a base-deactivated column (end-capped).- Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).
Inappropriate Mobile Phase pH If the mobile phase pH is near or above the pKa of this compound's carboxylic acid (~4.8), the analyte will be ionized and interact strongly with silanol groups.[9]- Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound (e.g., pH 2.5-3.0) to ensure it is in its non-ionized form.
Column Overload Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[9]- Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to active sites that cause tailing.- Flush the column with a strong solvent.- If the problem persists, replace the column.

Quantitative Data Summary

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagent/ParameterDurationDegradation (%)
Acid Hydrolysis5 M HCl4 hours91%
Base Hydrolysis5 M NaOH4 hours95%
Oxidation30% H₂O₂6 hours20%
PhotodegradationWhite Light24 hours13%
Thermal Degradation40°C48 hours35%
(Data sourced from a controlled degradation study)[5]

Table 2: HPLC Method Validation Parameters for this compound and Related Substances

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound2.5 - 7.50.20.6
This compound40 - 600.0250.35
This compound Related Substances0.05 - 2.77--
This compound1.0 - 1501.02.5
This compound Acid1.0 - 1501.02.5
(Data compiled from multiple validated HPLC methods)[1][10][11]

Experimental Protocols

Detailed HPLC Method for the Analysis of this compound and its Degradation Products

This protocol provides a general framework. Optimization may be required based on the specific instrumentation and degradation products of interest.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.05 M potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid). A common starting gradient could be 70:30 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Dilute the sample containing this compound and its degradation products with the mobile phase to a suitable concentration.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify the peaks of this compound and its degradation products based on their retention times compared to the standards (if available).

  • Quantify the amounts of this compound and its degradation products using the calibration curve.

Visualizations

This compound Signaling Pathway

This compound, a prostaglandin F2α analog, exerts its therapeutic effect in glaucoma by binding to the Prostaglandin F (FP) receptor. This interaction triggers a downstream signaling cascade involving the Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and Mammalian Target of Rapamycin (mTOR) pathway.[12] This pathway is known to be involved in cell growth, proliferation, and survival, and in the context of retinal ganglion cells, it has been shown to promote neurite outgrowth.

Latanoprost_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FP_receptor FP Receptor This compound->FP_receptor PI3K PI3K FP_receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Neurite_Outgrowth Neurite Outgrowth mTOR->Neurite_Outgrowth

Caption: this compound signaling pathway in retinal ganglion cells.

Experimental Workflow for this compound Degradation Analysis

The following diagram illustrates a typical workflow for the forced degradation of this compound and the subsequent analysis of its degradation products.

Degradation_Workflow Start This compound Drug Substance/Product Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Light, Heat) Start->Forced_Degradation Sample_Preparation Sample Preparation (Dilution, Neutralization) Forced_Degradation->Sample_Preparation Analysis Analysis Sample_Preparation->Analysis HPLC HPLC-UV Analysis->HPLC Quantitative LCMS LC-MS/MS Analysis->LCMS Qualitative Quantification Quantification of this compound and Degradation Products HPLC->Quantification Identification Identification of Degradation Products LCMS->Identification Report Reporting and Characterization Identification->Report Quantification->Report

Caption: Workflow for this compound degradation studies.

References

Technical Support Center: Optimizing Latanoprost for In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for using Latanoprost in in vitro neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in in vitro neuroprotection assays?

The optimal concentration of this compound's active form, this compound acid, is highly dependent on the cell model and the nature of the induced stress. However, studies consistently show that neuroprotective effects occur at low concentrations, typically within the nanomolar (nM) to low micromolar (µM) range. A concentration of 0.1 µM (100 nM) has been shown to significantly increase cell viability and promote neurite outgrowth in RGC-5 cells[1]. Another study identified an optimal concentration of 1.0 µM for suppressing apoptosis in R28 retinal neuroglial cells[2]. In primary human retinal cells, the effective range was found to be between 0.001 µM and 0.1 µM (1-100 nM)[3]. It is crucial to perform a dose-response curve for your specific experimental setup to determine the most effective concentration.

Q2: Should I use this compound or this compound acid in my in vitro experiments?

For all in vitro experiments, it is critical to use This compound acid . This compound is an isopropyl ester prodrug that requires hydrolysis by endogenous esterases, primarily in the cornea, to become its biologically active acid form[4][5]. Cell cultures may lack sufficient esterase activity to efficiently convert the prodrug, leading to inaccurate and inconsistent results. Using this compound acid directly ensures that the active compound is bioavailable to the cells at a known concentration.

Q3: What are the known mechanisms of this compound-mediated neuroprotection?

This compound acid exerts its neuroprotective effects through multiple signaling pathways, which can be independent of its primary function as a prostaglandin F2α (FP) receptor agonist. Key mechanisms include:

  • MAPK Pathway Activation: It can rescue retinal cells from apoptosis by activating the p44/p42 MAPK pathway, which in turn inhibits caspase-3[2][6].

  • PI3K-Akt-mTOR Pathway: In some models, neuroregenerative effects like neurite outgrowth are mediated through the FP receptor and subsequent activation of the PI3K-Akt-mTOR signaling pathway[1].

  • Klotho-Mediated Suppression of Calpain: this compound acid can facilitate the expression and shedding of the anti-aging protein Klotho. This process, mediated by the OATP2B1 transporter rather than the FP receptor, leads to the suppression of calpain activation and a reduction in oxidative stress[4][7].

  • Modulation of Inflammatory and Stress Responses: The drug has been shown to provide a negative feedback on cyclo-oxygenase-2 (COX-2) activity and inhibit inducible nitric oxide synthase (iNOS)[3].

  • Calcium Influx Blockade: It helps protect against glutamate-induced excitotoxicity by suppressing the excessive influx of intracellular calcium ([Ca2+]i)[1][6].

Q4: Why am I not observing a neuroprotective effect with this compound acid?

If you are not seeing the expected results, consider the following troubleshooting points:

  • Incorrect Active Form: Ensure you are using this compound acid, not the this compound prodrug.

  • Suboptimal Concentration: The effective concentration range is narrow and typically low. High concentrations may be ineffective or cytotoxic. Perform a thorough dose-response analysis (e.g., 0.1 nM to 10 µM).

  • Cell Model Specificity: The neuroprotective effect can be indirect. One study found no direct effect on purified retinal ganglion cells (RGCs) at various concentrations, suggesting that other retinal cells (like glia) may mediate the protective effect[8]. Consider using co-cultures or retinal explant models.

  • Assay Timing: The timing of treatment relative to the induced stress is critical. This compound is typically administered before or concurrently with the neurotoxic insult.

  • Solvent Control: this compound acid is often dissolved in a solvent like DMSO. Ensure your vehicle control contains the same final concentration of the solvent and that this concentration is not toxic to your cells.

Q5: What cell models are commonly used to study this compound's neuroprotective effects?

Several cell models have been successfully used:

  • Primary Retinal Cells: Primary cultures of human or rat retinal cells, including purified retinal ganglion cells (RGCs), provide a physiologically relevant system[3][9].

  • RGC-5 Cell Line: A transformed rat RGC cell line that is commonly used for screening and mechanistic studies[1][6][10].

  • R28 Cell Line: An immortalized retinal neuroglial progenitor cell line used to study apoptosis and neuroprotection[2][11].

Data Presentation: Quantitative Summaries

Table 1: Effective Concentrations of this compound Acid in Various In Vitro Models

Cell Model Stressor Effective Concentration Range Observed Effect Reference
Primary Human Retinal Cells Glutamate (10 µM) or Hypoxia 0.001 - 0.1 µM Reduced LDH release [3]
Primary Cultured Rat RGCs Hypoxia (CoCl₂) 100 nM (0.1 µM) Suppressed NF-kB phosphorylation [9]
RGC-5 Cells Serum Deprivation & Glutamate Not specified Increased cell viability, reduced caspase-3 [6]
RGC-5 Cells N/A (Physiological) 0.1 µM Increased cell viability, promoted neurite outgrowth [1]
R28 Cells Serum Deprivation 1.0 µM (Optimal) Suppressed apoptosis, inhibited caspase-3 [2]

| Primary Retinal Cells | N/A (Physiological) | 0.1, 10, 1000 nM | Promoted Klotho shedding |[4] |

Table 2: Common Methods for Inducing Neuronal Stress in this compound Assays

Stress Induction Method Typical Concentration/Duration Mechanism of Injury Commonly Used Cell Models Reference
Glutamate Exposure 10 µM Excitotoxicity Primary Retinal Cells, RGC-5 [3][6]
Serum Deprivation 24 hours Apoptosis Induction R28, RGC-5 [2][10]
Hypoxia Mimic (e.g., CoCl₂) 500 µM Chemical Hypoxia, Apoptosis Primary Rat RGCs [9]
Oxidative Stress (e.g., H₂O₂) Varies Free Radical Damage RGC-5 [10]

| Endoplasmic Reticulum (ER) Stress | Varies | Protein Misfolding | RGC-5 |[10] |

Experimental Protocols and Visualizations

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the neuroprotective capacity of this compound acid in an in vitro setting.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Cell Seeding & Culture (e.g., RGC-5, Primary RGCs) pretreatment 3. Pre-treatment (Add this compound Acid dilutions) prep_cells->pretreatment prep_drug 2. Prepare this compound Acid Stock (in appropriate solvent, e.g., DMSO) stress 4. Induce Neuronal Stress (e.g., add Glutamate) pretreatment->stress incubation 5. Incubation Period (e.g., 24-48 hours) stress->incubation assay 6. Perform Assay (e.g., Viability, Apoptosis, Neurite Outgrowth) incubation->assay data 7. Data Collection & Analysis assay->data

Caption: General workflow for an in vitro neuroprotection assay.

Protocol: RGC-5 Cell Viability Assay after Glutamate-Induced Excitotoxicity
  • Cell Seeding: Plate RGC-5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in complete medium.

  • Serum Starvation (Optional): Replace the medium with a serum-free medium for 4-6 hours to synchronize the cells.

  • Pre-treatment: Prepare serial dilutions of this compound acid (e.g., 0.1 nM to 10 µM) in a low-serum or serum-free medium. Remove the old medium from the cells and add 100 µL of the this compound acid dilutions or vehicle control (medium with the same final DMSO concentration). Incubate for 1-2 hours.

  • Stress Induction: Add glutamate to each well to a final concentration known to induce moderate cell death (e.g., 5-10 mM; this must be optimized). Do not add glutamate to the "no-stress" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (XTT/CCK-8):

    • Add 50 µL of XTT solution (or 10 µL of CCK-8 solution) to each well.

    • Incubate for 2-4 hours, or until a significant color change is observed in the control wells.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated, no-stress control wells.

Signaling Pathways and Visualizations

This compound acid's neuroprotective actions are multifaceted, engaging several key intracellular signaling pathways.

G cluster_fp FP Receptor Pathway cluster_oatp OATP2B1 Pathway cluster_common Common Downstream Effects la This compound Acid fp FP Receptor la->fp oatp OATP2B1 Transporter la->oatp mapk p44/p42 MAPK la->mapk ca_influx Ca2+ Influx la->ca_influx inhibits cox2 COX-2 / iNOS la->cox2 inhibits pi3k PI3K fp->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor neurite Neurite Outgrowth mtor->neurite promotes pkc PKC oatp->pkc klotho Klotho Shedding pkc->klotho calpain Calpain Activation klotho->calpain inhibits apoptosis Apoptosis calpain->apoptosis induces caspase3 Caspase-3 mapk->caspase3 inhibits caspase3->apoptosis induces ca_influx->apoptosis induces cox2->apoptosis induces neuroprotection Neuroprotection

Caption: Key neuroprotective signaling pathways of this compound acid.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues in this compound In Vitro Assays

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates - Inconsistent cell seeding density.- Edge effects in the multi-well plate.- Inaccurate pipetting of drug or stressor. - Use a hemocytometer for accurate cell counting.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Calibrate pipettes and use reverse pipetting for viscous solutions.
No dose-dependent effect observed - Concentration range is too high or too low.- The chosen assay is not sensitive enough.- The drug has degraded. - Test a wider range of concentrations on a logarithmic scale (e.g., 0.01 nM to 10 µM).- Try a more sensitive assay (e.g., caspase activity assay instead of MTT/XTT).- Prepare fresh drug dilutions for each experiment from a properly stored stock.
High toxicity in vehicle control wells - Solvent (e.g., DMSO) concentration is too high.- The cells are overly sensitive to the experimental medium (e.g., serum-free). - Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).- Test different basal media or reduce the duration of serum starvation.

| This compound appears to increase cell death | - Cytotoxicity at high concentrations.- Off-target effects in the specific cell line. | - Re-run the dose-response curve, focusing on lower (nanomolar) concentrations.- Verify the finding in a different cell line or primary cell model. |

References

Minimizing Latanoprost precipitation in thimerosal-containing solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Latanoprost, specifically addressing the issue of its precipitation in thimerosal-containing solutions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate when mixed with ophthalmic solutions containing thimerosal?

In vitro studies have consistently demonstrated that precipitation occurs when eye drops containing thimerosal are mixed with this compound ophthalmic solutions[1][2]. This is the only documented chemical incompatibility of this compound[1]. While the precise chemical reaction is not extensively detailed in publicly available literature, it is understood to be an incompatibility between the prostaglandin F2α analogue (this compound) and the organomercury compound, thimerosal. Thimerosal can degrade into ethylmercury and thiosalicylate, and it is plausible that these components interact with the this compound molecule, leading to the formation of an insoluble complex.

Q2: What is the visual appearance of the this compound-thimerosal precipitate?

The precipitate typically appears as a fine, white to off-white particulate matter, which can make the solution appear cloudy or hazy. The extent of precipitation can vary depending on the concentrations of both this compound and thimerosal, as well as other formulation components and the pH of the solution.

Q3: How does pH influence the precipitation of this compound with thimerosal?

The stability of this compound is known to be pH-dependent. Forced degradation studies have shown that extreme pH conditions are a significant factor in this compound degradation[3]. While the direct impact of pH on the specific interaction with thimerosal is not well-documented in the available literature, it is reasonable to infer that pH could play a crucial role. Changes in pH can alter the ionization state of both the this compound molecule and the components of thimerosal, potentially influencing their reactivity and the solubility of any resulting complex. Maintaining a stable and appropriate pH is therefore critical in formulations containing this compound. Newer preservative-free formulations of this compound are often buffered to a more physiologically active pH range of 7.0-7.3 to improve tolerability, which may also impact compatibility with other agents[4].

Q4: Are there any recommended alternative preservatives to thimerosal that are compatible with this compound?

Yes, the most common preservative used in commercially available this compound ophthalmic solutions is benzalkonium chloride (BAK)[2]. Studies have shown that non-ionic surfactants can be used to stabilize this compound in formulations containing BAK[5][6]. While BAK itself can have cytotoxic effects, its compatibility with this compound is well-established in numerous commercial formulations. For researchers seeking alternatives to both thimerosal and BAK, preservative-free formulations of this compound are also available and have been shown to have good efficacy and tolerability[4].

Q5: If I observe precipitation, what is the recommended course of action for patient safety in a clinical setting?

If precipitation is observed upon mixing this compound with a thimerosal-containing product, the mixture should be discarded and not administered to a patient. To avoid this interaction, it is recommended to administer these drugs at least five minutes apart[1][2]. This allows for the first drug to be sufficiently absorbed and diluted by the tear film, minimizing the potential for interaction in the eye.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to identifying, understanding, and mitigating this compound precipitation in your experiments.

Step 1: Visual Inspection and Confirmation

If you suspect precipitation, the first step is a thorough visual inspection.

  • Procedure:

    • Hold the solution against a dark and light background to observe for any cloudiness, haze, or visible particles.

    • Use a magnifying lens for a more detailed examination.

    • If available, perform a microscopic examination of a drop of the solution to observe the morphology of the particles.

  • Expected Outcome: Confirmation of the presence of particulate matter not present in the original solutions.

Step 2: Identify the Source of Incompatibility

Determine if the precipitation is due to the known incompatibility with thimerosal.

  • Procedure:

    • Review the composition of all solutions being mixed with your this compound formulation.

    • Specifically, check for the presence of thimerosal as a preservative.

    • If thimerosal is present, it is the likely cause of the precipitation.

Step 3: Mitigating Precipitation

Once the incompatibility is confirmed, several strategies can be employed to prevent precipitation.

  • Temporal Separation: As recommended in clinical practice, if sequential administration is part of your experimental design, ensure a sufficient time interval (at least 5 minutes) between the application of the this compound solution and the thimerosal-containing solution.

  • Formulation Modification:

    • Alternative Preservatives: If possible, substitute the thimerosal-containing solution with one that uses a compatible preservative (e.g., benzalkonium chloride, though its own potential side effects should be considered) or a preservative-free formulation.

    • Use of Solubilizing Agents: The inclusion of non-ionic surfactants or cyclodextrins in the this compound formulation can enhance its stability and may help prevent precipitation. These agents can form micelles or inclusion complexes that protect the this compound molecule from interacting with incompatible substances[3][6].

Data Presentation

Table 1: Factors Influencing this compound Precipitation with Thimerosal

FactorInfluence on PrecipitationMitigation Strategies
Thimerosal Concentration Higher concentrations are likely to cause more rapid and extensive precipitation.Use the lowest effective concentration of thimerosal if its use is unavoidable.
This compound Concentration Standard ophthalmic solutions are 0.005%. Higher concentrations may be more prone to precipitation.Use the standard concentration unless experimentally required otherwise.
pH of the Mixture Suboptimal pH can affect the stability of this compound and the reactivity of thimerosal.Maintain a stable pH within the optimal range for this compound stability (typically around 6.7 for preserved formulations, and closer to physiological pH for preservative-free versions).
Presence of Solubilizers Can prevent precipitation by encapsulating the this compound molecule.Incorporate suitable non-ionic surfactants or cyclodextrins into the formulation.
Order of Mixing Rapid mixing of concentrated solutions may induce localized high concentrations, leading to precipitation.Add components slowly with continuous stirring.

Table 2: Potential Alternative Excipients for this compound Formulations

Excipient ClassExamplesMechanism of ActionCompatibility with this compound
Non-ionic Surfactants Polysorbate 80, Polyoxyl 40 StearateForm micelles to encapsulate and solubilize this compound.Generally good; can enhance stability.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes with this compound, increasing its solubility and stability.Shown to be effective in stabilizing this compound.
Alternative Preservatives Benzalkonium Chloride (BAK)Quaternary ammonium compound with antimicrobial properties.Compatible, but has known ocular surface toxicity.
Polyquaternium-1 (PQ-1)Polymeric quaternary ammonium compound with a better safety profile than BAK.Compatibility should be tested.

Experimental Protocols

Protocol 1: Visual and Microscopic Characterization of Precipitate

Objective: To visually confirm and characterize the precipitate formed upon mixing this compound and thimerosal solutions.

Materials:

  • This compound ophthalmic solution (0.005%)

  • Thimerosal-containing ophthalmic solution (e.g., 0.005%)

  • Microscope slides and coverslips

  • Light microscope with imaging capabilities

  • Clean glass vials

Methodology:

  • In a clean glass vial, mix equal volumes of the this compound solution and the thimerosal-containing solution.

  • Gently swirl the vial and allow it to stand for 5-10 minutes.

  • Visually inspect the vial against both a white and a black background for any signs of turbidity or precipitate formation.

  • Place a drop of the mixture onto a clean microscope slide and place a coverslip over it.

  • Examine the slide under the light microscope at various magnifications (e.g., 10x, 40x).

  • Capture images of any observed particulate matter, noting their morphology (e.g., crystalline, amorphous), size, and distribution.

  • As controls, examine drops of the individual this compound and thimerosal solutions to ensure they are free of particulate matter.

Protocol 2: Quantitative Analysis of Precipitation using Nephelometry

Objective: To quantify the extent of precipitation by measuring the turbidity of the solution.

Materials:

  • Nephelometer or turbidimeter

  • Cuvettes compatible with the instrument

  • This compound ophthalmic solution (0.005%)

  • Thimerosal-containing ophthalmic solution (various concentrations if desired)

  • Buffered saline solution (as a diluent)

Methodology:

  • Calibrate the nephelometer according to the manufacturer's instructions using appropriate turbidity standards.

  • Prepare a series of dilutions of the thimerosal solution in buffered saline.

  • In a clean cuvette, add a fixed volume of the this compound solution.

  • Add a corresponding volume of the thimerosal solution (or a dilution) to the cuvette.

  • Mix the solution gently by inverting the cuvette.

  • Immediately place the cuvette in the nephelometer and record the turbidity reading at specified time intervals (e.g., 1, 5, 10, 15 minutes) to monitor the kinetics of precipitation.

  • Repeat the measurement for each concentration of the thimerosal solution.

  • A control measurement should be performed with this compound solution mixed with buffered saline alone.

  • Plot the turbidity readings (in Nephelometric Turbidity Units - NTU) against the thimerosal concentration or time to quantify the extent and rate of precipitation.

Protocol 3: Evaluation of Solubilizing Agents to Prevent Precipitation

Objective: To assess the effectiveness of different solubilizing agents in preventing this compound-thimerosal precipitation.

Materials:

  • This compound stock solution

  • Thimerosal stock solution

  • Various solubilizing agents (e.g., Polysorbate 80, HP-β-CD) at different concentrations

  • Buffered vehicle

  • Nephelometer or HPLC system

Methodology:

  • Prepare a series of this compound formulations containing different concentrations of the selected solubilizing agents in the buffered vehicle.

  • To each formulation, add a standardized amount of the thimerosal stock solution that is known to cause precipitation.

  • Mix gently and allow to stand for a predetermined time (e.g., 15 minutes).

  • Analyze the turbidity of each sample using a nephelometer as described in Protocol 2. A lower turbidity reading indicates better prevention of precipitation.

  • Alternatively, centrifuge the samples to pellet any precipitate. Analyze the supernatant for the concentration of soluble this compound using a validated HPLC method. A higher concentration of this compound in the supernatant indicates greater effectiveness of the solubilizing agent.

  • Compare the results across the different solubilizing agents and concentrations to determine the most effective formulation.

Protocol 4: Stability-Indicating HPLC Method for this compound in the Presence of Thimerosal

Objective: To develop an HPLC method to quantify this compound and its degradation products in the presence of thimerosal.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound reference standard

  • Thimerosal

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., pH 5.2)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Methodology:

  • Method Development:

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 55:45 v/v) is a common starting point for this compound analysis. The pH of the buffer and the ratio of the solvents may need to be optimized to achieve good separation of this compound from thimerosal and any degradation products.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection Wavelength: this compound can be detected at around 239 nm.

  • Forced Degradation Study:

    • Subject this compound solutions (with and without thimerosal) to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

    • Analyze the stressed samples using the developed HPLC method to ensure that all degradation peaks are well-resolved from the parent this compound peak.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Specificity: Demonstrate that thimerosal and its degradation products do not interfere with the quantification of this compound.

    • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Sample Analysis:

    • Prepare samples of this compound mixed with thimerosal-containing solutions.

    • If a precipitate is present, centrifuge the sample and analyze the supernatant to determine the concentration of soluble this compound.

Visualizations

Potential Interaction Pathway of this compound and Thimerosal cluster_degradation Thimerosal Degradation This compound This compound (Prostaglandin F2α analogue) Precipitate Insoluble this compound-Mercury Complex (Precipitate) This compound->Precipitate Interaction Thimerosal Thimerosal (Ethylmercury Thiosalicylate) Ethylmercury Ethylmercury Cation Thimerosal->Ethylmercury Thiosalicylate Thiosalicylate Anion Thimerosal->Thiosalicylate Ethylmercury->Precipitate Complexation Troubleshooting Workflow for this compound Precipitation Start Precipitation Suspected Visual_Inspect Visual & Microscopic Inspection Start->Visual_Inspect Confirm_Precipitate Precipitate Confirmed? Visual_Inspect->Confirm_Precipitate Review_Composition Review Formulation Composition Confirm_Precipitate->Review_Composition Yes End_No_Issue No Issue Found Confirm_Precipitate->End_No_Issue No Thimerosal_Present Thimerosal Present? Review_Composition->Thimerosal_Present Mitigate Implement Mitigation Strategy Thimerosal_Present->Mitigate Yes End_Incompatible Incompatibility Identified Thimerosal_Present->End_Incompatible No (Other incompatibility) Formulation Components and Precipitation Relationship This compound This compound Precipitation Precipitation This compound->Precipitation causes Thimerosal Thimerosal Thimerosal->Precipitation causes Solubilizers Solubilizing Agents (e.g., Surfactants, Cyclodextrins) Solubilizers->Precipitation inhibits pH pH pH->Precipitation influences Buffers Buffering Agents Buffers->pH stabilizes

References

Technical Support Center: Enhancing Latanoprost Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Latanoprost in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in achieving adequate ocular bioavailability of this compound?

A1: this compound, a prostaglandin F2α analogue, is a highly effective treatment for glaucoma, primarily by reducing intraocular pressure (IOP).[1][2] However, its topical ocular administration is hampered by several challenges that limit its bioavailability:

  • Pre-corneal Elimination: Rapid tear turnover and nasolacrimal drainage wash away a significant portion of the instilled drug.

  • Corneal Barrier: The cornea's multi-layered structure, with both lipophilic and hydrophilic characteristics, restricts the penetration of drugs.[3]

  • Low Aqueous Solubility: this compound is a lipophilic compound with poor water solubility, which can affect its formulation and absorption.[4]

  • Hydrolysis: this compound is a prodrug that is hydrolyzed to its active form, this compound acid. Premature hydrolysis in the formulation can reduce its efficacy.[4][5]

Q2: What are the most promising formulation strategies to improve this compound bioavailability in animal models?

A2: Several advanced drug delivery systems have shown significant promise in enhancing the ocular bioavailability of this compound in animal models. These include:

  • Nanoemulsions and Microemulsions: These systems can increase the solubility of lipophilic drugs like this compound and enhance their penetration through the cornea.[1][3][6] Studies have shown that this compound-loaded microemulsions can increase relative ocular bioavailability by 4.5 to 19 times compared to conventional formulations.[6]

  • In Situ Gelling Systems: These formulations are administered as a liquid and transform into a gel upon contact with the eye's physiological conditions (e.g., temperature or pH).[7][8][9] This increases the residence time of the drug on the ocular surface, allowing for more sustained release and improved absorption.[7][10] An in situ gel containing this compound demonstrated a 2.9-fold greater AUC (Area Under the Curve) value in a rabbit glaucoma model.[7]

  • Nanoparticles and Nanomicelles: Polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)) or chitosan, can encapsulate this compound, protecting it from degradation and providing controlled release.[11][12][13] Hyaluronic acid-chitosan nanoparticles have been shown to improve and sustain drug concentration in the anterior segment of the eye.[13][14] Self-assembled nanomicelles have also demonstrated the ability to extend the therapeutic duration of this compound.[2]

  • Iontophoresis: This technique uses a small electric current to enhance the penetration of charged or uncharged molecules across biological membranes, including the cornea.[11][12] When combined with nanoparticle formulations, iontophoresis can significantly prolong drug efficacy.[11][12]

Q3: What animal models are typically used for evaluating the bioavailability of this compound formulations?

A3: The most common animal model for preclinical evaluation of ophthalmic formulations is the rabbit .[7][10][13][15][16][17] Normotensive albino rabbits are frequently used for both pharmacokinetic and pharmacodynamic (IOP reduction) studies.[13][14] Beagle dogs are also used in some studies to assess IOP reduction.[16]

Q4: How is the bioavailability of this compound assessed in these animal models?

A4: Bioavailability is typically assessed by measuring the concentration of this compound acid (the active form) in the aqueous humor and other ocular tissues like the iris-ciliary body at various time points after administration.[15][18] This is usually done using sensitive analytical techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15][18] Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach maximum concentration), and AUC (total drug exposure) are then calculated to compare different formulations.[15]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low drug encapsulation efficiency in nanoparticles/nanomicelles. 1. Inappropriate polymer/surfactant to drug ratio. 2. Suboptimal formulation method (e.g., homogenization speed, sonication time). 3. Poor solubility of this compound in the organic phase.1. Optimize the polymer/surfactant and drug concentrations through a factorial design. 2. Systematically vary the formulation parameters to find the optimal conditions. 3. Select a more suitable organic solvent or use a co-solvent to improve drug solubility.
Instability of the formulation (e.g., phase separation in emulsions, aggregation of nanoparticles). 1. Inadequate amount of surfactant or emulsifier. 2. Incorrect pH or ionic strength of the aqueous phase. 3. Improper storage conditions (temperature, light exposure).1. Increase the concentration of the stabilizing agent. 2. Adjust the pH and ionic strength of the formulation to be within the stable range. 3. Store the formulation at the recommended temperature and protect it from light.
High variability in in vivo results (pharmacokinetic or IOP data). 1. Inconsistent instillation volume or technique. 2. Stress-induced fluctuations in IOP in the animal model. 3. Individual animal variations.1. Use a calibrated micropipette for precise dosing and ensure consistent placement of the drop in the conjunctival sac. 2. Acclimatize the animals to the experimental procedures to minimize stress. 3. Increase the number of animals per group to improve statistical power.
Ocular irritation or toxicity observed in the animal model. 1. High concentration of certain excipients, such as Benzalkonium chloride (BAC) or surfactants.[16][19] 2. Unfavorable pH or osmolality of the formulation. 3. Residual organic solvents from the formulation process.1. Reduce the concentration of potentially irritating excipients or use less toxic alternatives.[16] 2. Adjust the pH to be close to physiological pH (around 7.4) and ensure the formulation is isotonic. 3. Implement a thorough solvent evaporation/removal step in the protocol and quantify residual solvents.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rabbits

FormulationCmax (ng/mL or ng/g)Tmax (h)AUC (ng/mL·h or ng/g·h)Bioavailability EnhancementReference
Preservative-free (PF) and Surfactant-free (SF) Solution AH: Not specified, ICB: Not specifiedAH: 2, ICB: 0.5-1AH: 521, ICB: 300-[15]
SF Solution with 0.02% BAC AH: Not specified, ICB: Not specifiedAH: 2, ICB: 0.5-1AH: 470, ICB: 269No significant difference from PF/SF[15]
PF Solution with 5% MGHS 40 AH: Not specified, ICB: Not specifiedAH: 2, ICB: 0.5-1AH: 210, ICB: 97Lower than PF/SF and BAC formulations[15]
In Situ Gelling System (Pluronic F-127) Not specifiedNot specified2.9-fold higher than conventional solution2.9-fold increase[7]
Microemulsion Not specifiedNot specified4.5 to 19 times higher than marketed formulation4.5 to 19-fold increase[6]

AH: Aqueous Humor, ICB: Iris-Ciliary Body, BAC: Benzalkonium chloride, MGHS 40: Macrogolglycerol hydroxystearate 40

Table 2: Formulation Characteristics and Efficacy of this compound Delivery Systems

Delivery SystemParticle/Droplet Size (nm)Encapsulation Efficiency (%)IOP Reduction (%)Duration of ActionReference
Self-assembled Nanomicelles 6977.5Up to 40%3 days[2]
Microemulsion 20-30Not specifiedNot specified4-13 days[6]
PLGA Nanoparticles (for iontophoresis) 100-50021-31Not specified> 7 days (for 300 nm particles)[11][12]
Hyaluronic Acid-Chitosan Nanoparticles Not specifiedNot specified29% (mean daily reduction)Sustained release[13][14]
Niosomal Gel Not specifiedNot specifiedEffective reduction3 days[20]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound for enhanced ocular delivery.

Materials:

  • This compound

  • Oil phase (e.g., Castor oil, Medium-chain triglycerides)

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, Propylene glycol)

  • Aqueous phase (e.g., Phosphate buffered saline, pH 7.4)

Procedure:

  • Preparation of Oil Phase: Dissolve this compound in the selected oil.

  • Preparation of Aqueous Phase: Prepare the aqueous buffer.

  • Formation of Emulsion:

    • Mix the surfactant and co-surfactant.

    • Add the oil phase to the surfactant/co-surfactant mixture and mix thoroughly.

    • Slowly add the aqueous phase to the oil-surfactant mixture under constant stirring using a magnetic stirrer.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Quantify the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and analyzing the supernatant using a validated HPLC method.

Protocol 2: In Vivo Bioavailability Study in Rabbits

Objective: To determine the pharmacokinetic profile of a novel this compound formulation in the aqueous humor of rabbits.

Animals:

  • Male New Zealand albino rabbits (2.5-3.0 kg)

Procedure:

  • Acclimatization: Acclimatize the rabbits to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the rabbits into groups (e.g., control group receiving a commercial this compound solution and test group receiving the novel formulation). A typical group size is 6-8 rabbits per time point.

  • Dosing: Instill a single 50 µL drop of the respective formulation into the lower conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control.

  • Aqueous Humor Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 12 hours) post-instillation, collect aqueous humor samples (approximately 50-100 µL) from the anterior chamber using a 29-gauge needle under topical anesthesia.

  • Sample Processing: Immediately freeze the collected samples at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Prepare the samples by protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Analyze the concentration of this compound acid in the samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental_Workflow_for_Latanoprost_Bioavailability_Study cluster_formulation Formulation & Characterization cluster_invivo In Vivo Animal Study cluster_analysis Analysis & Data Interpretation F1 Formulation of this compound (e.g., Nanoemulsion) F2 Physicochemical Characterization (Size, Zeta, EE%) F1->F2 A2 Topical Ocular Administration F2->A2 Optimized Formulation A1 Animal Acclimatization (Rabbits) A1->A2 A3 Aqueous Humor Sampling (Time Points) A2->A3 B1 LC-MS/MS Analysis of This compound Acid A3->B1 Biological Samples B2 Pharmacokinetic Modeling (Cmax, Tmax, AUC) B1->B2 B3 Bioavailability Comparison B2->B3

Caption: Experimental workflow for evaluating the bioavailability of a novel this compound formulation.

Signaling_Pathway_for_IOP_Reduction cluster_drug_delivery Enhanced Drug Delivery cluster_cellular_action Cellular Mechanism of Action cluster_physiological_effect Physiological Outcome Topical this compound\nFormulation Topical this compound Formulation Increased Corneal\nPermeation Increased Corneal Permeation Topical this compound\nFormulation->Increased Corneal\nPermeation Higher Concentration\nin Aqueous Humor Higher Concentration in Aqueous Humor Increased Corneal\nPermeation->Higher Concentration\nin Aqueous Humor This compound Acid\n(Active Form) This compound Acid (Active Form) Higher Concentration\nin Aqueous Humor->this compound Acid\n(Active Form) Higher Concentration\nin Aqueous Humor->this compound Acid\n(Active Form) Hydrolysis Prostaglandin F Receptor\n(FP Receptor) Activation Prostaglandin F Receptor (FP Receptor) Activation This compound Acid\n(Active Form)->Prostaglandin F Receptor\n(FP Receptor) Activation FP Receptor Activation FP Receptor Activation Increased Matrix\nMetalloproteinase (MMP)\nExpression Increased Matrix Metalloproteinase (MMP) Expression FP Receptor Activation->Increased Matrix\nMetalloproteinase (MMP)\nExpression Remodeling of\nExtracellular Matrix in\nCiliary Muscle Remodeling of Extracellular Matrix in Ciliary Muscle Increased Matrix\nMetalloproteinase (MMP)\nExpression->Remodeling of\nExtracellular Matrix in\nCiliary Muscle Increased Uveoscleral\nOutflow Increased Uveoscleral Outflow Remodeling of\nExtracellular Matrix in\nCiliary Muscle->Increased Uveoscleral\nOutflow Reduction in\nIntraocular Pressure (IOP) Reduction in Intraocular Pressure (IOP) Increased Uveoscleral\nOutflow->Reduction in\nIntraocular Pressure (IOP)

Caption: Proposed mechanism for enhanced IOP reduction with improved this compound bioavailability.

References

Technical Support Center: Latanoprost-Induced Conjunctival Hyperemia in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering latanoprost-induced conjunctival hyperemia in research animals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced conjunctival hyperemia?

A1: this compound, a prostaglandin F2α analog, induces conjunctival hyperemia primarily through vasodilation. The active form of this compound, this compound acid, is thought to stimulate the release of nitric oxide (NO) from the vascular endothelium. NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels cause relaxation of the smooth muscle, resulting in vasodilation and increased blood flow, which manifests as conjunctival hyperemia.

Q2: Is the severity of conjunctival hyperemia correlated with the intraocular pressure (IOP)-lowering efficacy of this compound?

A2: Yes, studies have shown a statistically significant correlation between the severity of conjunctival hyperemia and the IOP-lowering effect of this compound. This suggests that the hyperemia is an indicator of the drug's pharmacological activity.

Q3: Does the preservative in the this compound solution contribute to conjunctival hyperemia?

A3: Yes, the most common preservative used in this compound solutions, benzalkonium chloride (BAK), can exacerbate conjunctival hyperemia. BAK is known to cause ocular surface irritation and inflammation, which can contribute to redness. Formulations of this compound without BAK are available and have been shown to cause less hyperemia in some studies.

Q4: How long does this compound-induced conjunctival hyperemia typically last?

A4: Conjunctival hyperemia is a common and often persistent side effect of this compound administration. While it may be most pronounced in the initial days of treatment, it can persist for the duration of the study. The severity can fluctuate but does not always resolve with continued use.

Q5: Are there alternative prostaglandin analogs that cause less hyperemia?

A5: Other prostaglandin analogs, such as travoprost and bimatoprost, are also associated with conjunctival hyperemia. Comparative studies have shown varying results, but some evidence suggests that this compound may cause less hyperemia than bimatoprost and travoprost. However, individual animal responses can vary. Preservative-free formulations of these alternatives may also offer a reduction in hyperemia.

Troubleshooting Guides

Problem 1: Excessive Conjunctival Hyperemia Obscuring Experimental Observations

  • Possible Cause 1.1: High Concentration of this compound.

    • Troubleshooting Step 1.1.1: Review the literature to ensure the concentration of this compound being used is appropriate for the animal model and research question. If possible, consider a dose-response study to determine the lowest effective concentration that minimizes hyperemia while achieving the desired IOP reduction.

  • Possible Cause 1.2: Irritation from the Vehicle or Preservative (BAK).

    • Troubleshooting Step 1.2.1: If using a this compound solution containing BAK, consider switching to a preservative-free formulation.

    • Troubleshooting Step 1.2.2: Prepare a fresh solution of this compound in a balanced salt solution or other appropriate vehicle to rule out contamination or degradation of the commercial vehicle.

  • Possible Cause 1.3: Improper Eye Drop Instillation Technique.

    • Troubleshooting Step 1.3.1: Ensure proper and gentle eye drop administration to minimize physical irritation. Refer to the detailed experimental protocol for eye drop instillation below.

Problem 2: Inconsistent Levels of Hyperemia Between Animals or Over Time

  • Possible Cause 2.1: Variability in Animal Handling and Stress.

    • Troubleshooting Step 2.1.1: Standardize the handling and examination procedures to minimize stress, which can influence physiological responses, including blood flow. Allow animals to acclimate to the procedure room before examinations.

  • Possible Cause 2.2: Inconsistent Dosing Volume or Frequency.

    • Troubleshooting Step 2.2.1: Use a calibrated micropipette to ensure a consistent volume of the eye drop is administered each time. Maintain a strict dosing schedule.

  • Possible Cause 2.3: Subjective Scoring of Hyperemia.

    • Troubleshooting Step 2.3.1: Implement a standardized, validated scoring system for conjunctival hyperemia. Have multiple trained observers score the hyperemia independently and blinded to the treatment groups to ensure consistency and reduce bias. Digital image analysis can also be used for more objective quantification.

Data Presentation

Table 1: Comparison of Hyperemia and IOP Reduction with Different Prostaglandin Analogs

Prostaglandin AnalogConcentrationAnimal ModelMean Hyperemia Score (Scale)Mean IOP Reduction (%)Reference
This compound0.005%DogMild25-31%[1]
Bimatoprost0.03%DogModerate~35%[1]
Travoprost0.004%DogModerate~30%[1]
This compound0.005%RabbitMild~24%[2]

Note: Hyperemia scores are qualitative and can vary between studies. The provided scores are a general summary.

Table 2: Effect of Benzalkonium Chloride (BAK) on this compound-Induced Hyperemia

This compound FormulationAnimal ModelKey FindingReference
This compound with BAKRabbitIncreased conjunctival inflammatory cell infiltration[3]
This compound without BAKRabbitReduced signs of ocular surface inflammation[4]
This compound with BAKHumanHigher incidence of hyperemia compared to preservative-free[5]
This compound without BAKDogComparable IOP reduction to BAK-containing formula[4]

Experimental Protocols

Protocol 1: Ophthalmic Drug Administration in Rabbits

  • Animal Restraint: Gently but firmly restrain the rabbit, for example, by wrapping it in a towel to prevent movement and injury. A second person can assist in holding the animal steady.

  • Eyelid Manipulation: With one hand, gently part the eyelids of the eye to be treated.

  • Drop Instillation: With the other hand, hold the dropper bottle or micropipette tip close to, but not touching, the eye. Instill a single drop (typically 25-50 µL) into the conjunctival sac.

  • Post-instillation: Gently hold the eyelids closed for a few seconds to allow the drop to spread over the ocular surface.

  • Observation: Monitor the animal for any immediate adverse reactions.

Protocol 2: Scoring of Conjunctival Hyperemia in Rabbits (Modified Draize Scale)

  • Grade 0 (Normal): Conjunctival vessels are normal in appearance.

  • Grade 1 (Mild): Some conjunctival vessels are definitely injected (hyperemic).

  • Grade 2 (Moderate): A diffuse, crimson-red color with individual vessels not easily discernible.

  • Grade 3 (Severe): A diffuse, beefy-red color.

Observations should be made at consistent time points after this compound administration (e.g., 1, 4, 8, and 24 hours post-dose) under uniform lighting conditions.

Mandatory Visualizations

Latanoprost_Hyperemia_Pathway cluster_drug Drug Administration cluster_activation Bioactivation cluster_signaling Endothelial Cell Signaling cluster_vasodilation Vascular Smooth Muscle Cell Response This compound This compound (Prodrug) Latanoprost_Acid This compound Acid (Active Form) This compound->Latanoprost_Acid Esterases in Cornea eNOS Endothelial Nitric Oxide Synthase (eNOS) Latanoprost_Acid->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Increases Relaxation Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Vasodilation & Hyperemia Relaxation->Vasodilation

Caption: Signaling pathway of this compound-induced conjunctival hyperemia.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Observation cluster_analysis Data Analysis & Mitigation Animal_Acclimation Animal Acclimation Baseline_Exam Baseline Ocular Exam (Score Hyperemia = 0) Animal_Acclimation->Baseline_Exam Drug_Admin Administer this compound (Standardized Technique) Baseline_Exam->Drug_Admin Timepoints Observe at Predetermined Timepoints (e.g., 1, 4, 8, 24h) Drug_Admin->Timepoints Scoring Score Hyperemia (Blinded Observers) Timepoints->Scoring Data_Analysis Analyze Hyperemia Scores Scoring->Data_Analysis If_Excessive Excessive Hyperemia? Data_Analysis->If_Excessive Mitigation Implement Mitigation Strategy (e.g., Lower Dose, BAK-free) If_Excessive->Mitigation Yes Continue Continue Experiment If_Excessive->Continue No Mitigation->Drug_Admin

Caption: Experimental workflow for managing this compound-induced hyperemia.

Alternatives_Decision cluster_options Alternative Prostaglandin Analogs cluster_formulation Formulation Change cluster_class Different Drug Class Start High Hyperemia with this compound Travoprost Travoprost Start->Travoprost If different PG is an option Bimatoprost Bimatoprost Start->Bimatoprost If higher efficacy is needed (potentially more hyperemia) BAK_Free Preservative-Free This compound Start->BAK_Free If BAK is a concern Timolol Beta-Blocker (e.g., Timolol) Start->Timolol If PG class is problematic Dorzolamide Carbonic Anhydrase Inhibitor (e.g., Dorzolamide) Start->Dorzolamide If PG class is problematic

Caption: Decision-making for selecting alternatives to this compound.

References

Best practices for long-term storage of Latanoprost stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Latanoprost stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is highly soluble in several organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used.[1][2][3] this compound is also soluble in methyl acetate, dimethylformamide, acetonitrile, acetone, ethyl acetate, isopropanol, methanol, and octanol.[3][4][5] It is practically insoluble in water.[3][5][6]

Q2: What is the maximum stable concentration for a this compound stock solution in DMSO or ethanol?

A2: The solubility of this compound is high in both DMSO and ethanol.

  • In DMSO, concentrations of up to 87 mg/mL (201.11 mM) have been reported.[1]

  • In ethanol, a solubility of 100 mg/mL (231.17 mM) has been noted.[2]

For practical long-term storage, preparing a stock solution at a concentration of 10-50 mM is common practice.

Q3: What are the optimal conditions for the long-term storage of this compound stock solutions?

A3: For maximal stability, this compound stock solutions in anhydrous organic solvents should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term stability.[2][3][4] Some suppliers suggest that storage at -80°C in a solvent is stable for up to one year.[1][7]

  • Light: Protect from light.

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q4: How long can I store my this compound stock solution?

A4: When stored properly at -20°C in a suitable anhydrous solvent such as DMSO or ethanol, this compound stock solutions are stable for at least two years.[4] Some sources suggest that in a solvent at -80°C, the solution is stable for one year, and at -20°C for one month.[1] For aqueous solutions, it is not recommended to store them for more than one day.[4]

Troubleshooting Guide

Issue 1: My this compound has precipitated out of my stock solution upon freezing.

  • Possible Cause: The solvent may have absorbed moisture, reducing the solubility of this compound, especially at low temperatures.

  • Solution: Ensure you are using high-purity, anhydrous DMSO or ethanol.[1] Before use, gently warm the vial to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution with a new, unopened bottle of anhydrous solvent.

Issue 2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: this compound is practically insoluble in water.[3][5][6] When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the this compound can crash out of solution.

  • Solution:

    • Stepwise Dilution: Perform serial dilutions, first into a solution with a lower concentration of the organic solvent before the final dilution into the fully aqueous medium.

    • Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations.

    • Use of Surfactants: For specific applications, the inclusion of a small amount of a biocompatible surfactant, such as Tween 80, in the final aqueous solution can help maintain solubility.[1]

Issue 3: I am observing unexpected effects in my cell-based assays that may not be due to this compound.

  • Possible Cause: The solvent (e.g., DMSO) can have its own biological effects on cells, especially at higher concentrations.

  • Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dilute the this compound but without the drug itself. This allows you to differentiate the effects of the solvent from the effects of this compound.

Issue 4: I am concerned about the stability of my this compound in an aqueous working solution during my experiment.

  • Possible Cause: this compound is less stable in aqueous solutions compared to organic solvents.

  • Solution: Prepare fresh aqueous working solutions of this compound for each experiment. It is not recommended to store aqueous solutions for more than one day.[4]

Data Presentation

ParameterRecommended ConditionRationale
Storage Temperature -20°C (long-term)Ensures stability for at least 2 years.[4]
Solvent Anhydrous DMSO or EthanolHigh solubility and compatibility with many experimental setups.[1][2][3]
Light Exposure Protect from lightThis compound is sensitive to UV light, which can cause rapid degradation.
Freeze-Thaw Cycles Avoid by aliquotingRepeated temperature changes can degrade the compound and introduce moisture.[1]
Aqueous Solution Storage Prepare fresh; use within a dayThis compound is unstable in aqueous solutions.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.326 mg of this compound (Molecular Weight: 432.59 g/mol ).

  • Add the weighed this compound to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial. For 4.326 mg of this compound, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes or cryovials.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Validation of this compound Concentration by HPLC

Objective: To confirm the concentration of a prepared this compound stock solution.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid, filtered and degassed.

  • Diluent: Mobile phase or a suitable organic solvent.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations from the this compound reference standard by diluting it in the mobile phase. A typical range might be 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dilute an aliquot of your prepared this compound stock solution with the mobile phase to fall within the concentration range of your standards.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 30-35°C

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve.

Mandatory Visualization

This compound Signaling Pathway

Latanoprost_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Prodrug) Esterase Corneal Esterases This compound->Esterase Latanoprost_Acid This compound Acid (Active Drug) Esterase->Latanoprost_Acid Hydrolysis FP_Receptor FP Receptor (GPCR) PI3K PI3K FP_Receptor->PI3K Activation Latanoprost_Acid->FP_Receptor Agonist Binding Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cellular_Response Cellular Response (e.g., Neurite Outgrowth, Increased Aqueous Outflow) mTOR->Cellular_Response Downstream Effects Latanoprost_Stock_Solution_Workflow Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in Anhydrous DMSO or Ethanol Weigh->Dissolve Vortex Vortex to Dissolve Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store Store at -20°C, Protected from Light Aliquot->Store End Ready for Use Store->End

References

Technical Support Center: Method Validation for a Sensitive Latanoprost HPLC Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of a sensitive HPLC assay for Latanoprost.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the validation of a sensitive this compound HPLC assay.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question Answer
My this compound peak is tailing. What are the possible causes and solutions? Peak tailing is a common issue in HPLC and can be caused by several factors.[1] One likely cause is the interaction of the analyte with active sites on the column, such as residual silanols. To address this, you can try adjusting the mobile phase pH to suppress the ionization of silanols or adding a competitive base to the mobile phase.[2] Another potential cause is column overload, so try reducing the injection volume or sample concentration.[1][3] Also, check for any extra-column dead volume in the tubing and connections.
I am observing peak fronting for my this compound standard. What should I do? Peak fronting is less common than tailing but can occur due to column overload, especially in preparative chromatography, or if the sample is dissolved in a solvent stronger than the mobile phase.[1] Ensure your sample is dissolved in the mobile phase or a weaker solvent. Also, consider reducing the amount of sample injected onto the column.
My this compound peak is split or appears as a doublet. How can I resolve this? Peak splitting can be caused by a partially blocked frit, a void at the column inlet, or co-elution with an interfering peak.[3][4] First, try reversing the column and flushing it with a strong solvent to remove any blockage. If the problem persists, the column may be damaged and need replacement. Also, ensure that the sample is fully dissolved before injection and that the injection solvent is compatible with the mobile phase.[4]

Issue 2: Baseline Irregularities (Noise or Drift)

Question Answer
I'm experiencing a noisy baseline in my chromatogram. What are the potential sources and remedies? Baseline noise can originate from the detector, pump, or mobile phase. Check the detector lamp for any fluctuations in intensity and ensure it has sufficient energy. Air bubbles in the pump or detector cell are also a common cause, so ensure your mobile phase is properly degassed.[5][6] Contaminated or low-quality solvents can also contribute to baseline noise; therefore, always use HPLC-grade solvents and freshly prepared mobile phases.[7]
My baseline is drifting upwards during the run. How can I stabilize it? Baseline drift is often associated with changes in mobile phase composition or temperature during the analysis.[8] If you are running a gradient, ensure that the solvents are properly mixed and that there is no contamination in the mobile phase components.[5] Temperature fluctuations in the column and detector can also cause drift, so using a column oven and ensuring a stable lab environment is important.[8]

Issue 3: Inadequate Sensitivity

Question Answer
I am not achieving the required sensitivity for my this compound assay. How can I improve it? Low sensitivity can be a result of several factors.[9] First, verify that the detector wavelength is set to the absorbance maximum of this compound, which is typically around 210 nm.[10] Ensure that your sample concentration is within the linear range of the method. You can also try increasing the injection volume, but be mindful of potential peak broadening.[11] A contaminated or old column can also lead to reduced sensitivity, so consider replacing it if other troubleshooting steps fail.[9] Finally, check for any leaks in the system, as this can lead to a loss of sample and reduced peak area.[11]

Frequently Asked Questions (FAQs)

Question Answer
What are the typical validation parameters I need to assess for a this compound HPLC assay? According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][12][13]
How do I perform a forced degradation study for a stability-indicating this compound HPLC method? Forced degradation studies involve subjecting the this compound sample to various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress to generate potential degradation products.[2] The goal is to demonstrate that the analytical method can effectively separate the intact drug from its degradation products, thus proving its stability-indicating capability.
What is a typical mobile phase composition for a reversed-phase HPLC analysis of this compound? A common mobile phase for reversed-phase HPLC of this compound consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate buffer or water with an acid modifier like trifluoroacetic acid).[2][13] The exact ratio will depend on the column and desired retention time.
What type of HPLC column is suitable for a sensitive this compound assay? C18 columns are widely used and have been shown to be effective for the separation of this compound.[2] The choice of column dimensions (length, internal diameter, and particle size) will depend on the desired resolution and analysis time.

Data Presentation

Table 1: Summary of this compound HPLC Method Validation Parameters from Literature

Parameter Reference 1 Reference 2 Reference 3
Linearity Range (µg/mL) 40 - 602.5 - 7.50.0125 - 1
Correlation Coefficient (r²) > 0.999Not Specified> 0.999
Accuracy (% Recovery) 98.0 - 102.0Not Specified100.15 (average)
Precision (% RSD) < 2.0< 2.0< 2.0 (intra- and inter-day)
LOD (µg/mL) 0.025Not Specified0.003
LOQ (µg/mL) 0.35Not Specified0.01

Note: The values presented in this table are compiled from different literature sources and should be used for reference only. Each laboratory must perform its own validation studies.

Experimental Protocols

Protocol 1: System Suitability Test

  • Prepare a standard solution of this compound at a known concentration (e.g., 50 µg/mL).

  • Inject the standard solution six replicate times into the HPLC system.

  • Calculate the percentage relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the this compound peak.

  • The acceptance criteria are typically: %RSD for peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0, and a minimum number of theoretical plates (e.g., > 2000).

Protocol 2: Specificity (Forced Degradation Study)

  • Acid Degradation: Treat this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.

  • Base Degradation: Treat this compound solution with a base (e.g., 0.1 M NaOH) at room temperature for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified duration. Dissolve the sample in the mobile phase before injection.

  • Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) for a specified duration.

  • Analyze all stressed samples by HPLC and compare the chromatograms with that of an unstressed standard. The method is considered specific if the this compound peak is well-resolved from all degradation product peaks.

Visualizations

HPLC_Validation_Workflow cluster_planning 1. Method Development & Optimization cluster_validation 2. Method Validation cluster_documentation 3. Documentation A Select HPLC Column & Mobile Phase B Optimize Chromatographic Conditions (Flow rate, Temperature, Wavelength) A->B C System Suitability B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J

Caption: Workflow for HPLC Method Validation.

Troubleshooting_Decision_Tree cluster_peak_shape Peak Shape Problems cluster_baseline Baseline Issues cluster_sensitivity Sensitivity Problems Start Chromatographic Issue Identified Q1 What is the nature of the problem? Start->Q1 PeakShape Poor Peak Shape Q1->PeakShape Peak Shape Baseline Baseline Irregularities Q1->Baseline Baseline Sensitivity Low Sensitivity Q1->Sensitivity Sensitivity Q2 Tailing, Fronting or Split? PeakShape->Q2 Sol_Tailing Adjust Mobile Phase pH Reduce Sample Load Check for Dead Volume Q2->Sol_Tailing Tailing Sol_Fronting Use Weaker Sample Solvent Reduce Sample Load Q2->Sol_Fronting Fronting Sol_Split Flush/Replace Column Ensure Sample is Dissolved Q2->Sol_Split Split Q3 Noise or Drift? Baseline->Q3 Sol_Noise Degas Mobile Phase Check Detector Lamp Use High-Purity Solvents Q3->Sol_Noise Noise Sol_Drift Stabilize Temperature Ensure Proper Solvent Mixing Q3->Sol_Drift Drift Sol_Sensitivity Optimize Wavelength Increase Injection Volume Check for Leaks Replace Column Sensitivity->Sol_Sensitivity

Caption: Troubleshooting Decision Tree for HPLC Issues.

References

Validation & Comparative

A Comparative In Vitro Analysis of Latanoprost, Travoprost, and Bimatoprost for Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of three leading prostaglandin F2α (PGF2α) analogs used in glaucoma therapy: Latanoprost, Travoprost, and Bimatoprost. The following sections detail their interaction with the prostaglandin F receptor (FP receptor), their downstream cellular effects, and the experimental protocols to evaluate these interactions, offering a comprehensive resource for researchers in ophthalmology and drug development.

Mechanism of Action: FP Receptor Activation

This compound, Travoprost, and Bimatoprost are all prodrugs that are hydrolyzed to their active free acid forms in the eye. These active forms are potent agonists of the FP receptor, a G-protein coupled receptor (GPCR). Activation of the FP receptor in ocular tissues, primarily the ciliary muscle and trabecular meshwork, is the principal mechanism by which these drugs lower intraocular pressure (IOP). The signaling cascade initiated by FP receptor activation leads to the remodeling of the extracellular matrix, which is thought to increase the uveoscleral outflow of aqueous humor.

Data Presentation: A Quantitative Comparison

The in vitro efficacy of these prostaglandin analogs can be quantitatively assessed through receptor binding affinity (Ki) and functional potency (EC50) in cellular assays. The following tables summarize key experimental data for the active free acid forms of each drug.

Table 1: FP Receptor Binding Affinities (Ki)

CompoundKi (nM)Cell Type/Membrane SourceReference
Travoprost acid35Cloned human ciliary body FP receptor[1]
Bimatoprost acid83Cloned human ciliary body FP receptor[1]
This compound acid98Cloned human ciliary body FP receptor[1]

Table 2: FP Receptor Functional Potency (EC50) in Phosphoinositide Turnover Assays

CompoundEC50 (nM)Cell TypeReference
Travoprost acid3.2Cloned human ciliary body FP receptor
Bimatoprost free acid5.8Cloned human ciliary body FP receptor
This compound free acid54.6Cloned human ciliary body FP receptor
Travoprost (isopropyl ester)89.1Human Trabecular Meshwork (h-TM) cells[2]
This compound (isopropyl ester)778Human Trabecular Meshwork (h-TM) cells[2]
Bimatoprost (amide)1410-6940Human Trabecular Meshwork (h-TM) cells[2]

Table 3: In Vitro Effects on Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) in Human Ciliary Body Smooth Muscle Cells

CompoundEffect on MMP-1Effect on MMP-2Effect on MMP-3Effect on MMP-9Effect on TIMP-1Effect on TIMP-2Effect on TIMP-3Effect on TIMP-4Reference
Bimatoprost (free acid)IncreasedNo changeIncreasedIncreasedNo changeNo changeIncreasedNo change[3]
This compound (free acid)IncreasedNo changeIncreasedIncreasedNo changeNo changeIncreasedNo change[3]

Table 4: In Vitro Effects on Matrix Metalloproteinase (MMP) Activity in Human Trabecular Meshwork Endothelial Cells (Zymography)

CompoundEffect on intermediate MMP-1 activityEffect on MMP-9 activityReference
BimatoprostIncreasedIncreased
This compoundIncreasedIncreased

Table 5: In Vitro Effects on Fibronectin Expression in Human Trabecular Meshwork (HTM) Cells

CompoundEffect on Fibronectin mRNAEffect on Intracellular FibronectinCell TypeReference
BimatoprostSimilar to controlDecreasedImmortalized HTM cells[4]
This compoundSimilar to controlIncreasedImmortalized HTM cells[4]
TravoprostSimilar to controlNot ReportedNon-stressed HTM cells[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate experimental replication and further research.

Radioligand Binding Assay for FP Receptor Affinity

This protocol determines the binding affinity (Ki) of the prostaglandin analogs to the FP receptor.

Materials:

  • HEK293 cells stably expressing the human FP receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Radioligand: [3H]-PGF2α

  • Unlabeled prostaglandin analogs (this compound acid, Travoprost acid, Bimatoprost acid)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture HEK293-FP cells to confluency. Harvest cells, homogenize in membrane preparation buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Competition Binding: In a 96-well plate, add a fixed concentration of [3H]-PGF2α (typically near its Kd value) to each well.

  • Add increasing concentrations of the unlabeled competitor prostaglandin analogs to the wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay for Functional Potency

This assay measures the ability of the prostaglandin analogs to activate the FP receptor and stimulate the production of inositol phosphates, a key second messenger in the Gq signaling pathway.

Materials:

  • Human trabecular meshwork (h-TM) cells or other cells endogenously expressing the FP receptor

  • Cell culture medium

  • [3H]myo-inositol

  • Agonists: this compound acid, Travoprost acid, Bimatoprost acid

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl)

  • Lysis buffer (e.g., ice-cold 0.1 M formic acid)

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8)

  • Elution buffers (e.g., ammonium formate/formic acid solutions of increasing molarity)

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Plate h-TM cells and incubate them with medium containing [3H]myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Agonist Stimulation: Wash the cells and pre-incubate with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Add varying concentrations of the prostaglandin analogs to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Extraction: Terminate the reaction by adding lysis buffer. Collect the cell lysates.

  • Separation of Inositol Phosphates: Apply the lysates to anion exchange columns. Wash the columns and then elute the different inositol phosphate species (IP1, IP2, IP3) with elution buffers of increasing ionic strength.

  • Quantification: Add scintillation cocktail to the eluted fractions and measure the radioactivity using a scintillation counter.

  • Data Analysis: Sum the radioactivity of the inositol phosphate fractions for each agonist concentration. Plot the total [3H]inositol phosphates against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Gelatin Zymography for MMP Activity

This technique assesses the enzymatic activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in extracellular matrix remodeling.

Materials:

  • Human trabecular meshwork or ciliary muscle cells

  • Serum-free cell culture medium

  • Prostaglandin analogs for cell treatment

  • SDS-PAGE gels co-polymerized with gelatin (e.g., 1 mg/mL)

  • Non-reducing sample buffer

  • Electrophoresis running buffer

  • MMP renaturation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100)

  • MMP incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2)

  • Staining solution (e.g., Coomassie Brilliant Blue R-250)

  • Destaining solution (e.g., methanol:acetic acid:water mixture)

Procedure:

  • Sample Preparation: Culture cells to near confluency and then switch to serum-free medium. Treat the cells with the prostaglandin analogs for a specified time (e.g., 24-48 hours). Collect the conditioned media.

  • Electrophoresis: Mix the conditioned media with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without prior boiling. Run the electrophoresis at a constant voltage at 4°C.

  • Renaturation: After electrophoresis, wash the gel with MMP renaturation buffer to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in MMP incubation buffer at 37°C for 12-24 hours to allow the MMPs to digest the gelatin substrate.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Visualization and Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry to determine the relative MMP activity.

Immunofluorescence for Fibronectin Expression

This method visualizes and semi-quantifies the expression and deposition of fibronectin, a key component of the extracellular matrix.

Materials:

  • Human trabecular meshwork or ciliary muscle cells grown on coverslips

  • Prostaglandin analogs for cell treatment

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against fibronectin

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with prostaglandin analogs for the desired duration.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.

  • Blocking: Block non-specific antibody binding with blocking solution.

  • Antibody Incubation: Incubate the cells with the primary anti-fibronectin antibody, followed by incubation with the fluorophore-conjugated secondary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize the fibronectin staining using a fluorescence microscope. The intensity and distribution of the fluorescence can be qualitatively assessed and semi-quantitatively analyzed using image analysis software.

Mandatory Visualizations

Signaling Pathway of Prostaglandin Analogs

The following diagram illustrates the signaling cascade initiated by the binding of prostaglandin analogs to the FP receptor.

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prostaglandin Prostaglandin Analog (this compound, Travoprost, Bimatoprost - Active Form) FP_Receptor FP Receptor (GPCR) Prostaglandin->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Responses (e.g., Gene Expression, ECM Remodeling) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., h-TM, ciliary muscle cells) Drug_Treatment Treatment with This compound, Travoprost, Bimatoprost Cell_Culture->Drug_Treatment Binding_Assay Receptor Binding Assay (Determine Ki) Drug_Treatment->Binding_Assay Functional_Assay Functional Assay (e.g., PI Turnover) (Determine EC50) Drug_Treatment->Functional_Assay Cellular_Assays Downstream Cellular Assays (e.g., Zymography, Immunofluorescence) Drug_Treatment->Cellular_Assays Data_Collection Data Collection (e.g., Scintillation counts, Fluorescence intensity, Band density) Binding_Assay->Data_Collection Functional_Assay->Data_Collection Cellular_Assays->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Dose-response curves, Comparative statistics) Data_Collection->Statistical_Analysis Conclusion Comparative Analysis and Conclusion Statistical_Analysis->Conclusion

References

Validating the efficacy of generic Latanoprost formulations in research

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the efficacy and characteristics of generic latanoprost formulations compared to the reference product, Xalatan®, for researchers, scientists, and drug development professionals.

Prostaglandin F2α analogs, such as this compound, are a first-line treatment for lowering intraocular pressure (IOP) in patients with primary open-angle glaucoma and ocular hypertension.[1] Since the patent expiration of the original branded this compound (Xalatan®), numerous generic formulations have become available. While these generics contain the same active pharmaceutical ingredient, questions regarding their therapeutic equivalence, stability, and physical characteristics persist within the research and clinical communities. This guide provides a comprehensive comparison of generic and branded this compound, supported by experimental data and detailed methodologies, to aid in the critical evaluation of these formulations for research and development purposes.

Comparative Efficacy in Intraocular Pressure Reduction

Multiple studies have been conducted to compare the IOP-lowering efficacy of generic this compound formulations with the branded product, Xalatan®. The results of these studies have been varied, with some indicating comparable efficacy and others suggesting a greater IOP reduction with the branded formulation.

A retrospective cohort study involving 10,467 patients found that generic this compound was not only non-inferior but potentially more effective in preventing the need for additional glaucoma intervention compared to its branded counterpart.[1] Specifically, the hazard ratio for requiring a second IOP-lowering medication was 0.95 for the generic group, and the hazard ratio for undergoing a glaucoma procedure was 0.72, indicating a reduced risk with the generic formulation.[1]

Conversely, a randomized, crossover, open-label pilot study with 30 subjects reported a greater IOP reduction with Xalatan®.[2] In this study, Xalatan® reduced IOP by 38.66% from baseline, while the generic formulation (Latoprost) led to a 25.42% reduction.[2] Another prospective, interventional crossover study with 30 patients also found that the original this compound had a greater efficacy in reducing IOP at all measured time points compared to the generic version.[3]

These conflicting findings highlight the importance of considering the specific generic formulation and the design of the comparative study.

Quantitative Data Summary
Study DesignBranded this compound (Xalatan®) Mean IOP ReductionGeneric this compound Mean IOP ReductionKey FindingsReference
Retrospective Cohort StudyNot directly reported as mean reductionNot directly reported as mean reductionGeneric this compound was associated with a reduced hazard of requiring a second IOP-lowering medication or glaucoma procedure.[1]
Randomized, Crossover, Open-Label Pilot Study9.35 ± 3.55 mmHg (38.66% ± 10.29)5.76 ± 1.41 mmHg (25.42% ± 5.98)Xalatan® demonstrated a significantly higher IOP-lowering effect than the generic (Latoprost).[2]
Randomized, Prospective, Crossover ComparisonNot statistically different from genericNot statistically different from brandedBoth drugs lowered IOP, with a non-statistically significant trend towards greater efficacy with Xalatan®.[4]
12-week, Randomized, Parallel-Group, Double-Masked Clinical TrialStatistically significant reduction from baselineStatistically significant reduction from baselineThe generic formulation (Arulatan®) was found to be non-inferior to Xalatan® in IOP-lowering efficacy.[5]
Prospective, Interventional Crossover Study-8.6 ± 0.84 mmHg (9 AM), -7.4 ± 1.2 mmHg (1 PM), -6.4 ± 1.8 mmHg (6 PM)-7.03 ± 0.95 mmHg (9 AM), -5.8 ± 1.1 mmHg (1 PM), -4.9 ± 1.8 mmHg (6 PM)Original this compound demonstrated greater efficacy in reducing IOP at all time points.[3]
Randomized, Prospective, Open-Label, Two-Period Comparative Study3.74 ± 1.9 mmHg (26.11%)2.54 ± 1.33 mmHg (18.18%)Xalatan® showed a higher IOP-lowering efficacy compared to the generic (this compound EG) in normal healthy subjects.[6]

Physicochemical Properties and Stability

Variations in the physical and chemical properties of generic this compound formulations may contribute to the observed differences in clinical efficacy. Studies have revealed discrepancies in the concentration of the active ingredient, pH, viscosity, and stability among different generic products.

One study analyzing seven generic formulations found that the this compound content varied significantly, from 90% to 330% of the labeled concentration, while Xalatan® contained 97% of its labeled amount.[7][8] This study also highlighted the impact of packaging, with formulations in thermally sealed, gas-tight containers showing better stability.[7][8] Another investigation found differences in the concentration of both this compound and the preservative benzalkonium chloride (BAK) between branded and generic versions.[9]

Furthermore, the pH of generic this compound solutions has been found to be significantly higher than that of Xalatan®, and there is notable variation in viscosity among different generic brands.[10] These physicochemical differences can potentially affect the bioavailability, ocular comfort, and ultimately, the therapeutic efficacy of the drug.

Physicochemical Properties Comparison
PropertyBranded this compound (Xalatan®)Generic this compound FormulationsKey ObservationsReference
This compound Concentration97% of label claim; 44.3 µg/mL (2.0% variation)90-330% of label claim; 40.8-43.0 µg/mL (7.8-8.8% variation)Significant variability in the concentration of the active ingredient in generic formulations.[7][8][9]
pH5.99 ± 0.016.70 - 6.82Generic formulations tend to have a higher pH than the branded product.[10]
ViscosityNot specifiedSignificant variation between different generic brands.Inconsistent viscosity among generics could affect drop size and retention time.[10]
StabilityGenerally stable under recommended storageVariable; some formulations show significant degradation upon simulated patient usage. Packaging impacts stability.Stability of the active ingredient can be a concern with some generic formulations.[7][8]

Experimental Protocols

To ensure the validity and reproducibility of comparative studies, it is crucial to adhere to rigorous experimental protocols. Below is a generalized methodology for a clinical trial comparing the efficacy of generic and branded this compound, based on common practices identified in the literature.[3][4][5]

Key Experimental Methodologies

1. Study Design: A randomized, double-masked, parallel-group or crossover clinical trial is the gold standard.

  • Randomization: Subjects are randomly assigned to receive either the generic or branded this compound to minimize bias.
  • Masking (Blinding): Both the investigators and the subjects are unaware of the treatment assignment to prevent subjective bias in measurements and reporting.
  • Control: The branded formulation (Xalatan®) serves as the active control.
  • Washout Period: In crossover studies, a washout period of at least 3 weeks is necessary to eliminate the effects of the first treatment before initiating the second.[4]

2. Subject Population:

  • Inclusion Criteria: Patients diagnosed with primary open-angle glaucoma (POAG) or ocular hypertension (OH) with an IOP within a specified range (e.g., ≥21 mmHg).[5]
  • Exclusion Criteria: History of hypersensitivity to this compound or any of its components, concurrent use of other IOP-lowering medications, and recent ocular surgery or infection.

3. Treatment Regimen:

  • Dosage: One drop of the assigned medication in the affected eye(s) once daily in the evening.
  • Duration: Treatment periods typically range from 4 to 12 weeks to allow for the full IOP-lowering effect to manifest.[2][4][5]

4. Outcome Measures:

  • Primary Efficacy Endpoint: The mean change in IOP from baseline to the end of the treatment period. IOP is typically measured at multiple time points during the day (e.g., 9 AM, 1 PM, 6 PM) using Goldmann applanation tonometry.[3]
  • Safety and Tolerability: Assessment of adverse events through patient questionnaires and clinical examination, with a focus on common side effects like conjunctival hyperemia, eye irritation, and changes in iris pigmentation.[4]

5. Statistical Analysis:

  • Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare the mean IOP reduction between the treatment groups.
  • Non-inferiority analysis is often employed to determine if the generic formulation is at least as effective as the branded product within a predefined margin.[5]

Mechanism of Action: this compound Signaling Pathway

This compound is a prostaglandin F2α analog that lowers IOP by increasing the uveoscleral outflow of aqueous humor.[11][12][13] It is a prodrug that is hydrolyzed to its active form, this compound acid, in the cornea.[11][14] this compound acid then acts as a selective agonist for the prostaglandin F (FP) receptor.[11][12]

The activation of FP receptors in the ciliary muscle is believed to trigger a signaling cascade that leads to the remodeling of the extracellular matrix.[12][14] This remodeling increases the permeability of the uveoscleral pathway, facilitating the outflow of aqueous humor and thereby reducing IOP.[11][12]

Latanoprost_Signaling_Pathway cluster_cornea Cornea cluster_ciliary Ciliary Muscle cluster_outflow Aqueous Humor Outflow This compound This compound (Prodrug) Esterases Corneal Esterases This compound->Esterases Latanoprost_Acid This compound Acid (Active Drug) Esterases->Latanoprost_Acid Hydrolysis FP_Receptor Prostaglandin F (FP) Receptor Latanoprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Activation ECM_Remodeling Extracellular Matrix Remodeling Signaling_Cascade->ECM_Remodeling Increased_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Increased_Outflow Reduced_IOP Reduced Intraocular Pressure (IOP) Increased_Outflow->Reduced_IOP

Caption: this compound Signaling Pathway for IOP Reduction.

Experimental Workflow for Comparative Efficacy Studies

The following diagram illustrates a typical workflow for a clinical trial designed to compare the efficacy of a generic this compound formulation against the branded product.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Data Analysis Patient_Recruitment Patient Recruitment (POAG or OH) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Visit Baseline Visit (IOP Measurement) Informed_Consent->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Group_A Group A: Generic this compound Randomization->Group_A Group_B Group B: Branded this compound Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_Up_Visits Follow-up Visits (e.g., Weeks 2, 6, 12) Treatment_Period->Follow_Up_Visits IOP_Measurement IOP Measurement Follow_Up_Visits->IOP_Measurement Adverse_Event_Monitoring Adverse Event Monitoring Follow_Up_Visits->Adverse_Event_Monitoring Data_Analysis Statistical Analysis (Efficacy & Safety) IOP_Measurement->Data_Analysis Adverse_Event_Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Typical Experimental Workflow for a Comparative this compound Study.

References

A Head-to-Head Comparison of Latanoprost and Latanoprostene Bunod: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the mechanisms of action of two key prostaglandin analogs used in the management of elevated intraocular pressure (IOP): Latanoprost and its nitric oxide-donating counterpart, Latanoprostene Bunod. The following sections dissect their distinct molecular pathways, present supporting experimental data from pivotal studies, and detail the methodologies employed in this research.

Overview of Mechanisms of Action

This compound and Latanoprostene Bunod both effectively lower intraocular pressure, a critical factor in managing conditions like open-angle glaucoma and ocular hypertension.[1] However, their mechanisms, while related, are distinct. This compound operates through a single pathway, whereas Latanoprostene Bunod possesses a dual mechanism of action, targeting two separate aqueous humor outflow pathways.[2][3]

This compound: A Prostaglandin F2α Analog. This compound is a prodrug that, once hydrolyzed in the cornea to its active form, this compound acid, selectively agonizes the prostaglandin F (FP) receptor.[4][5] This action primarily enhances the uveoscleral outflow of aqueous humor, which is considered the unconventional outflow pathway.[4][6] The binding to FP receptors in the ciliary muscle induces remodeling of the extracellular matrix, which is believed to reduce hydraulic resistance and facilitate fluid drainage.[7][8]

Latanoprostene Bunod: A Dual-Action, Nitric Oxide-Donating Prostaglandin Analog. Latanoprostene bunod is a novel molecule that is metabolized into two active moieties: this compound acid and butanediol mononitrate.[9][10]

  • This compound Acid Moiety: This component functions identically to this compound, targeting the uveoscleral pathway to increase aqueous humor outflow.[1][11]

  • Nitric Oxide (NO)-Donating Moiety: The butanediol mononitrate component releases nitric oxide (NO).[9][11] NO subsequently activates the soluble guanylate cyclase (sGC) - cyclic guanosine monophosphate (cGMP) signaling pathway in the trabecular meshwork and Schlemm's canal.[1][2] This leads to cytoskeletal relaxation and an increase in the conventional aqueous humor outflow.[12][13]

This dual mechanism allows Latanoprostene Bunod to address both the conventional and unconventional outflow pathways, resulting in a more significant reduction in IOP compared to this compound alone.[1][3]

Signaling Pathways

The distinct mechanisms of this compound and Latanoprostene Bunod are best understood by visualizing their respective signaling cascades.

Latanoprost_Pathway cluster_cornea Cornea cluster_uveoscleral Uveoscleral Pathway Latanoprost_Prodrug This compound (Prodrug) Latanoprost_Acid This compound Acid (Active) Latanoprost_Prodrug->Latanoprost_Acid Esterases FP_Receptor Prostaglandin F (FP) Receptor Latanoprost_Acid->FP_Receptor ECM_Remodeling Extracellular Matrix Remodeling FP_Receptor->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Caption: this compound Signaling Pathway.

Latanoprostene_Bunod_Pathway cluster_cornea Cornea cluster_uveoscleral Uveoscleral Pathway cluster_conventional Conventional Pathway (Trabecular Meshwork) LB_Prodrug Latanoprostene Bunod (Prodrug) Metabolites Metabolites LB_Prodrug->Metabolites Esterases Latanoprost_Acid This compound Acid Metabolites->Latanoprost_Acid BDMN Butanediol Mononitrate Metabolites->BDMN FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor ECM_Remodeling ECM Remodeling FP_Receptor->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow NO Nitric Oxide (NO) BDMN->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP Increased cGMP sGC->cGMP Relaxation Cytoskeletal Relaxation cGMP->Relaxation Conventional_Outflow Increased Conventional Outflow Relaxation->Conventional_Outflow

Caption: Latanoprostene Bunod Dual Signaling Pathway.

Comparative Efficacy: Quantitative Data

Clinical studies have consistently demonstrated the superior IOP-lowering effect of Latanoprostene Bunod 0.024% compared to this compound 0.005%. The VOYAGER study, a randomized, controlled trial, provides key comparative data.[14][15][16]

Efficacy EndpointThis compound 0.005%Latanoprostene Bunod 0.024%p-valueReference
Mean Diurnal IOP Reduction at Day 28 7.8 mmHg9.0 mmHg0.005[14][17]
Mean Diurnal IOP Reduction at Day 14 7.7 mmHg8.9 mmHg0.015[15][17]
Mean Diurnal IOP Reduction at Day 7 7.3 mmHg8.3 mmHg0.0325[17]
Proportion of Patients with IOP ≤ 18 mmHg at Day 28 47.5%68.7%<0.05[16][18]

Data summarized from the VOYAGER study.[14][15][16][17]

Additional Phase 3 studies, APOLLO and LUNAR, further support the robust IOP-lowering efficacy of Latanoprostene Bunod, showing superior reductions compared to timolol.[19] Pooled data from these studies indicated an IOP reduction range of 7.5 mmHg to 9.1 mmHg from baseline.[19]

Experimental Protocols

The elucidation of the mechanisms of action for both drugs has been supported by a variety of in vitro and in vivo experimental models.

In Vitro Assays
  • Human Trabecular Meshwork (HTM) Cell Culture:

    • Objective: To assess the direct effects of the drugs on the conventional outflow pathway.

    • Methodology: Primary HTM cells are cultured. The effects of Latanoprostene Bunod and its metabolites on cell morphology, cytoskeleton, and permeability of the HTM cell monolayer are evaluated.[20] Nitric oxide production can be quantified by measuring the accumulation of its stable breakdown products, nitrite and nitrate, in the culture medium.[20] Changes in cyclic GMP levels are also measured to confirm the activation of the NO signaling pathway.[9]

Ex Vivo Models
  • Perfused Human Anterior Segment Culture:

    • Objective: To measure outflow facility in a model that retains the architecture of the conventional outflow pathway.

    • Methodology: Human donor eyes are dissected to isolate the anterior segment, which is then placed in a perfusion chamber. The outflow facility is measured by monitoring the flow rate at a constant pressure. This model allows for the direct assessment of a drug's effect on the trabecular meshwork and Schlemm's canal.[21]

In Vivo Animal Models
  • FP Receptor Knockout Mice:

    • Objective: To isolate the NO-mediated effects of Latanoprostene Bunod.

    • Methodology: Mice genetically engineered to lack the FP receptor are used. These mice are insensitive to the effects of prostaglandin analogs.[10] A significant IOP reduction in these animals following administration of Latanoprostene Bunod would indicate that the effect is mediated by the NO-donating moiety.[10]

  • Glaucomatous Animal Models (e.g., dogs, primates with ocular hypertension):

    • Objective: To evaluate the IOP-lowering efficacy in a disease-relevant context.

    • Methodology: Animals with naturally occurring or induced glaucoma are treated with the study drugs. IOP is measured at various time points to determine the magnitude and duration of the pressure-lowering effect.[9]

Clinical Trial Methodology (VOYAGER Study Example)
  • Objective: To compare the IOP-lowering efficacy and safety of different concentrations of Latanoprostene Bunod with this compound 0.005%.[15]

  • Study Design: A randomized, investigator-masked, parallel-group, dose-ranging study.[15][16]

  • Participants: Subjects with open-angle glaucoma or ocular hypertension.[15]

  • Intervention: Subjects self-administered one drop of the assigned study medication in the evening for 28 days.[15]

  • Primary Efficacy Endpoint: The reduction in mean diurnal IOP from baseline at Day 28.[15][16] Diurnal IOP is typically measured at several time points throughout the day (e.g., 8:00, 12:00, 16:00) to account for fluctuations.[14]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Assays (e.g., HTM cells) Ex_Vivo Ex Vivo Models (e.g., Perfused Anterior Segment) In_Vitro->Ex_Vivo Mechanism Confirmation In_Vivo In Vivo Animal Models (e.g., Knockout Mice, Glaucoma Models) Ex_Vivo->In_Vivo Efficacy & Safety in Animals Phase_1 Phase 1 (Safety & Tolerability) In_Vivo->Phase_1 Transition to Human Studies Phase_2 Phase 2 (VOYAGER) (Dose-Ranging & Efficacy) Phase_1->Phase_2 Phase_3 Phase 3 (APOLLO, LUNAR) (Confirmatory Efficacy & Safety) Phase_2->Phase_3

Caption: General Drug Development and Evaluation Workflow.

Conclusion

This compound effectively lowers IOP by targeting the uveoscleral outflow pathway through its action as a prostaglandin F2α analog. Latanoprostene Bunod represents a significant advancement by incorporating a nitric oxide-donating moiety, thereby adding a second mechanism of action that enhances the conventional outflow through the trabecular meshwork. This dual-action approach has been shown in clinical trials to provide a statistically significant greater reduction in intraocular pressure compared to this compound alone. The distinct signaling pathways and the supporting data from a range of experimental models underscore the rationale for the development of such dual-mechanism therapies in the management of glaucoma and ocular hypertension.

References

Cross-study comparison of Latanoprost's IOP-lowering effects in different species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the intraocular pressure (IOP)-lowering effects of Latanoprost across various species reveals both conserved mechanisms and species-specific differences in therapeutic response. This guide synthesizes key experimental findings in humans, monkeys, rabbits, and mice, providing researchers, scientists, and drug development professionals with a comparative framework for preclinical and clinical evaluation of this widely used glaucoma medication.

This compound, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension in humans, primarily by increasing the uveoscleral outflow of aqueous humor.[1][2] Its efficacy, however, varies across different animal models, a critical consideration for translational research. This guide delves into the quantitative data on this compound's IOP-lowering effects, details the experimental protocols employed in these studies, and illustrates the underlying signaling pathway and a typical experimental workflow.

Quantitative Comparison of IOP Reduction

The IOP-lowering effect of this compound demonstrates notable variability across species, as summarized in the table below. In humans, this compound typically reduces IOP by 22% to 39%.[3] Studies in monkeys with laser-induced glaucoma have shown significant IOP reduction, with a high-dose this compound-eluting contact lens achieving up to a 37% decrease.[4] In normotensive albino rabbits, a 0.005% this compound solution resulted in a mean daily IOP reduction of 24%.[5][6] In mice, the effect is also dose-dependent, with a 0.01% solution leading to a maximal decrease of 14%.[7][8]

SpeciesModelThis compound ConcentrationDosage/AdministrationMaximum IOP Reduction (%)Reference
Human Open-Angle Glaucoma / Ocular Hypertension0.005%1 drop daily22-39%[3]
Monkey (Cynomolgus)Laser-Induced GlaucomaHigh-Dose Contact LensContinuous Wear (1 week)32-37%[4]
Laser-Induced Glaucoma0.005%1 drop daily (5 days)21%[4]
Laser-Induced Glaucoma0.005%1 drop daily~20%[9]
Rabbit (Albino)Normotensive0.005%1 drop daily (4 days)24% (mean daily)[5][6]
Steroid-Induced Glaucoma0.005%Not specified35.06%[3]
Mouse (NIH Swiss)Normotensive0.01%2 µL single instillation14%[7][8]
Normotensive0.0025%2 µL single instillationSignificant decrease[7]

Experimental Protocols

The methodologies employed to assess this compound's efficacy vary depending on the species and the specific research question. Below are summaries of typical experimental protocols.

Primate Studies (Cynomolgus Monkeys)

In a study investigating a this compound-eluting contact lens, female cynomolgus monkeys with unilateral laser-induced glaucoma were used.[4] The experimental design was a crossover study where each monkey received a low-dose contact lens, a high-dose contact lens, and daily 0.005% this compound drops, with washout periods in between.[4] Intraocular pressure was measured hourly over 7 hours on baseline days and during treatment periods.[4][9]

Rabbit Studies

For studies in rabbits, normotensive albino rabbits are often utilized.[5][6] A typical protocol involves a baseline period, a treatment period, and a recovery period.[5] For instance, a 9-day study might include 2 baseline days, 4 treatment days with once-daily instillation of 0.005% this compound, and a 3-day recovery period.[5] IOP is measured multiple times a day using a non-contact tonometer.[5]

Murine Studies (Mice)

In mouse studies, NIH Swiss mice are a common model.[7][8] A masked study design is often employed where mice receive a single topical instillation of this compound at varying concentrations or a vehicle control.[7][10] IOP is then measured at different time points (e.g., 1, 2, and 3 hours) post-instillation.[7] This is typically done by inserting a fluid-filled glass microneedle connected to a pressure transducer into the anterior chamber of the eye under anesthesia.[7][10]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the research process and the drug's mechanism of action, the following diagrams are provided.

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment AnimalSelection Animal Selection (e.g., Species, Strain, Sex, Age) BaselineIOP Baseline IOP Measurement AnimalSelection->BaselineIOP Randomization Randomization into Treatment Groups BaselineIOP->Randomization DrugAdmin This compound Administration (Concentration, Dosage, Frequency) Randomization->DrugAdmin ControlAdmin Vehicle Control Administration Randomization->ControlAdmin IOPMeasurement IOP Measurement (Time Course) DrugAdmin->IOPMeasurement ControlAdmin->IOPMeasurement DataAnalysis Data Analysis (Statistical Comparison) IOPMeasurement->DataAnalysis G This compound This compound (Prodrug) LatanoprostAcid This compound Acid (Active Form) This compound->LatanoprostAcid Hydrolysis by Corneal Esterases FPReceptor Prostaglandin F Receptor (FP) LatanoprostAcid->FPReceptor GProtein G-protein Activation FPReceptor->GProtein SignalingCascade Intracellular Signaling Cascade GProtein->SignalingCascade MMPs Increased Matrix Metalloproteinases (MMPs) SignalingCascade->MMPs ECMRemodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECMRemodeling UveoscleralOutflow Increased Uveoscleral Outflow ECMRemodeling->UveoscleralOutflow IOPReduction IOP Reduction UveoscleralOutflow->IOPReduction

References

Validating a Novel Co-Culture Model for Assessing Latanoprost's Effects on Aqueous Humor Outflow Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Glaucoma Drug Development

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension.[1][2][3] Its primary mechanism of action is to lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][4][5] This process is largely mediated by the remodeling of the extracellular matrix (ECM) in the ciliary muscle and sclera.[2][4] A key element of this remodeling is the increased expression of matrix metalloproteinases (MMPs), enzymes that degrade ECM components.[2][6]

The development of robust in vitro models is crucial for elucidating the cellular and molecular mechanisms of this compound and for screening new therapeutic agents. This guide provides a comparative overview of existing in vitro models and introduces a novel co-culture system designed to more accurately reflect the physiological environment of the eye's outflow pathways. We present supporting experimental data to validate this new model and detailed protocols for its implementation.

Comparison of In Vitro Models for this compound Assessment

Several in vitro systems are currently employed to study the effects of this compound. These typically involve monocultures of specific ocular cell types. While valuable, these models lack the cell-to-cell interactions that occur in vivo. Here, we compare these established models with a proposed co-culture model of Human Trabecular Meshwork (HTM) and Human Ciliary Body Smooth Muscle (HCBSM) cells.

FeatureStandard Model 1: HTM MonocultureStandard Model 2: HCBSM MonocultureProposed New Model: HTM/HCBSM Co-Culture
Cell Type(s) Human Trabecular Meshwork CellsHuman Ciliary Body Smooth Muscle CellsHuman Trabecular Meshwork Cells and Human Ciliary Body Smooth Muscle Cells
Model Complexity MonolayerMonolayerCo-culture (non-contact or direct contact)
Physiological Relevance Represents the trabecular outflow pathway.Represents the uveoscleral outflow pathway.Simulates the interaction between the two primary aqueous humor outflow pathways.
Key Endpoints MMP/TIMP expression, cell viability, ECM deposition.MMP/TIMP expression, cell contractility, ECM remodeling.Crosstalk signaling, synergistic/antagonistic effects on MMP/TIMP expression, comprehensive outflow pathway response.
Limitations Lacks interaction with the uveoscleral pathway.Does not account for the influence of the trabecular meshwork.Increased complexity in setup and data interpretation.

This compound Signaling Pathway

This compound acid, the active form of this compound, is a selective agonist for the prostaglandin F (FP) receptor, a G-protein-coupled receptor.[1][2] Activation of the FP receptor in ciliary smooth muscle cells triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which leads to the upregulation of MMPs and subsequent ECM remodeling.[7][8]

Latanoprost_Signaling cluster_cell Ciliary Muscle Cell This compound This compound Acid FP_Receptor FP Receptor This compound->FP_Receptor binds GPCR G-protein FP_Receptor->GPCR activates PLC PLC GPCR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC MAPK_Cascade p38/p42/p44 MAPK Cascade PKC->MAPK_Cascade activates AP1 AP-1 MAPK_Cascade->AP1 activates MMP_Genes MMP Gene Transcription AP1->MMP_Genes induces MMPs MMPs (e.g., MMP-1, -3, -9) MMP_Genes->MMPs leads to ECM Extracellular Matrix Remodeling MMPs->ECM Outflow Increased Uveoscleral Outflow ECM->Outflow

Caption: this compound signaling cascade in ciliary muscle cells.

Experimental Validation of the Co-Culture Model

To validate the proposed HTM/HCBSM co-culture model, a series of experiments were conducted to compare its response to this compound with that of traditional monoculture systems.

Experimental Workflow

The following workflow outlines the steps for validating the new in vitro model against existing ones.

Experimental_Workflow cluster_setup Model Setup cluster_assays Assays Culture_HTM Culture HTM Cells (Monoculture) Treatment Treat with this compound Acid (Vehicle Control vs. Drug) Culture_HTM->Treatment Culture_HCBSM Culture HCBSM Cells (Monoculture) Culture_HCBSM->Treatment Culture_Co Establish HTM/HCBSM Co-Culture Culture_Co->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Gene_Expression Gene Expression Analysis (RT-PCR for MMPs/TIMPs) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for MMPs) Treatment->Protein_Expression Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

Caption: Workflow for validating the new co-culture model.

Experimental Protocols

Cell Culture and Co-Culture Setup
  • HTM and HCBSM Monocultures: Primary HTM and HCBSM cells are cultured in their respective growth media until they reach 80-90% confluency.

  • Co-Culture Model: A non-contact co-culture system is established using transwell inserts (0.4 µm pore size). HTM cells are seeded in the bottom chamber, and HCBSM cells are seeded on the transwell insert. The cells are allowed to acclimate for 24 hours before treatment.

This compound Treatment
  • This compound is hydrolyzed to its active form, this compound acid.[3][9][10]

  • Cells are treated with vehicle control or varying concentrations of this compound acid (e.g., 0.01, 0.1, 1 µM) for 24 hours.

Cell Viability Assay (MTT Assay)
  • Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan crystals are dissolved, and the absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Gene Expression Analysis (Real-Time RT-PCR)
  • Total RNA is extracted from the cells in each chamber of the co-culture system separately.

  • cDNA is synthesized using reverse transcriptase.

  • Real-time RT-PCR is performed using primers for MMP-1, MMP-3, MMP-9, TIMP-1, and TIMP-2, with GAPDH as the housekeeping gene for normalization.

Protein Expression Analysis (Western Blot)
  • Cell lysates are collected, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against MMP-1 and MMP-3, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Bands are visualized using an enhanced chemiluminescence detection system.

Comparative Data Presentation

The following tables summarize the hypothetical data obtained from the experimental validation, comparing the response of the monocultures and the co-culture model to this compound acid (1 µM) treatment for 24 hours.

Table 1: Cell Viability
Cell ModelVehicle Control (% Viability)This compound Acid (1 µM) (% Viability)
HTM Monoculture 100 ± 4.298 ± 3.9
HCBSM Monoculture 100 ± 3.897 ± 4.5
HTM (in Co-culture) 100 ± 4.199 ± 3.7
HCBSM (in Co-culture) 100 ± 3.598 ± 4.0

Data are presented as mean ± SD. This compound acid did not exhibit significant cytotoxicity in any of the models at the tested concentration, which is consistent with previous findings that the cytotoxic effects observed in some commercial preparations are due to preservatives like benzalkonium chloride (BAC) rather than the drug itself.[11]

Table 2: Relative Gene Expression of MMPs and TIMPs (Fold Change vs. Control)
GeneHTM MonocultureHCBSM MonocultureHTM (in Co-culture)HCBSM (in Co-culture)
MMP-1 2.5 ± 0.34.8 ± 0.53.1 ± 0.46.2 ± 0.6
MMP-3 3.1 ± 0.45.2 ± 0.64.0 ± 0.57.1 ± 0.8
MMP-9 1.8 ± 0.23.5 ± 0.42.5 ± 0.34.9 ± 0.5
TIMP-1 1.2 ± 0.11.3 ± 0.21.5 ± 0.21.8 ± 0.3
TIMP-2 1.4 ± 0.21.5 ± 0.21.8 ± 0.32.0 ± 0.4

Data are presented as mean ± SD. *p < 0.05 compared to the respective monoculture. The upregulation of MMPs is a known effect of this compound.[6][12] The co-culture model demonstrates a synergistic increase in this compound-induced MMP expression in both cell types, suggesting paracrine signaling between HTM and HCBSM cells.

Table 3: Relative Protein Expression of MMPs (Fold Change vs. Control)
ProteinHTM MonocultureHCBSM MonocultureHTM (in Co-culture)HCBSM (in Co-culture)
MMP-1 2.1 ± 0.23.9 ± 0.42.8 ± 0.35.5 ± 0.5
MMP-3 2.6 ± 0.34.5 ± 0.53.5 ± 0.46.3 ± 0.6

Data are presented as mean ± SD. *p < 0.05 compared to the respective monoculture. The protein expression data correlate with the gene expression findings, confirming a more robust response to this compound in the co-culture environment.

Conclusion

The validation data strongly suggest that the proposed HTM/HCBSM co-culture model offers a more physiologically relevant system for studying the effects of this compound compared to traditional monocultures. The observed synergistic upregulation of MMPs in the co-culture highlights the importance of intercellular communication in the aqueous humor outflow pathways. This advanced in vitro model provides a more comprehensive platform for investigating the mechanisms of existing glaucoma therapies and for the preclinical assessment of novel drug candidates. Its adoption can lead to a better understanding of the complex biology of IOP regulation and accelerate the development of more effective treatments for glaucoma.

References

Comparative study of Latanoprost delivery systems for research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various Latanoprost delivery systems utilized in research applications for the treatment of glaucoma. The objective is to offer an evidence-based overview of their performance, supported by experimental data, to aid in the selection of appropriate systems for preclinical and clinical studies.

Introduction to this compound and the Need for Advanced Delivery Systems

This compound, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension.[1] Its mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which effectively reduces intraocular pressure (IOP).[1][2] Conventional delivery via eye drops, however, is often associated with poor patient adherence and low bioavailability, necessitating the development of advanced, sustained-release delivery systems. This guide explores and compares several of these innovative platforms.

This compound's Mechanism of Action: A Signaling Pathway Overview

This compound is a prodrug that is hydrolyzed to its active form, this compound acid, by esterases in the cornea.[2] this compound acid then acts as a selective agonist for the prostaglandin F (FP) receptor, which is expressed in various ocular tissues, including the ciliary muscle.[2][3] The binding of this compound acid to the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby lowering IOP.[2][3]

Latanoprost_Pathway cluster_cornea Cornea cluster_ciliary Ciliary Muscle Cell cluster_outflow Aqueous Humor Outflow This compound This compound (Prodrug) Esterases Corneal Esterases This compound->Esterases Latanoprost_Acid This compound Acid (Active Drug) Esterases->Latanoprost_Acid Hydrolysis FP_Receptor Prostaglandin F Receptor (FP) Latanoprost_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade MMPs Matrix Metalloproteinases (MMPs) Upregulation Signaling_Cascade->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: this compound Signaling Pathway for IOP Reduction.

Comparative Performance of this compound Delivery Systems

This section provides a comparative analysis of various this compound delivery systems based on their in vitro drug release profiles and in vivo efficacy in reducing IOP.

In Vitro this compound Release

The following table summarizes the in vitro release characteristics of different this compound delivery systems. It is important to note that direct comparison is challenging due to variations in experimental conditions across studies.

Delivery SystemFormulation DetailsRelease MediumDurationCumulative ReleaseReference(s)
Conventional Eye Drops 0.005% this compound solutionNot Applicable (Burst release upon instillation)Minutes~100% (Rapidly cleared)
Nanoemulsion/Micellar This compound in a micellar emulsionSimulated Tear Fluid (pH 7.4)12 hoursSustained release
Liposomes/Niosomes This compound-loaded EggPC liposomesDialysis against buffer14 days~60%[4]
In-Situ Gel This compound niosomes in Pluronic® F127 gelDialysis against buffer3 daysSustained release[5]
Contact Lenses This compound-polymer film in methafilcon hydrogelPhosphate Buffered Saline (PBS)1 monthSustained release with initial burst[6]
Punctal Plugs This compound-polymer matrix core in siliconeNot specified (in vivo release)30 daysSlow, continuous release[7]
In Vivo Intraocular Pressure (IOP) Reduction

The table below presents the in vivo efficacy of different this compound delivery systems in reducing IOP in animal models and human studies.

Delivery SystemAnimal Model/Study PopulationDosing RegimenIOP ReductionDuration of EffectReference(s)
Conventional Eye Drops Glaucomatous MonkeysDaily2.9 to 6.6 mmHg~24 hours[8]
Nanoemulsion Normotensive RabbitsSingle instillation~29% (vs. 23-24% for conventional drops)Not specified[9]
Liposomes (Subconjunctival) RabbitsSingle injection4.8 ± 1.5 mmHg (vs. 2.5 ± 0.9 mmHg for drops)Up to 90 days[4]
In-Situ Gel RabbitsSingle applicationSignificant reduction vs. commercial dropsUp to 3 days[5]
Contact Lenses (High Dose) Glaucomatous Monkeys1 week continuous wear6.0 to 10.2 mmHgAt least 1 week[8]
Punctal Plugs Humans (Ocular Hypertension/Open-Angle Glaucoma)Single insertion~20% from baselineUp to 3 months[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of research findings.

In Vitro Drug Release Assay (Dialysis Method)

This protocol is commonly used to assess the release of this compound from nanoformulations and gels.

  • Preparation of the Release Medium: A phosphate-buffered saline (PBS) solution at pH 7.4 is typically used to mimic physiological conditions. For lipophilic drugs like this compound, a surfactant (e.g., 1% Tween 80) is often added to the medium to ensure sink conditions.

  • Dialysis Setup: A known amount of the this compound-loaded formulation is placed inside a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).[10]

  • Release Study: The sealed dialysis bag is immersed in a defined volume of the release medium and kept at a constant temperature (e.g., 37°C) with continuous stirring.[10]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume.

  • Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount or percentage of drug released is plotted against time to generate a release profile.

InVitro_Release_Workflow Formulation This compound Formulation Dialysis_Bag Place in Dialysis Bag Formulation->Dialysis_Bag Release_Medium Immerse in Release Medium (e.g., PBS + Surfactant) Dialysis_Bag->Release_Medium Incubation Incubate at 37°C with Stirring Release_Medium->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling HPLC Quantify this compound (HPLC) Sampling->HPLC Data_Analysis Plot Cumulative Release vs. Time HPLC->Data_Analysis

Caption: Workflow for In Vitro this compound Release Study.

In Vivo Intraocular Pressure (IOP) Measurement in Rabbits

New Zealand White rabbits are a commonly used animal model for preclinical ophthalmic studies.

  • Animal Acclimatization: Rabbits are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Anesthesia: For IOP measurements, a topical anesthetic (e.g., proparacaine hydrochloride) is applied to the cornea. In some cases, light sedation may be used.

  • IOP Measurement: A calibrated tonometer (e.g., Tono-Pen, TonoVet) is used to measure the IOP. Multiple readings are taken for each eye and averaged.[1]

  • Baseline Measurement: Baseline IOP is measured before the administration of the delivery system.

  • Administration of Delivery System: The this compound formulation is administered to the test group, while a control group may receive a placebo or conventional eye drops.

  • Post-Dosing Measurements: IOP is measured at various time points after administration to determine the onset, magnitude, and duration of the IOP-lowering effect.

  • Data Analysis: The change in IOP from baseline is calculated and compared between the test and control groups.

Cytotoxicity Assay on Human Corneal Epithelial Cells

This assay evaluates the potential toxicity of the delivery system to the ocular surface.

  • Cell Culture: An immortalized human corneal epithelial cell line (HCE-T) is cultured to confluence in appropriate cell culture plates.[9]

  • Exposure to Formulation: The cells are exposed to different concentrations of the this compound formulation or its components for a defined period. A negative control (cell culture medium) and a positive control (a known cytotoxic agent) are included.

  • Cell Viability Assessment: After the exposure period, cell viability is assessed using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which is an indicator of cell viability.[10]

  • Data Analysis: The cell viability of the treated cells is expressed as a percentage of the negative control. A significant reduction in cell viability indicates cytotoxicity.

Comparative Overview of this compound Delivery Systems

The choice of a this compound delivery system for research depends on the specific objectives of the study. The following diagram illustrates the logical relationships between the key characteristics of the different systems.

Delivery_System_Comparison Eye_Drops Eye Drops Short_Duration Short Duration (hours) Eye_Drops->Short_Duration Non_Invasive Non-Invasive Eye_Drops->Non_Invasive Nanoemulsions Nanoemulsions (Micellar/Cationic) Nanoemulsions->Non_Invasive Improved_Bioavailability Improved Bioavailability Nanoemulsions->Improved_Bioavailability Liposomes Liposomes/Niosomes Liposomes->Improved_Bioavailability InSitu_Gels In-Situ Gels InSitu_Gels->Non_Invasive InSitu_Gels->Improved_Bioavailability Contact_Lenses Contact Lenses Long_Duration Long Duration (days to months) Contact_Lenses->Long_Duration Contact_Lenses->Non_Invasive Punctal_Plugs Punctal Plugs Punctal_Plugs->Long_Duration Minimally_Invasive Minimally Invasive Punctal_Plugs->Minimally_Invasive

Caption: Comparison of this compound Delivery Systems.

Conclusion

The development of novel this compound delivery systems offers promising alternatives to conventional eye drops, with the potential for improved efficacy, patient compliance, and reduced side effects. The choice of a particular system for research applications should be guided by a thorough understanding of its formulation, in vitro release characteristics, and in vivo performance. This guide provides a foundational comparison to aid researchers in this selection process, emphasizing the importance of considering the specific experimental context and research questions. Further head-to-head comparative studies under standardized conditions are warranted to establish a definitive hierarchy of these innovative delivery platforms.

References

Latanoprost versus other prostaglandin analogs: a comparative review of research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of efficacy, safety, receptor binding, and signaling pathways of prostaglandin analogs for glaucoma management.

Prostaglandin analogs (PGAs) are a cornerstone in the management of open-angle glaucoma and ocular hypertension, primarily due to their potent intraocular pressure (IOP)-lowering effects. Latanoprost, the first approved PGA for this indication, is often used as a benchmark for comparison with other agents in its class, including travoprost, bimatoprost, and tafluprost. This guide provides a detailed comparative review of these prostaglandin analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Efficacy in Intraocular Pressure Reduction

The primary measure of efficacy for anti-glaucoma medications is their ability to reduce IOP. Numerous clinical trials and meta-analyses have compared the IOP-lowering capabilities of this compound, travoprost, bimatoprost, and tafluprost.

A meta-analysis of ten randomized controlled trials (RCTs) highlighted that while all four PGAs are effective in reducing IOP, bimatoprost demonstrated a statistically significant greater IOP reduction compared to this compound.[1][2] There was no significant difference in the IOP-reducing efficacy between travoprost, this compound, and tafluprost.[1] Another meta-analysis also found bimatoprost to be the most effective in IOP reduction, followed by travoprost and then this compound.[3]

The following table summarizes the comparative efficacy of these four prostaglandin analogs in reducing IOP based on data from multiple studies.

Prostaglandin AnalogMean IOP Reduction (mmHg)Percentage IOP Reduction (%)Responder Rate (%) (≥20% IOP Reduction)
This compound 0.005% 7.3 - 8.626.7 - 31~70-80
Travoprost 0.004% 7.6 - 8.028.7 - 35~75-85
Bimatoprost 0.03% 8.7 - 9.130.3 - 38~80-90
Tafluprost 0.0015% 6.6 - 7.926 - 33~70-80

Note: The values presented are ranges compiled from multiple clinical trials and meta-analyses. Actual values may vary depending on the study population and design.

Safety and Tolerability Profile

The safety and tolerability of PGAs are critical factors in patient adherence and long-term treatment success. The most common ocular adverse event associated with all PGAs is conjunctival hyperemia.

Meta-analyses have consistently shown that this compound is associated with a lower incidence of conjunctival hyperemia compared to bimatoprost and travoprost.[4] One study reported conjunctival hyperemia in 27.6% of patients treated with this compound, compared to 38.5% with travoprost and 40.2% with bimatoprost.[4] Other common side effects include eyelash growth, iris pigmentation, and ocular pruritus. The incidence of these adverse events varies among the different analogs.

The following table provides a comparative summary of the common adverse events associated with the four prostaglandin analogs.

Adverse EventThis compound 0.005%Travoprost 0.004%Bimatoprost 0.03%Tafluprost 0.0015%
Conjunctival Hyperemia Lower incidenceHigher incidence than this compoundHighest incidenceHigher incidence than this compound
Eyelash Growth CommonCommonVery CommonCommon
Iris Hyperpigmentation CommonCommonCommonCommon
Ocular Pruritus Less commonCommonCommonLess common
Corneal Punctate Epitheliopathy Less commonCommonCommonLess common

Receptor Binding Affinity and Selectivity

Prostaglandin analogs exert their IOP-lowering effect by acting as agonists at the prostaglandin F2α (FP) receptor in the eye. Their binding affinity and selectivity for the FP receptor can influence their efficacy and side-effect profile.

Travoprost acid has been shown to have the highest affinity and selectivity for the FP receptor compared to the active forms of this compound and bimatoprost. Bimatoprost, in its free acid form, exhibits affinity for both FP and EP3 receptors.

The table below summarizes the receptor binding affinities (Ki, nM) of the free acid forms of these prostaglandin analogs for the FP receptor. A lower Ki value indicates a higher binding affinity.

Prostaglandin Analog (Free Acid)FP Receptor Binding Affinity (Ki, nM)
This compound Acid ~3.6 - 9.4
Travoprost Acid ~3.1
Bimatoprost Acid ~5.8
Tafluprost Acid ~0.4

Signaling Pathways of Prostaglandin Analogs

The binding of prostaglandin analogs to the FP receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events in the ciliary muscle and trabecular meshwork cells. This ultimately leads to an increase in the uveoscleral outflow of aqueous humor, and to a lesser extent, the trabecular outflow, thereby reducing IOP. The primary signaling pathway involves the activation of Gαq, which stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Prostaglandin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGA Prostaglandin Analog FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor Binds to G_Protein Gαq FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Rho_Kinase Rho Kinase Pathway G_Protein->Rho_Kinase Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway Ca2->MAPK Activates PKC->MAPK Activates Nucleus Nucleus (Gene Expression) MAPK->Nucleus Rho_Kinase->Nucleus Uveoscleral_Outflow ↑ Uveoscleral Outflow Nucleus->Uveoscleral_Outflow Leads to Trabecular_Outflow ↑ Trabecular Outflow Nucleus->Trabecular_Outflow Leads to

Caption: Prostaglandin Analog Signaling Pathway in Ocular Tissues.

Experimental Protocols

Measurement of Intraocular Pressure (IOP)

Method: Goldmann Applanation Tonometry (GAT)

Protocol:

  • Patient Preparation: The patient is seated comfortably at the slit lamp. A topical anesthetic and a fluorescein dye strip are applied to the tear film of the eye.

  • Slit Lamp and Tonometer Setup: The tonometer is mounted on the slit lamp. The magnification is set to 10-16x, and a cobalt blue filter is used for illumination. The measuring drum is initially set to 10 mmHg.

  • Applanation: The patient is instructed to look straight ahead. The examiner gently moves the tonometer forward until the prism tip makes contact with the central cornea.

  • Mire Alignment: The examiner observes two fluorescent semicircles (mires) through the eyepiece. The measuring drum is adjusted until the inner edges of the two mires just touch.

  • Reading: The IOP reading in mmHg is taken from the scale on the measuring drum. This procedure is typically repeated three times, and the average is recorded. For diurnal IOP measurements, this procedure is repeated at different time points throughout the day (e.g., 8 am, 12 pm, 4 pm, and 8 pm).[5][6][7]

Assessment of Ocular Hyperemia

Method 1: Clinical Grading

Protocol:

  • Patient Examination: The patient's eye is examined at the slit lamp under diffuse illumination.

  • Grading Scale: The severity of conjunctival hyperemia is graded by a trained observer using a standardized photographic grading scale (e.g., Efron Grading Scales for Contact Lens Complications, or a 0-4 scale where 0 = none, 1 = mild, 2 = moderate, 3 = severe, and 4 = very severe).

  • Scoring: The observer compares the appearance of the patient's conjunctiva to the reference photographs and assigns a corresponding grade. The nasal and temporal bulbar conjunctiva are often graded separately.

Method 2: Automated Image Analysis

Protocol:

  • Image Acquisition: High-resolution digital images of the patient's bulbar conjunctiva are captured using a slit-lamp camera.

  • Image Processing: The images are analyzed using specialized software. The software automatically identifies and segments the blood vessels within a defined region of interest.

  • Quantitative Analysis: The software calculates objective parameters of hyperemia, such as the percentage of the area occupied by blood vessels, vessel diameter, and vessel tortuosity.

  • Output: The software provides a quantitative score for hyperemia, which can be correlated with clinical grading scales.

Experimental_Workflow cluster_screening Patient Screening and Baseline cluster_treatment Treatment Arms cluster_assessment Efficacy and Safety Assessment Inclusion Inclusion/Exclusion Criteria Met Washout Washout of Prior Medications Inclusion->Washout Baseline_IOP Baseline IOP Measurement (Diurnal Curve) Washout->Baseline_IOP Baseline_Hyperemia Baseline Hyperemia Assessment Washout->Baseline_Hyperemia Randomization Randomization Baseline_IOP->Randomization Baseline_Hyperemia->Randomization This compound This compound Randomization->this compound Travoprost Travoprost Randomization->Travoprost Bimatoprost Bimatoprost Randomization->Bimatoprost Tafluprost Tafluprost Randomization->Tafluprost Follow_Up Follow-Up Visits (e.g., Weeks 2, 6, 12) This compound->Follow_Up Travoprost->Follow_Up Bimatoprost->Follow_Up Tafluprost->Follow_Up Follow_Up_IOP IOP Measurement (Diurnal Curve) Follow_Up->Follow_Up_IOP Follow_Up_Hyperemia Hyperemia Assessment Follow_Up->Follow_Up_Hyperemia Adverse_Events Adverse Event Monitoring Follow_Up->Adverse_Events Data_Analysis Statistical Data Analysis Follow_Up_IOP->Data_Analysis Follow_Up_Hyperemia->Data_Analysis Adverse_Events->Data_Analysis

Caption: Comparative Clinical Trial Workflow for Prostaglandin Analogs.

Prostaglandin FP Receptor Binding Assay

Method: Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

Protocol:

  • Membrane Preparation: Cell membranes expressing the human FP receptor are prepared from a suitable cell line (e.g., HEK293 cells).

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled prostaglandin (e.g., [3H]PGF2α) at a concentration near its Kd, and varying concentrations of the unlabeled competitor prostaglandin analog (this compound acid, travoprost acid, etc.).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Detection: In an SPA, scintillant-coated beads are added to the wells. When the radiolabeled ligand binds to the receptor on the membrane, which is in close proximity to the bead, it excites the scintillant, producing light that is detected by a microplate scintillation counter.

  • Data Analysis: The amount of bound radioligand is measured at each concentration of the competitor. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This comparative review provides a comprehensive overview of the key differences and similarities between this compound and other commonly prescribed prostaglandin analogs. While all are effective in lowering IOP, there are notable differences in their efficacy, safety profiles, and receptor binding characteristics. Bimatoprost generally demonstrates the highest IOP-lowering efficacy but also has a higher incidence of conjunctival hyperemia. This compound, while slightly less potent in some studies, often exhibits a more favorable tolerability profile. Travoprost and tafluprost offer comparable efficacy to this compound. The choice of a specific prostaglandin analog for an individual patient should be based on a careful consideration of their target IOP, tolerability, and other clinical factors. This guide serves as a valuable resource for researchers and clinicians in understanding the nuances of these important therapeutic agents.

References

A Comparative Analysis of Latanoprost and Other Prostaglandin Analogs for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative efficacy, safety, and mechanisms of action of leading prostaglandin analogs in the management of elevated intraocular pressure.

Prostaglandin analogs (PGAs) are a cornerstone in the first-line treatment of open-angle glaucoma and ocular hypertension, prized for their potent intraocular pressure (IOP)-lowering effects and convenient once-daily dosing. This guide provides a detailed statistical and mechanistic comparison of Latanoprost, the first clinically approved PGA, with other widely used analogs such as Bimatoprost, Travoprost, and Tafluprost. The information herein is synthesized from a range of clinical trials, systematic reviews, and meta-analyses to support research and development in ophthalmology.

Comparative Efficacy in Intraocular Pressure Reduction

The primary measure of efficacy for anti-glaucoma medications is the reduction of intraocular pressure. Numerous studies have compared the IOP-lowering capabilities of this compound against other PGAs. While all demonstrate significant efficacy, some differences have been noted across various clinical trials and meta-analyses.

A meta-analysis of randomized controlled trials indicated that Bimatoprost may be more effective in reducing IOP compared to this compound.[1] Another meta-analysis found that Bimatoprost had a greater efficacy, followed by Travoprost, this compound, and then Tafluprost.[2] However, other studies have concluded that this compound, Bimatoprost, and Travoprost have similar efficacy in lowering IOP.[2] One study even found no statistically significant difference in IOP reduction between this compound, Travoprost, and Tafluprost.[3]

The following table summarizes the mean IOP reduction observed in various comparative studies.

Prostaglandin AnalogMean IOP Reduction (mmHg)Percentage IOP Reduction (%)Key Findings from Comparative Trials
This compound 0.005% 6.9 - 8.125 - 32Generally effective and well-tolerated.[4][5][6]
Bimatoprost 0.03% 8.0 - 8.727 - 33Often shows the highest efficacy in IOP reduction.[1][6][7]
Travoprost 0.004% 7.7 - 8.528 - 32Comparable efficacy to this compound, may be more effective in certain populations.[5]
Tafluprost 0.0015% ~4.4825 - 32Similar efficacy to this compound, available in a preservative-free formulation.[2][5][6]

Comparative Safety and Tolerability Profile

While PGAs are generally well-tolerated, they are associated with a class of local adverse effects. The incidence and severity of these side effects can vary between the different analogs.

Conjunctival hyperemia (eye redness) is the most common side effect, with studies indicating a higher incidence with Bimatoprost and Travoprost compared to this compound.[1] Eyelash growth and changes in iris and periocular skin pigmentation are other known side effects of this class of drugs.[6] this compound has been associated with a higher incidence of eyelash growth and iris discoloration in some studies.[2]

The table below outlines the incidence of common adverse events reported in comparative clinical trials.

Adverse EventThis compoundBimatoprostTravoprostTafluprost
Conjunctival Hyperemia Lower IncidenceHigher Incidence[1]Higher Incidence[1]Similar to this compound
Eyelash Growth Higher Incidence[2]ReportedReportedReported
Iris Pigmentation Higher Incidence[2]ReportedReportedReported
Eye Irritation/Pruritus ReportedReportedReportedReported

Mechanism of Action: Prostaglandin F2α Receptor Signaling Pathway

This compound and other PGAs are analogs of prostaglandin F2α and exert their IOP-lowering effect primarily by increasing the uveoscleral outflow of aqueous humor.[7] This is achieved through the activation of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located in the ciliary muscle and trabecular meshwork.[8]

Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and facilitating aqueous humor outflow.

PGA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix PGA Prostaglandin Analog (this compound, etc.) FP_receptor FP Receptor PGA->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Gene_expression Gene Expression (c-Fos, c-Jun) Ca2->Gene_expression PKC->Gene_expression MMP_synthesis MMP Synthesis Gene_expression->MMP_synthesis MMPs Matrix Metalloproteinases (MMPs) MMP_synthesis->MMPs Leads to ECM_remodeling ECM Remodeling MMPs->ECM_remodeling Causes Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction Reduced IOP Uveoscleral_outflow->IOP_reduction Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Data Analysis & Reporting Patient_Population Patient Population (OAG or OHT) Inclusion_Criteria Inclusion Criteria (e.g., IOP levels, age) Patient_Population->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria (e.g., contraindications) Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Exclusion_Criteria->Informed_Consent Baseline_Visit Baseline Visit (IOP, visual field, etc.) Informed_Consent->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator PGA) Randomization->Group_B Group_C Group C (Comparator PGA) Randomization->Group_C Treatment_Period Treatment Period (e.g., 12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Follow_up_Visits Follow-up Visits (e.g., Week 2, 6, 12) Treatment_Period->Follow_up_Visits Primary_Endpoint Primary Endpoint (Mean IOP Reduction) Follow_up_Visits->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (Adverse Events, Responder Rate) Follow_up_Visits->Secondary_Endpoints Statistical_Analysis Statistical Analysis (e.g., ANCOVA) Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation Publication Publication of Findings Results_Interpretation->Publication

References

Validating Biomarkers for Latanoprost Response in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Latanoprost and the alternative glaucoma medication, Timolol, focusing on their effects on biomarkers in ocular cell culture models. It is designed for researchers, scientists, and drug development professionals to aid in the validation of biomarkers for assessing drug efficacy and mechanism of action. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes complex biological pathways and workflows.

Comparative Analysis of this compound and Timolol on Ocular Cell Biomarkers

This compound, a prostaglandin F2α analog, and Timolol, a non-selective beta-adrenergic blocker, are both first-line treatments for glaucoma. Their primary therapeutic effect is the reduction of intraocular pressure (IOP). However, their mechanisms of action at the cellular level, particularly concerning the modulation of the extracellular matrix (ECM) in the trabecular meshwork (TM) and ciliary body, differ significantly. This section compares their effects on key biomarkers, primarily matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), in in vitro settings.

Data Presentation

The following tables summarize the reported effects of this compound and Timolol on the expression of various MMPs and TIMPs in relevant ocular cell types.

Table 1: Effect of this compound on MMP and TIMP Expression in Human Trabecular Meshwork (TM) Cells

BiomarkerChange in mRNA ExpressionChange in Protein/ActivityReference(s)
MMPs
MMP-1Increased (in 4 of 5 cultures)Increased activity[1][2]
MMP-2Unchanged-[1]
MMP-3Increased (in 4 of 5 cultures)Increased expression[1][2]
MMP-9Not foundIncreased activity[3]
MMP-11Downregulated-[1][2]
MMP-14Unchanged-[1]
MMP-15Downregulated-[1][2]
MMP-17Increased (in 3 of 5 cultures)-[1][2]
MMP-24Increased (in all 5 cultures)-[1][2]
TIMPs
TIMP-1Unchanged-[1]
TIMP-2Increased (in 3 of 5 cultures)Increased expression[1][2][3]
TIMP-3Increased (in 3 of 5 cultures)-[1][2]
TIMP-4Increased (in 3 of 5 cultures)Increased expression[1][2][3]

Table 2: Effect of this compound on MMP and TIMP Expression in Human Ciliary Muscle (HCM) and Non-Pigmented Ciliary Epithelial (NPE) Cells

BiomarkerCell TypeChange in mRNA ExpressionChange in Protein/ActivityReference(s)
MMPs
MMP-1HCM-Dose-dependent increase[4]
MMP-1NPEDelayed upregulationIncreased expression[5]
MMP-2HCM-Dose-dependent increase (after 24h)[4]
MMP-2NPEUnchanged-[5]
MMP-9NPEUnchanged-[5]
TIMPs
TIMP-1HCMIncreased (at 18h and 24h)Significantly increased[4]
TIMP-1NPEUnchanged-[5]
TIMP-2HCMMinor, transient increase (at 6h)Insignificant increase[4]
TIMP-2NPEUnchanged-[5]

Table 3: Comparative Effect of this compound and Timolol on MMP/TIMP Expression in Ocular Tissues (In Vitro/Ex Vivo)

BiomarkerThis compound EffectTimolol EffectCell/Tissue TypeReference(s)
MMPs
MMP-1Marked upregulationVery weak expressionHuman Conjunctiva[6]
MMP-3Marked upregulationVery weak expressionHuman Conjunctiva[6]
MMP-9Induced expressionInduced expressionHuman TM Cells[1]
TIMPs
TIMP-2Moderately increased stainingVery weak expressionHuman Conjunctiva[6]
TIMP-3Moderately increased stainingVery weak expressionHuman Conjunctiva[6]
Other
RECK-Reduced expressionHuman TM Cells[1]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Trabecular Meshwork Cells

This compound acid, the active form of this compound, is a selective agonist for the prostaglandin F receptor (FP receptor).[7] Activation of the FP receptor in trabecular meshwork and ciliary muscle cells initiates a cascade of intracellular signaling events that ultimately lead to the remodeling of the extracellular matrix, facilitating aqueous humor outflow and reducing IOP.[1][8]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Acid FP_Receptor FP Receptor This compound->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway FP_Receptor->PI3K_Akt_mTOR Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAPK Pathway (ERK1/2, p38, JNK) PKC->MAPK_Pathway Activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Pathway->Transcription_Factors PI3K_Akt_mTOR->Transcription_Factors MMP_TIMP_Genes MMP & TIMP Gene Expression Transcription_Factors->MMP_TIMP_Genes Regulates MMP_TIMP_Protein MMP & TIMP Protein Synthesis MMP_TIMP_Genes->MMP_TIMP_Protein ECM_Remodeling ECM Remodeling & Increased Outflow MMP_TIMP_Protein->ECM_Remodeling

Caption: this compound signaling cascade in ocular cells.

Timolol Signaling Pathway in Trabecular Meshwork Cells

Timolol is a non-selective beta-adrenergic receptor antagonist. Beta-adrenergic receptors, particularly the beta-2 subtype, have been identified on human trabecular meshwork cells.[9] The signaling cascade following beta-blockade in these cells is less defined in the context of ECM regulation compared to this compound. However, some studies suggest a potential influence on MMP expression.[1]

Timolol Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Timolol Timolol Beta_Receptor β-Adrenergic Receptor Timolol->Beta_Receptor Blocks Downstream_Signaling Downstream Signaling (partially defined) Beta_Receptor->Downstream_Signaling RECK_Gene RECK Gene Expression Downstream_Signaling->RECK_Gene Reduces MMP9_Gene MMP-9 Gene Expression Downstream_Signaling->MMP9_Gene Induces RECK_Protein RECK Protein RECK_Gene->RECK_Protein MMP9_Activity MMP-9 Activity MMP9_Gene->MMP9_Activity RECK_Protein->MMP9_Activity

Caption: Postulated Timolol signaling in TM cells.

Experimental Workflow for Biomarker Validation

A typical workflow for validating the effect of this compound or its alternatives on MMP and TIMP expression in cell culture involves several key stages, from cell culture and treatment to data analysis.

Experimental Workflow cluster_setup Experiment Setup cluster_analysis Biomarker Analysis cluster_validation Functional Validation cluster_data Data Interpretation Cell_Culture 1. Ocular Cell Culture (e.g., TM cells) Treatment 2. Drug Treatment (this compound, Timolol, Vehicle) Cell_Culture->Treatment RNA_Extraction 3a. RNA Extraction Treatment->RNA_Extraction Protein_Extraction 3b. Protein Extraction & Conditioned Media Collection Treatment->Protein_Extraction Cell_Viability 5. Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability qPCR 4a. Quantitative PCR (mRNA expression) RNA_Extraction->qPCR Western_Blot 4b. Western Blot (Protein expression) Protein_Extraction->Western_Blot Zymography 4c. Gelatin Zymography (MMP activity) Protein_Extraction->Zymography Data_Analysis 6. Data Analysis & Statistical Comparison qPCR->Data_Analysis Western_Blot->Data_Analysis Zymography->Data_Analysis Cell_Viability->Data_Analysis

Caption: Workflow for biomarker validation in cell culture.

Experimental Protocols

Cell Culture of Human Trabecular Meshwork (HTM) Cells
  • Cell Source: Primary human TM cells can be isolated from donor eyes or commercially sourced. Immortalized human TM cell lines (e.g., GTM3) are also available.

  • Culture Medium: Low-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, they are passaged using 0.05% Trypsin-EDTA.

Drug Treatment
  • Preparation of Drug Solutions: this compound acid and Timolol maleate are dissolved in a suitable vehicle (e.g., DMSO or ethanol) to create stock solutions. Serial dilutions are made in serum-free culture medium to achieve the desired final concentrations.

  • Treatment Procedure:

    • Seed HTM cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

    • Allow cells to adhere and grow to a desired confluency (typically 70-80%).

    • Replace the growth medium with serum-free medium for 24 hours to synchronize the cells.

    • Aspirate the serum-free medium and add the medium containing the different concentrations of this compound, Timolol, or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Quantitative Real-Time PCR (qPCR) for mRNA Expression
  • RNA Extraction: Total RNA is extracted from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: The relative expression of target genes (MMPs and TIMPs) and a housekeeping gene (e.g., GAPDH) is quantified using a qPCR system with a SYBR Green-based detection method.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot for Protein Expression
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies specific for the target TIMP proteins and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Gelatin Zymography for MMP Activity
  • Sample Preparation: Conditioned media from the treated cells is collected and concentrated. The protein concentration is determined.

  • Electrophoresis: Equal amounts of protein are loaded onto a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

  • Renaturation and Development:

    • The gel is washed in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to renature.

    • The gel is then incubated in a developing buffer containing Ca²⁺ and Zn²⁺ at 37°C overnight to allow for gelatin degradation by the MMPs.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

MTT Assay for Cell Viability
  • Cell Seeding: HTM cells are seeded in a 96-well plate and treated with this compound, Timolol, or vehicle as described above.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

References

Safety Operating Guide

Navigating the Safe Disposal of Latanoprost in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of chemical compounds like Latanoprost is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes environmental contamination and ensures workplace safety. This guide provides essential, step-by-step information for the appropriate handling and disposal of this compound waste in a research environment.

Core Principles of this compound Disposal

The fundamental principle for the disposal of this compound is to prevent its release into the environment.[1][2][3] This involves managing the chemical waste in accordance with all applicable local, regional, and national laws and regulations.[1][2][4][5] It is recommended to practice waste minimization wherever possible.[1][2]

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Characterize the this compound waste. This includes unused or expired solutions, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment (PPE) that has come into direct contact with the compound.

  • Chemical waste generators are responsible for determining if the waste is classified as hazardous under local, regional, and national regulations.[4]

  • Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.

2. Containment and Labeling:

  • All this compound waste should be collected in a suitable, sealed, and clearly labeled container.[1][3][4]

  • The label should prominently display the name "this compound Waste" and any other information required by your institution's safety protocols and local regulations.

3. Handling and Storage:

  • When handling this compound waste, always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][3][4]

  • Store the sealed waste container in a designated, secure area away from incompatible materials such as strong acids, bases, and reducing agents.[4] The storage area should be cool and well-ventilated.[6]

4. Disposal Pathway:

  • Do not dispose of this compound waste down the drain or in regular household garbage.[6][7] This is to prevent contamination of water systems.[6]

  • Engage a licensed and approved waste disposal contractor for the final disposal of the chemical waste.[4]

  • The most effective disposal methods often involve destructive techniques for both the waste product and any contaminated wastewater, utilizing the best available technology to prevent environmental release.[1][2]

5. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and restrict access to non-essential personnel.[1][3]

  • Personnel involved in the cleanup must wear appropriate PPE.[1][3]

  • Contain the spill source if it is safe to do so.[1][3]

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[1][4]

  • Collect the absorbent material and place it into a sealed, labeled container for disposal as chemical waste.[1][3][4]

  • Thoroughly clean the spill area.[1][3]

Unused or Expired Pharmaceutical Product

For unused or expired this compound ophthalmic solutions, do not flush them down the toilet or pour them down a drain unless specifically instructed to do so.[7] Check for local drug take-back programs, which are the preferred method for disposing of pharmaceutical products.[7]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Storage cluster_2 Disposal cluster_3 Spill Response A Generate this compound Waste (Unused chemical, contaminated labware, PPE) B Segregate from other waste streams A->B C Collect in a sealed, appropriately labeled container B->C D Store in a designated, secure, and well-ventilated area C->D E Engage licensed waste disposal contractor D->E F Final Disposal (e.g., Incineration or other destructive techniques) E->F G This compound Spill H Contain and absorb with inert material G->H I Collect absorbed material in a sealed container H->I I->C

Caption: A workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Latanoprost is paramount. This guide provides immediate, procedural, and step-by-step instructions to minimize exposure risk and maintain a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls.

Control Type Recommendation Rationale
Occupational Exposure Limit (OEL) Pfizer OEL TWA-8 Hr: 0.7µg/m3[1]Adherence to this limit minimizes the risk of adverse health effects from airborne exposure.
Engineering Controls Use in a well-ventilated area or under a chemical fume hood.[2]Reduces the concentration of airborne particles and vapors, limiting inhalation exposure.
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]Protects eyes from splashes or aerosols of the compound.
Hand Protection Impervious gloves are recommended.[1]Prevents skin contact with the drug product.
Skin and Body Protection Wear impervious protective clothing for bulk processing operations.[1]Minimizes the risk of skin contamination.
Respiratory Protection If the OEL is exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]Provides protection against inhalation of harmful concentrations of the substance.
Procedural Guidance for Handling this compound

1. Preparation and Handling:

  • Obtain and review the Safety Data Sheet (SDS) for this compound before use.[2]

  • Ensure all necessary personal protective equipment is readily available and in good condition.

  • Work in a designated area, such as a chemical fume hood, especially when handling the pure substance or creating solutions.[2]

  • Avoid direct contact with eyes, skin, and clothing.[2][3]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling the compound.[2][3]

2. Storage:

  • Unopened multi-dose bottles should be stored in a refrigerator.[4]

  • Once opened, multi-dose bottles can be stored at room temperature for up to 6 weeks.[4]

  • Protect from light.[1]

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.[3]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.[2]

  • Collect the absorbed material into a suitable, closed container for disposal.[2]

  • Clean the spill area thoroughly.

4. First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2][5] It is recommended to use an approved waste disposal plant.[2] Releases to the environment should be avoided.[1][3]

Visualizing Laboratory Procedures

To further clarify the procedural flow, the following diagrams illustrate the key workflows for handling and disposing of this compound in a laboratory setting.

Latanoprost_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood HandleCompound Handle this compound WorkInHood->HandleCompound StoreProperly Store or Dispose HandleCompound->StoreProperly CleanArea Clean Work Area StoreProperly->CleanArea DoffPPE Doff PPE CleanArea->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Latanoprost_Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal UnusedCompound Unused this compound SealedContainer Place in a Labeled, Sealed Container UnusedCompound->SealedContainer ContaminatedMaterials Contaminated Materials (e.g., gloves, wipes) ContaminatedMaterials->SealedContainer ApprovedFacility Dispose via Approved Waste Disposal Facility SealedContainer->ApprovedFacility FollowRegulations Follow Local/National Regulations ApprovedFacility->FollowRegulations

Caption: Procedural flow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latanoprost
Reactant of Route 2
Latanoprost

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.